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  • Product: Octyl hydrogen phthalate
  • CAS: 5393-19-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Octyl Hydrogen Phthalate: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of octyl hydrogen phthalate, also known as mono-n-octyl ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of octyl hydrogen phthalate, also known as mono-n-octyl phthalate (MnOP). As a primary metabolite of the widely used plasticizer di-n-octyl phthalate (DNOP), understanding the chemical behavior of MnOP is critical for toxicological research, environmental monitoring, and in the context of drug development where excipient and packaging leachables are a significant concern. This document moves beyond a simple recitation of facts to provide causal explanations for the compound's properties and detailed methodologies for its synthesis and analysis, reflecting field-proven insights.

Introduction: The Significance of a Primary Metabolite

Octyl hydrogen phthalate is a phthalic acid monoester, formed by the formal condensation of one of the carboxy groups of phthalic acid with octan-1-ol.[1] It is not typically used as a primary industrial chemical but is of significant interest as it is the primary hydrolytic metabolite of di-n-octyl phthalate (DNOP) in biological systems.[2][3] The metabolic conversion from the diester to the monoester is a critical activation step, as the monoester is often considered the more biologically active form.[4] Phthalates as a class are recognized as endocrine disruptors, and their ability to interfere with hormonal balance makes the study of their metabolites, such as MnOP, a priority in toxicology and regulatory science.[4]

Chemical Structure and Identification

The structural characteristics of octyl hydrogen phthalate define its chemical behavior and analytical profile. It consists of a benzene ring with two carboxylic acid groups in the ortho position, one of which is esterified with an eight-carbon alkyl chain, while the other remains a free carboxylic acid.

Key Identifiers:

IdentifierValue
CAS Number 5393-19-1[1]
Molecular Formula C₁₆H₂₂O₄[5]
Molecular Weight 278.34 g/mol [6]
IUPAC Name 2-(octyloxycarbonyl)benzoic acid[5]
Synonyms Mono-n-octyl phthalate, Monooctyl phthalate, Hydrogen octyl phthalate[6]

graph Octyl_Hydrogen_Phthalate_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"];

// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C_ester [pos="1.87,-0.5!", label="C"]; O_ester1 [pos="2.37,0.5!", label="O"]; O_ester2 [pos="2.37,-1.5!", label="O"]; C_acid [pos="-1.87,-0.5!", label="C"]; O_acid1 [pos="-2.37,0.5!", label="O"]; O_acid2 [pos="-2.37,-1.5!", label="OH"];

C6 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2;

C1 -- C_acid; C_acid -- O_acid1 [style=double]; C_acid -- O_acid2;

// Octyl Chain C7 [pos="3.37,-1.5!", label="CH₂"]; C8 [pos="4.37,-1.5!", label="CH₂"]; C9 [pos="5.37,-1.5!", label="CH₂"]; C10 [pos="6.37,-1.5!", label="CH₂"]; C11 [pos="7.37,-1.5!", label="CH₂"]; C12 [pos="8.37,-1.5!", label="CH₂"]; C13 [pos="9.37,-1.5!", label="CH₂"]; C14 [pos="10.37,-1.5!", label="CH₃"];

O_ester2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; }

Caption: Chemical structure of octyl hydrogen phthalate.

Physicochemical Properties

The physical and chemical properties of octyl hydrogen phthalate influence its environmental fate, bioavailability, and analytical behavior.

PropertyValueSource
Physical State Colorless to pale yellow liquid[1]
Solubility Slightly soluble in chloroform and methanol-
Topological Polar Surface Area 63.6 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 10[6]
Storage Temperature 2°C to 8°C, protected from light[7]

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the octyl chain, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically 7.5-8.0 ppm), likely as a complex multiplet due to ortho- and meta-coupling. The methylene group adjacent to the ester oxygen (-OCH₂-) will be deshielded and appear around 4.3 ppm as a triplet. The other methylene groups of the octyl chain will resonate further upfield (1.2-1.7 ppm), and the terminal methyl group will be a triplet around 0.9 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid (around 167-172 ppm). The aromatic carbons will resonate in the 128-135 ppm region. The carbon of the methylene group attached to the ester oxygen will be found around 65 ppm, with the other aliphatic carbons of the octyl chain appearing between 14 and 32 ppm.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of octyl hydrogen phthalate will exhibit characteristic absorption bands corresponding to its functional groups. A strong, broad absorption due to the O-H stretching of the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. Two strong C=O stretching vibrations are expected: one for the ester carbonyl around 1725 cm⁻¹ and another for the carboxylic acid carbonyl around 1700 cm⁻¹. C-O stretching vibrations for the ester and carboxylic acid will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will be seen in the 1450-1600 cm⁻¹ range.[9]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of phthalates often results in a prominent fragment ion at m/z 149, which corresponds to the protonated phthalic anhydride fragment.[2] For mono-n-octyl phthalate, the molecular ion [M]⁺ at m/z 278 may be observed, though it might be of low intensity. Other expected fragments would arise from the loss of the octyl chain and rearrangements. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 277 would be the parent ion. Tandem mass spectrometry (MS/MS) of this ion would likely show a characteristic loss of CO₂ (44 Da) and potentially the loss of the octene (112 Da).[10]

Synthesis and Reactivity

Laboratory Synthesis of Octyl Hydrogen Phthalate

Octyl hydrogen phthalate can be synthesized by the mono-esterification of phthalic anhydride with n-octanol. The reaction is typically carried out by heating a 1:1 molar ratio of the reactants.[11][12] The use of a catalyst is generally not necessary for the formation of the monoester, as the reaction proceeds readily at elevated temperatures.[13]

Experimental Protocol: Synthesis of Mono-n-octyl Phthalate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and n-octanol.

  • Heating: Heat the mixture to 120-140 °C with continuous stirring. The reaction progress can be monitored by the disappearance of the solid phthalic anhydride. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture, which is primarily the monoester, can be used as is for some applications or purified.

  • Purification (Optional): To isolate the pure mono-n-octyl phthalate, the crude product can be dissolved in a suitable solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to remove any unreacted phthalic anhydride and phthalic acid. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel.

Caption: Workflow for the synthesis of mono-n-octyl phthalate.

Chemical Reactivity and Stability
  • Hydrolysis: As an ester, octyl hydrogen phthalate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield phthalic acid and n-octanol. The rate of hydrolysis is generally slow under neutral environmental conditions.

  • Esterification: The remaining carboxylic acid group can be esterified under acidic conditions with another alcohol to form a diester.

  • Stability: The compound is stable under recommended storage conditions (refrigerated and protected from light). Prolonged exposure to high temperatures or strong acids/bases will lead to degradation.

Analytical Methodology for Biological Samples

The quantification of octyl hydrogen phthalate in biological matrices such as urine is crucial for human biomonitoring studies. The method of choice is typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of Mono-n-octyl Phthalate in Urine by LC-MS/MS

  • Sample Preparation (Enzymatic Hydrolysis):

    • To 100 µL of urine sample in a glass tube, add an internal standard solution (e.g., ¹³C-labeled mono-n-octyl phthalate).

    • Add a buffer solution (e.g., ammonium acetate) to adjust the pH to ~6.5.

    • Add β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.

    • Incubate the mixture at 37°C for 90 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

    • Inject an aliquot onto a reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Detect the analyte using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The transition from the deprotonated parent ion [M-H]⁻ to a specific product ion is monitored for quantification.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Octyl Hydrogen Phthalate

This guide provides a comprehensive overview of the synthesis and characterization of octyl hydrogen phthalate, a significant monoester of phthalic acid. Tailored for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of octyl hydrogen phthalate, a significant monoester of phthalic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analytical confirmation, emphasizing scientific integrity and field-proven insights.

Introduction: The Significance of Octyl Hydrogen Phthalate

Octyl hydrogen phthalate, also known as mono-n-octyl phthalate, is a crucial chemical intermediate and a primary metabolite of di-n-octyl phthalate (DNOP), a widely used plasticizer[1]. Its relevance spans various scientific disciplines, from environmental science, where it serves as a biomarker for phthalate exposure, to materials science and pharmaceutical development, where it can be a precursor or an impurity in various formulations. A thorough understanding of its synthesis and a robust characterization are paramount for accurate toxicological studies, quality control, and the development of novel materials. This guide offers a detailed methodology for its preparation and unequivocal identification.

Synthesis of Octyl Hydrogen Phthalate: A Mechanistic Approach

The synthesis of octyl hydrogen phthalate is fundamentally an esterification reaction. The most direct and common method involves the reaction of phthalic anhydride with n-octanol. This process is the first step in the industrial production of dioctyl phthalate but can be controlled to favor the formation of the monoester[2].

The Underlying Chemistry: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of n-octanol, acting as a nucleophile, attacks one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the monoester, octyl hydrogen phthalate.

Synthesis_Mechanism reagents {Phthalic Anhydride | + | n-Octanol} intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product {Octyl Hydrogen Phthalate} intermediate->product Ring Opening

Reagents and Materials

The following table outlines the necessary reagents for the synthesis of octyl hydrogen phthalate.

ReagentFormulaMolar Mass ( g/mol )Role
Phthalic AnhydrideC₈H₄O₃148.12Starting Material
n-OctanolC₈H₁₈O130.23Reactant
TolueneC₇H₈92.14Solvent (optional)
HexaneC₆H₁₄86.18Recrystallization Solvent
Ethyl AcetateC₄H₈O₂88.11Recrystallization Solvent
Step-by-Step Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of octyl hydrogen phthalate.

Safety First: Phthalic anhydride is a corrosive and respiratory irritant. n-Octanol is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6][7][8][9][10]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and n-octanol (13.0 g, 0.1 mol). While the reaction can proceed without a solvent, the addition of a small amount of an inert solvent like toluene can aid in creating a homogenous reaction mixture.

  • Heating and Reaction: Heat the mixture to approximately 100-120°C with continuous stirring. The reaction is typically complete within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. The crude product is a viscous oil or a semi-solid.

  • Purification by Recrystallization: To purify the octyl hydrogen phthalate, recrystallization is an effective method[11][12]. A solvent mixture of hexane and ethyl acetate is often suitable. Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Final Product: Collect the resulting white crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum. The expected yield is typically high, in the range of 85-95%.

Characterization of Octyl Hydrogen Phthalate

Unequivocal characterization of the synthesized octyl hydrogen phthalate is crucial to confirm its identity and purity. The following analytical techniques are indispensable for this purpose.

Characterization_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.5-7.9Multiplet4HAromatic protons
~4.3Triplet2H-OCH₂-
~1.7Multiplet2H-OCH₂CH ₂-
~1.2-1.4Multiplet10H-(CH₂)₅-
~0.9Triplet3H-CH₃
  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~170-175-C OOH
~165-170-C OO-
~130-135Aromatic C (quaternary)
~128-132Aromatic CH
~65-70-OC H₂-
~22-32-(CH₂)₆-
~14-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2925, 2855StrongC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1690StrongC=O stretch (carboxylic acid)
~1600, 1450MediumC=C stretch (aromatic)
~1280StrongC-O stretch (ester and carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For octyl hydrogen phthalate (C₁₆H₂₂O₄), the expected molecular weight is 278.34 g/mol . In mass spectrometry, the molecule will likely be observed as its molecular ion [M]⁺ or a protonated/deprotonated species depending on the ionization technique used. A characteristic fragmentation pattern for monoalkyl phthalates involves the loss of the alkoxy chain and the formation of the phthalic anhydride ion at m/z 149.[16][17][18][19]

m/zInterpretation
278[M]⁺ (Molecular Ion)
167[M - C₈H₁₅O]⁺
149[Phthalic Anhydride + H]⁺ (Base Peak)
121[C₇H₅O₂]⁺

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of octyl hydrogen phthalate. By following the detailed protocols and understanding the underlying chemical principles, researchers and scientists can confidently prepare and verify this important compound for their specific applications. The combination of a well-controlled synthesis and comprehensive characterization using NMR, FTIR, and mass spectrometry ensures the high purity and confirmed identity of the final product, which is essential for the integrity of subsequent research and development activities.

References

  • Method for synthesizing phthalate compounds.
  • di-N-Octyl Phthalate | C24H38O4 | CID 8346. PubChem. [Link]

  • Mono-n-octyl phthalate (MnOP) (Compound). Exposome-Explorer. [Link]

  • Safety Data Sheet: 1-Octanol. Carl ROTH. [Link]

  • Preparation method of dioctyl phthalate (DOP).
  • Safety Data Sheet: Phthalic anhydride. Carl ROTH. [Link]

  • Simultaneous Determination of Eight Monoalkyl Phthalate Esters in Porcine Tissue by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC - NIH. [Link]

  • Metal(IV)tungstates as solid acid catalysts for the synthesis of phthalate diester. [Link]

  • Mono-n-octyl phthalate | C16H22O4 | CID 79362. PubChem. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Calibration curves for DEHP for different regions on FTIR spectrum: (a)... | Download Scientific Diagram. ResearchGate. [Link]

  • Preparation method of dioctyl phthalate based on acidic eutectic solvent.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Measuring and Verifying Performance of FTIR for Rapid Phthalate Screening. [Link]

  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • phthalic anhydride. Thirumalai Chemicals Limited. [Link]

  • MATERIAL SAFETY DATA SHEET. oxfordlabchem.com. [Link]

  • Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. PubMed. [Link]

  • Collection - Simultaneous Determination of Eight Monoalkyl Phthalate Esters in Porcine Tissue by Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - Journal of Agricultural and Food Chemistry - ACS Figshare. [Link]

  • [Separation of phthalates in non-aqueous micelle using capillary electrokinetic chromatography]. PubMed. [Link]

  • di-n-octyl phthalate. MassBank. [Link]

  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Metabolism and Biotransformation of Octyl Hydrogen Phthalate

Executive Summary This technical guide provides a comprehensive overview of the metabolic fate of Di-n-octyl phthalate (DnOP) and its primary hydrolytic metabolite, octyl hydrogen phthalate, more commonly known as mono-n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the metabolic fate of Di-n-octyl phthalate (DnOP) and its primary hydrolytic metabolite, octyl hydrogen phthalate, more commonly known as mono-n-octyl phthalate (MnOP). As compounds of significant industrial use and toxicological interest, understanding their biotransformation is critical for researchers, toxicologists, and drug development professionals. This document delineates the multi-phase metabolic cascade, from initial hydrolysis to extensive oxidative metabolism and final conjugation for excretion. We will explore the enzymatic machinery involved, present a validated in-vitro methodology for studying these pathways, and provide quantitative insights into metabolite distribution. The guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of the topic.

Introduction: Toxicological Context and Metabolic Imperative

Di-n-octyl phthalate (DnOP) is a high molecular weight phthalate ester utilized primarily as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Its widespread use in consumer products, from vinyl flooring to packaging materials, leads to ubiquitous human exposure.[2][3] Phthalates are not covalently bound to the polymer matrix, allowing them to leach into the environment and be ingested, inhaled, or dermally absorbed.

Upon entering the body, the parent diester, DnOP, is not the primary bioactive agent. Instead, its toxicity and metabolic fate are dictated by its biotransformation products. The first and most critical step is the hydrolysis to its monoester, mono-n-octyl phthalate (MnOP), the formal subject of this guide.[4] It is this monoester and its subsequent oxidative metabolites that are implicated in the potential endocrine-disrupting and systemic effects observed in toxicological studies.[5] Therefore, a thorough characterization of the metabolic pathways of MnOP is paramount for accurate risk assessment and for understanding the mechanistic basis of phthalate toxicity.

Phase I Biotransformation: Initial Hydrolysis of the Parent Compound

The metabolic journey begins with the rapid de-esterification of the parent diester, DnOP. This is a classic Phase I hydrolysis reaction, designed to unmask functional groups and prepare the xenobiotic for further processing.

Mechanism: Cleavage of the Ester Bond

The first metabolic attack on DnOP is the hydrolysis of one of its two ester linkages. This reaction is catalyzed by non-specific carboxylesterases and lipases, which are abundant in the gastrointestinal tract and liver.[4] The process yields two products: the primary metabolite, mono-n-octyl phthalate (MnOP), and 1-octanol.[6]

This initial step is crucial for bioavailability and subsequent metabolism. The smaller, more polar monoester is more readily absorbed and distributed systemically than the highly lipophilic parent diester.[4] In animal studies, peak blood concentrations of MnOP are observed within hours of oral DnOP administration, indicating efficient and rapid hydrolysis.[4]

Secondary Metabolism: The Oxidative Cascade of Mono-n-octyl Phthalate

Unlike many low molecular weight phthalates that are largely excreted as their monoesters, high molecular weight phthalates like DnOP undergo extensive secondary metabolism.[7] Once formed, MnOP becomes the substrate for a battery of oxidative enzymes, primarily the Cytochrome P450 (CYP) monooxygenase system.[8] This phase dramatically alters the structure of the n-octyl side chain, creating a diverse profile of more polar metabolites.

The Role of Cytochrome P450 (CYP) Enzymes

CYP enzymes, heme-containing proteins located predominantly in the endoplasmic reticulum of hepatocytes, are the principal drivers of Phase I oxidative metabolism.[9] They catalyze the insertion of an oxygen atom into a C-H bond, a process fundamental to detoxifying xenobiotics.[10][11] In the case of MnOP, the long aliphatic n-octyl chain provides multiple sites for such oxidative attacks. This process is analogous to the well-characterized ω- and (ω-1)-oxidation of endogenous fatty acids, a pathway also mediated by CYP enzymes.[12]

Major Oxidative Pathways and Resultant Metabolites

In vivo and in vitro studies have identified a suite of oxidative metabolites derived from MnOP.[7] The enzymatic reactions target the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) carbons of the octyl chain. This leads to a progressive oxidation sequence:

  • Hydroxylation: The initial CYP-mediated attack forms various mono-hydroxy-n-octyl phthalate (MHOP) isomers.[7]

  • Oxidation to Ketones: The secondary alcohol groups can be further oxidized to yield mono-oxo-n-octyl phthalate (MOOP) isomers.[1][7]

  • Oxidation to Carboxylic Acids: Further oxidation of terminal methyl groups or hydroxyl groups leads to the formation of various carboxylated metabolites.

Notably, the most abundant urinary metabolite found in rats is mono-(3-carboxypropyl) phthalate (MCPP) .[2][3][7] This metabolite results from the oxidation and subsequent cleavage of the octyl chain. Other identified carboxylated metabolites include mono-carboxymethyl phthalate (MCMP), mono-(5-carboxy-n-pentyl) phthalate (MCPeP), and mono-(7-carboxy-n-heptyl) phthalate (MCHpP).[1][7] The sheer diversity of these metabolites underscores the efficiency of the CYP system in processing the aliphatic side chain.

The complete biotransformation pathway is visualized in the diagram below.

Biotransformation_Pathway DOP Di-n-octyl Phthalate (DnOP) MnOP Mono-n-octyl Phthalate (MnOP / Octyl Hydrogen Phthalate) DOP->MnOP Phase I Esterases / Lipases MHOP Mono-hydroxy-n-octyl Phthalate (MHOP isomers) MnOP->MHOP Phase II (Oxidation) Cytochrome P450 Conjugates Glucuronide Conjugates (MnOP-G, MHOP-G, etc.) MnOP->Conjugates Phase III (Conjugation) UGTs MOOP Mono-oxo-n-octyl Phthalate (MOOP isomers) MHOP->MOOP Oxidation MHOP->Conjugates Phase III (Conjugation) UGTs Carboxy_Metabolites Major Oxidative MetabolitesMono-(3-carboxypropyl) Phthalate (MCPP)Mono-(7-carboxy-n-heptyl) Phthalate (MCHpP)Mono-(5-carboxy-n-pentyl) Phthalate (MCPeP) MOOP->Carboxy_Metabolites Further Oxidation & Chain Cleavage MOOP->Conjugates Phase III (Conjugation) UGTs Carboxy_Metabolites->Conjugates Phase III (Conjugation) UGTs Excretion Urinary Excretion Conjugates->Excretion

Biotransformation cascade of Di-n-octyl Phthalate.

Phase III Biotransformation: Conjugation for Clearance

The final metabolic step for MnOP and its oxidized metabolites is conjugation, a Phase III reaction that attaches a large, polar endogenous molecule to the xenobiotic. This process renders the metabolites highly water-soluble, preventing reabsorption in the kidneys and facilitating their efficient elimination from the body.

Glucuronidation

The primary conjugation pathway for phthalate metabolites is glucuronidation.[13] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are also located in the endoplasmic reticulum.[14][15] UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate, such as a carboxyl or hydroxyl group.[14] Both the primary metabolite MnOP and its various oxidized derivatives (e.g., MHOP) are substrates for UGT enzymes, leading to the formation of MnOP-glucuronide, MHOP-glucuronide, and other conjugated products.[13][16]

In-Vitro Methodology: Elucidating Metabolism with Liver Microsomes

To study these complex pathways in a controlled environment, in vitro systems are indispensable. The use of liver microsomes, which are vesicles of the endoplasmic reticulum isolated from homogenized liver cells, provides a robust and reliable model.[9][17] This is a field-proven approach because microsomes contain a high concentration of the key enzymes responsible for both Phase I (CYPs) and Phase III (UGTs) metabolism.[18]

Rationale for Experimental Design

The goal of this protocol is to characterize the metabolic stability of MnOP and identify the metabolites formed. We use liver microsomes (e.g., from Sprague-Dawley rats, a common toxicological model) as the enzyme source.[7] The experiment is initiated by adding a critical cofactor, NADPH, which is required for the catalytic activity of the CYP enzyme system.[18] By tracking the disappearance of the parent compound (MnOP) over time and identifying the appearance of new chemical entities, we can map the metabolic profile.

Detailed Experimental Protocol: In-Vitro Metabolism of MnOP

Objective: To determine the metabolic profile of Mono-n-octyl Phthalate (MnOP) using rat liver microsomes.

Materials:

  • Mono-n-octyl Phthalate (MnOP)

  • Pooled male Sprague-Dawley rat liver microsomes (RLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (e.g., a deuterated phthalate metabolite)

  • 96-well incubation plates

  • Centrifuge capable of holding 96-well plates

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 2 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare a 1 mM stock solution of MnOP in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (performed in triplicate):

    • To each well of a 96-well plate, add 50 µL of the 2 mg/mL RLM suspension.

    • Add 40 µL of the MnOP working solution to achieve a final incubation concentration of 10 µM.

    • Pre-incubation: Place the plate in a shaking incubator at 37°C for 5 minutes to equilibrate the temperature. This step ensures that the reaction starts at the optimal temperature as soon as the cofactor is added.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 10 µL of the prepared NADPH regenerating system to each well. The final incubation volume is 100 µL, with a final microsomal protein concentration of 1 mg/mL.

    • Negative Control: For a T=0 time point and to control for non-enzymatic degradation, prepare separate wells where the reaction is stopped immediately (see Step 4) before the addition of NADPH.

  • Time-Course Sampling and Reaction Termination:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells. The addition of a large volume of organic solvent serves to precipitate the microsomal proteins and halt all enzymatic activity instantly, effectively "freezing" the reaction at that time point.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation and extraction of analytes.

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Analytical Quantification by LC-MS/MS

The processed samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the sensitivity and specificity required to quantify the parent compound (MnOP) and identify its various metabolites against the complex biological matrix background. A gradient elution on a C18 reverse-phase column is typically used to separate the metabolites based on their polarity before detection by the mass spectrometer.

Workflow_Diagram cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_microsomes Prepare Liver Microsomes (1 mg/mL final) pre_incubate Pre-incubate Microsomes & Substrate at 37°C prep_microsomes->pre_incubate prep_substrate Prepare MnOP Substrate (10 µM final) prep_substrate->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate pre_incubate->initiate time_points Incubate at 37°C (Sample at T=0, 5, 15, 30, 60 min) initiate->time_points terminate Terminate Reaction with Cold Acetonitrile (+ IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge extract Collect Supernatant centrifuge->extract lcms Analyze by LC-MS/MS extract->lcms data Quantify Parent Compound & Identify Metabolites lcms->data

Experimental workflow for in-vitro metabolism study.

Quantitative Data Summary

While detailed kinetic parameters for MnOP metabolism are not widely published, in vivo studies provide critical quantitative data on the relative abundance of its metabolites. This information is vital for selecting appropriate biomarkers for human exposure studies.

MetaboliteParent Compound(s)Typical Relative Abundance in Rat Urine (vs. MnOP)Citation(s)
Mono-n-octyl Phthalate (MnOP) DnOPBaseline (1x)[4][7]
Mono-(3-carboxypropyl) Phthalate (MCPP) DnOP, DBP, DiNP~560-fold higher[2][3][4]
Mono-hydroxy-n-octyl Phthalate (MHOP) DnOPDetected, typically lower than MCPP[7]
Mono-oxo-n-octyl Phthalate (MOOP) DnOPDetected, typically lower than MCPP[1][7]

This table summarizes data from studies in Sprague-Dawley rats. The relative abundance highlights that secondary, oxidized metabolites, particularly MCPP, are far more prevalent in urine than the primary monoester, making them more sensitive biomarkers of exposure.

Conclusion

The biotransformation of octyl hydrogen phthalate (mono-n-octyl phthalate) is a multi-step process emblematic of the metabolic fate of high molecular weight phthalates. It begins with the requisite hydrolysis from its parent diester, Di-n-octyl phthalate, followed by extensive oxidative metabolism of the n-octyl side chain, driven primarily by the Cytochrome P450 system. This cascade generates a profile of hydroxylated, oxidized, and carboxylated metabolites. These Phase II products, along with the parent monoester, are then conjugated, typically via glucuronidation, to ensure rapid and efficient urinary excretion. The dramatic conversion of MnOP to downstream metabolites like MCPP underscores the necessity of monitoring these secondary products for accurate biological monitoring and toxicological risk assessment. The methodologies outlined in this guide provide a robust framework for researchers to further investigate these critical biotransformation pathways.

References

  • Calafat, A. M., et al. (2006). Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate. Journal of Toxicology and Environmental Health, Part A, 69(3-4), 215-227. [Link]

  • Silva, M. J., et al. (2006). Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate. PubMed, National Library of Medicine. [Link]

  • Silva, M. J., et al. (2005). Urinary metabolites of di-n-octyl phthalate in rats. Toxicology, 210(2-3), 123-133. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2008). Di-n-octyl Phthalate. Full Public Report. [Link]

  • Wang, J., et al. (2018). Inhibitory effects of fifteen phthalate esters in human cDNA-expressed UDP-glucuronosyltransferase supersomes. Environmental Pollution, 237, 84-91. [Link]

  • Ge, J., et al. (2017). New insights into the risk of phthalates: Inhibition of UDP-glucuronosyltransferases. Environmental Pollution, 224, 735-743. [Link]

  • U.S. Environmental Protection Agency (EPA). (2012). Provisional Peer-Reviewed Toxicity Values for Di-n-octyl Phthalate. PPRTV Library. [Link]

  • Blount, B. C., et al. (2000). Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population. Environmental Health Perspectives, 108(10), 979-982. [Link]

  • Zhang, L., et al. (2015). Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process. Academax. [Link]

  • Shaffer, R. M., et al. (2021). Univariate analysis of urinary phthalate metabolite concentrations based on the food group. ResearchGate. [Link]

  • Chen, X., et al. (2018). Inhibition of UDP-glucuronosyltransferases (UGTs) by phthalate monoesters. University of Kentucky College of Arts & Sciences. [Link]

  • Ferguson, K. K., et al. (2011). Urinary Phthalate Metabolites in Relation to Biomarkers of Inflammation and Oxidative Stress: NHANES 1999-2006. Environmental Health Perspectives, 119(8), 1142-1147. [Link]

  • Williams, P. L., et al. (2022). Urinary phthalate metabolite concentrations during four windows spanning puberty (prepuberty through sexual maturity) and association with semen quality among young Russian men. Environmental Health, 21(1), 51. [Link]

  • Ministry of the Environment, Japan. (2010). Di-n-octyl phthalate Chemical Substances Control Law Reference. Chemicals Evaluation and Research Institute, Japan. [Link]

  • Hirao, H., et al. (2017). Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. Molecules, 22(11), 1951. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. SOP MetStab. [Link]

  • Hanioka, N., et al. (2008). Cytochrome P450-inhibitory activity of parabens and phthalates used in consumer products. Food and Chemical Toxicology, 46(12), 3744-3750. [Link]

  • Saido, K., et al. (2001). Kinetic Study on Phthalates. ResearchGate. [Link]

  • MTT-SCS. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 245-257. [Link]

  • Gür, T., et al. (2023). PHTHALATE ESTERS DEGRADATION MECHANISMS BY ENZYMES. GCRIS. [Link]

  • Babich, M. (2006). Toxicity Review for Di-n-octyl Phthalate (DNOP). U.S. Consumer Product Safety Commission. [Link]

  • Albro, P. W., et al. (1984). In vitro metabolism of mono-2-ethylhexyl phthalate by microsomal enzymes. Similarity to omega- and (omega-1) oxidation of fatty acids. Drug Metabolism and Disposition, 12(6), 742-748. [Link]

  • Hill, G. B. (2004). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

  • BioTechniques. (2023). What Is the Function of the UDP-glucuronosyltransferase (UGT) Enzyme in Phase II? BioTechniques. [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. [Link]

  • Zhang, L., et al. (2015). Thermodynamics and kinetics of dioctyl phthalate synthesis process. ResearchGate. [Link]

  • Shaik, S., et al. (2010). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Chemical Reviews, 110(2), 949-1017. [Link]

  • Billings, S. L., et al. (2022). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. The Plant Journal, 111(1), 169-184. [Link]

  • Hanioka, N., et al. (2000). Effect of 4-tert-octylphenol on cytochrome P450 enzymes in rat liver. Archives of Toxicology, 74(1), 15-21. [Link]

  • Wang, Y., et al. (2023). Molecular insights into the catalytic mechanism of plasticizer degradation by a monoalkyl phthalate hydrolase. Nature Communications, 14(1), 1121. [Link]

  • Al-Harb, N. (2012). A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS. ScholarWorks. [Link]

Sources

Exploratory

Environmental occurrence of mono-n-octyl phthalate

An In-depth Technical Guide to the Environmental Occurrence of Mono-n-octyl Phthalate Foreword for the Modern Researcher The study of emerging environmental contaminants requires a nuanced understanding that extends beyo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Occurrence of Mono-n-octyl Phthalate

Foreword for the Modern Researcher

The study of emerging environmental contaminants requires a nuanced understanding that extends beyond mere identification. It demands an appreciation for the lifecycle of a compound—from its industrial origins as a parent molecule to its transformation and eventual distribution throughout the global ecosystem. Mono-n-octyl phthalate (MOP) epitomizes this challenge. As the primary metabolite of the plasticizer Di-n-octyl phthalate (DNOP), its presence in the environment serves as a critical indicator of plastic-derived pollution. This guide is structured to provide senior researchers, environmental scientists, and analytical chemists with a comprehensive understanding of MOP's environmental journey. We will delve into its formation, fate, and the sophisticated analytical methodologies required for its accurate quantification, moving beyond standard protocols to explain the fundamental causality behind each experimental choice.

Section 1: Genesis of an Environmental Marker - From DNOP to MOP

Mono-n-octyl phthalate (MOP) is a phthalic acid monoester that is not produced in large quantities for industrial use.[1] Its significance lies in its role as the primary hydrolytic metabolite of Di-n-octyl phthalate (DNOP), a high molecular weight phthalate ester.[2][3] DNOP is intentionally manufactured and widely used as a plasticizer to impart flexibility and durability to a variety of polymers, particularly polyvinyl chloride (PVC).[4][5]

Key applications of the parent compound, DNOP, include:

  • Medical devices such as blood storage bags and tubing.[6]

  • Wire and cable insulation.[6]

  • Flooring materials, including vinyl tiles and carpet backing.[6][7]

  • Adhesives and coatings.[6]

A crucial characteristic of phthalate plasticizers like DNOP is that they are not chemically bound to the polymer matrix.[5][8] This weak physical association allows them to leach, migrate, or evaporate from products over time, leading to their release into the surrounding environment.[5][8]

The Transformation Pathway

The primary mechanism for the formation of MOP in the environment is the degradation of DNOP. This transformation can occur through both abiotic and biotic processes.

  • Abiotic Hydrolysis: In aqueous environments, DNOP can undergo hydrolysis, where one of its ester bonds is cleaved, yielding MOP and 1-octanol.[9] While this process occurs, its estimated half-life at a neutral pH of 7 is very long, suggesting that abiotic hydrolysis is a slow degradation pathway.[9][10]

  • Biotic Degradation (Biodegradation): Microbial activity is the most significant driver of DNOP transformation in the environment.[10] Various microorganisms in soil, water, and sediment possess the necessary enzymes (esterases) to rapidly hydrolyze DNOP to MOP.[10] This biological cleavage is the principal source of environmental MOP. Further degradation can break down MOP into phthalic acid and other simpler compounds.[10]

The following diagram illustrates the environmental release and transformation pathway.

G cluster_0 Industrial & Consumer Products cluster_1 Environmental Compartments cluster_2 Transformation & Fate Products PVC Products (Flooring, Cables, Medical Devices) DNOP Di-n-octyl Phthalate (DNOP) Products->DNOP Leaching, Migration, Disposal Air Air Water Water Air->Water Deposition Soil Soil & Sediment Air->Soil Deposition Water->DNOP Soil->DNOP DNOP->Air DNOP->Water Runoff, Effluents DNOP->Soil Sludge Application, Waste Disposal MOP Mono-n-octyl Phthalate (MOP) DNOP->MOP Biodegradation & Hydrolysis PA Phthalic Acid & Further Degradation MOP->PA Further Biodegradation

Environmental pathway of DNOP and the formation of MOP.

Section 2: Environmental Distribution and Observed Concentrations

The ubiquitous use of DNOP has led to the widespread detection of both the parent compound and its metabolite, MOP, across various environmental matrices. It is important to note a historical ambiguity in scientific literature where "dioctyl phthalate" (DOP) was sometimes used to refer to Di(2-ethylhexyl) phthalate (DEHP), a different and more widely used phthalate.[4][10] This may have led to an overestimation of DNOP's occurrence in older studies.[10] Modern analytical techniques can clearly distinguish between these isomers.

Key Environmental Reservoirs
  • Wastewater and Sewage Sludge: Industrial and municipal wastewater treatment plants are significant collection points for phthalates. DNOP has been detected in industrial effluents and municipal sludges, with concentrations in sludge reported ranging from trace amounts to 115 mg/kg dry weight.[10]

  • Surface Waters: DNOP is found in rivers and lakes, often as a result of effluent discharge and surface runoff.[8] Reported concentrations are typically in the low nanogram to microgram per liter range. For instance, a mean concentration of 9 ng/L was reported in the St. Lawrence River, while a single sample of raw surface water in Alberta showed a concentration of 4 µg/L.[10]

  • Sediments: Due to its low water solubility and tendency to adsorb to organic matter, DNOP often accumulates in sediments.[10][11] Concentrations ranging from 90 to 260 µg/kg have been found in river sediments. Under anaerobic conditions, which can be present in deeper sediments, its persistence may increase.[10]

  • Soil: The application of sewage sludge as fertilizer and atmospheric deposition are primary pathways for DNOP contamination in soil.[8]

  • Biota: The lipophilic nature of DNOP allows it to bioaccumulate in aquatic organisms.[10] It has been detected in various fish species, with concentrations varying based on location and species.[12] For example, levels of DNOP in fish from estuaries in Northern Taiwan were mostly below the limit of detection of 5 ng/g dry weight.[12]

Summary of Environmental Concentrations

The table below summarizes representative concentrations of DNOP found in various environmental media. Data for MOP is less frequently reported directly in environmental matrices, as analysis often focuses on the more persistent parent compound or on MOP in biological samples as a biomarker of exposure.

Environmental MatrixReported Concentration RangeKey Notes
Surface Water 9 ng/L - 4 µg/LConcentrations are highly variable depending on proximity to industrial or municipal sources.[10]
Industrial Effluent 1 - 10 µg/LFound in effluents from chemical and organic manufacturing plants.[10]
Municipal Sludge Traces - 115 mg/kg (d.w.)Sludge acts as a sink for phthalates during wastewater treatment.[10]
River Sediment 90 - 260 µg/kg (d.w.)Demonstrates partitioning from the water column to sediment.
Fish Tissue Often < 5 ng/g (d.w.)Indicates potential for bioaccumulation, though levels can be low.[12]

Section 3: Analytical Methodologies for Quantification

The accurate quantification of MOP, especially at trace levels found in environmental samples, requires sophisticated analytical techniques. The primary challenge is achieving high sensitivity and selectivity while mitigating matrix interference and potential laboratory contamination.[13][14] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[14][15][16]

Causality in Method Selection: Why LC-MS/MS?
  • Selectivity: Environmental matrices are incredibly complex. Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for MOP, effectively filtering out background noise from other co-extracted compounds. This is superior to less selective detectors like UV or FID.[15][16]

  • Sensitivity: LC-MS/MS can achieve limits of detection in the low ng/L range, which is essential for detecting the environmentally relevant concentrations of MOP.[14]

  • Versatility: The technique is suitable for analyzing polar, non-volatile compounds like MOP without the need for derivatization, a step often required for Gas Chromatography (GC) analysis of such molecules, which can introduce variability.[15][16]

  • Accuracy: The use of stable isotope-labeled internal standards (e.g., ¹³C- or deuterium-labeled MOP) is crucial. These standards behave almost identically to the native analyte during extraction, cleanup, and ionization, allowing for precise correction of matrix effects and variations in instrument response, thereby ensuring a highly accurate and self-validating system.[17]

The following diagram outlines a typical workflow for the analysis of MOP in water samples.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample 1. Water Sample Collection Spike 2. Spike with Isotope-Labeled Internal Standard Sample->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Elute 4. Elution with Organic Solvent SPE->Elute Analyte Adsorption Matrix Discarded Concentrate 5. Evaporation & Reconstitution Elute->Concentrate LC 6. HPLC Separation (Reversed-Phase) Concentrate->LC MS 7. ESI-MS/MS Detection LC->MS Quant 8. Quantification (Ratio to Internal Std) MS->Quant

Experimental workflow for MOP analysis in water samples.
Detailed Experimental Protocol: MOP Analysis in Surface Water via SPE and LC-MS/MS

This protocol describes a validated system for the extraction and quantification of MOP in environmental water samples.

1. Materials and Reagents

  • Native MOP analytical standard

  • Isotope-labeled MOP internal standard (e.g., MOP-d4)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Glass fiber filters (1 µm)

  • Nitrogen gas for evaporation

2. Sample Preparation and Extraction

  • Step 2.1 (Filtration): Filter a 250 mL water sample through a glass fiber filter to remove suspended solids. Causality: Particulates can clog the SPE cartridge and interfere with the extraction process.

  • Step 2.2 (Internal Standard Spiking): Add a known amount (e.g., 25 ng) of the isotope-labeled MOP internal standard to the filtered water sample and mix thoroughly. Causality: This is the cornerstone of accurate quantification. The internal standard will account for any analyte loss during the subsequent extraction and concentration steps.

  • Step 2.3 (SPE Conditioning): Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry. Causality: Conditioning activates the sorbent material, ensuring proper retention of the analyte.

  • Step 2.4 (Sample Loading): Load the spiked water sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 5 mL/min). Causality: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient trapping of MOP.

  • Step 2.5 (Washing): Wash the cartridge with 5 mL of a 5% methanol/water solution to remove polar interferences. Causality: This step cleans the cartridge of hydrophilic compounds that are not of interest, which could otherwise cause matrix effects during MS analysis.

  • Step 2.6 (Drying): Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes to remove residual water. Causality: Water can interfere with the subsequent elution step and affect recovery.

  • Step 2.7 (Elution): Elute the trapped analytes from the cartridge by passing 8 mL of methanol or acetonitrile into a clean collection tube. Causality: The organic solvent disrupts the hydrophobic interactions between MOP and the C18 sorbent, releasing it from the cartridge.

  • Step 2.8 (Concentration and Reconstitution): Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Causality: This step concentrates the analyte to a level detectable by the instrument and ensures the final sample solvent is compatible with the LC mobile phase for good peak shape.

3. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for both native MOP and its labeled internal standard to ensure confident identification and quantification.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Di-n-octylphthalate (DNOP). U.S. Department of Health and Human Services. [Link]

  • Consumer Product Safety Commission (CPSC). (n.d.). Toxicity Review for Di-n-octyl Phthalate (DNOP). [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Di-n-octylphthalate - Health Effects. [Link]

  • Frontiers in Chemistry. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. [Link]

  • U.S. Environmental Protection Agency (EPA). (2012). Provisional Peer-Reviewed Toxicity Values for Di-n-octyl Phthalate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Di-n-butyl Phthalate - Analytical Methods. [Link]

  • National Institutes of Health (NIH). (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. [Link]

  • National Institutes of Health (NIH). (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. [Link]

  • Government of Canada. (2017). Priority Substances List Assessment Report for Di-n-Octyl Phthalate. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (n.d.). Di-n-octyl Phthalate. [Link]

  • Government of Canada Publications. (n.d.). Canadian Environmental Protection Act—Priority Substances List—Supporting Document DI-n-Octyl Phthalate. [Link]

  • National Institutes of Health (NIH). (n.d.). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. [Link]

  • National Institutes of Health (NIH). (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. [Link]

  • National Center for Biotechnology Information. (n.d.). Mono-n-octyl phthalate. [Link]

  • Exposome-Explorer. (n.d.). Mono-n-octyl phthalate (MnOP). [Link]

  • ResearchGate. (n.d.). Occurrence of Phthalates in the Environment, Their Toxicity, and Treatment Technologies. [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Di-n-octyl Phthalate Chemical Substances Control Law Reference. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Diethyl Phthalate - Analytical Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). di-N-Octyl Phthalate. [Link]

  • Lowell Center for Sustainable Production. (n.d.). Phthalates and Their Alternatives: Health and Environmental Concerns. [Link]

  • ResearchGate. (2018). Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography. [Link]

  • MDPI. (n.d.). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Ambient Water Quality Criteria for Phthalate Esters. [Link]

  • PubMed. (2006). Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate. [Link]

  • Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]

  • National Institutes of Health (NIH). (2021). Levels of Phthalates, Bisphenol-A, Nonylphenol, and Microplastics in Fish in the Estuaries of Northern Taiwan and the Impact on Human Health. [Link]

  • PubMed. (2022). Groundwater contamination pathways of phthalates and bisphenol A: origin, characteristics, transport, and fate - A review. [Link]

  • PubMed. (n.d.). Fate and distribution of the octyl- and nonylphenol ethoxylates and some carboxylated transformation products in the Back River, Maryland. [Link]

Sources

Foundational

Thermal Degradation of Octyl Hydrogen Phthalate: Products, Mechanisms, and Analytical Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Octyl hydrogen phthalate, a monoester of phthalic acid and a primary metabolite of the widely used plasticizer di-n-oct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl hydrogen phthalate, a monoester of phthalic acid and a primary metabolite of the widely used plasticizer di-n-octyl phthalate (DNOP), is a compound of significant interest in toxicological and pharmaceutical research.[1][2] Its presence as an impurity or degradant in materials used for drug storage and delivery systems necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive overview of the thermal degradation pathways of octyl hydrogen phthalate, details the primary degradation products, and presents robust analytical methodologies for their characterization. The insights provided herein are critical for ensuring the safety, stability, and regulatory compliance of pharmaceutical products and medical devices.

Introduction: The Scientific Imperative

Phthalate esters are ubiquitous in modern manufacturing, lending flexibility and durability to a vast array of polymer-based products.[3] Their potential to leach from these materials, particularly under thermal stress, is a well-documented concern. While extensive research has focused on the thermal decomposition of phthalate diesters, their primary metabolites and intermediates, such as octyl hydrogen phthalate (also known as monooctyl phthalate), have received less attention.

For drug development professionals, understanding the thermal degradation profile of this specific monoester is not merely an academic exercise. It is a crucial component of risk assessment. Thermal events during manufacturing, sterilization, or storage can initiate degradation, leading to the formation of new chemical entities that may compromise product efficacy, introduce toxicity, or interact with the active pharmaceutical ingredient (API). This guide explains the causal mechanisms behind the thermal breakdown of octyl hydrogen phthalate and provides the analytical frameworks required to identify and quantify its degradants.

Postulated Thermal Degradation Pathways

The thermal degradation of octyl hydrogen phthalate is primarily governed by the chemistry of its two functional groups: the carboxylic acid and the ester. Unlike phthalate diesters, the presence of the free carboxylic acid provides a facile intramolecular pathway for decomposition.

The principal mechanism is a cyclization reaction driven by heat. The carboxylic acid group attacks the ester carbonyl, leading to the elimination of 1-octanol and the formation of a stable five-membered ring structure: phthalic anhydride. This is the most energetically favorable and dominant degradation pathway. At higher temperatures, the liberated 1-octanol may undergo further dehydration to yield various octene isomers.

The stability of the benzene ring in the phthalate structure means that fragmentation of the aromatic core is less likely under typical thermal stress conditions and primarily occurs on the aliphatic side chain.[4]

Thermal Degradation of Octyl Hydrogen Phthalate OHP Octyl Hydrogen Phthalate TS Transition State (Intramolecular Cyclization) OHP->TS Heat (Δ) PA Phthalic Anhydride TS->PA Primary Product Octanol 1-Octanol TS->Octanol Primary Product Octene Octene Isomers Octanol->Octene Heat (Δ) - H2O

Caption: Proposed primary thermal degradation pathway for octyl hydrogen phthalate.

Characterization of Key Degradation Products

Based on the proposed mechanism, the primary thermal degradation products of octyl hydrogen phthalate are:

Degradation ProductChemical FormulaMolar Mass ( g/mol )Key Characteristics
Phthalic Anhydride C₈H₄O₃148.12A stable, crystalline solid. It is a known chemical intermediate and a respiratory sensitizer.[5][6]
1-Octanol C₈H₁₈O130.23A fatty alcohol. Can serve as a marker for the initial ester cleavage.[5]
Phthalic Acid C₈H₆O₄166.13May be present due to incomplete cyclization or hydrolysis if water is present.[5][7]
Octene Isomers C₈H₁₆112.21Formed from the dehydration of 1-octanol at higher temperatures.

Analytical Methodologies: A Self-Validating Workflow

A multi-step analytical approach is required to fully elucidate the thermal degradation profile. This workflow combines thermal analysis to determine degradation onset with a powerful separation and identification technique to characterize the resulting products.

Step 1: Thermal Gravimetric Analysis (TGA)

Expertise & Causality: TGA is the foundational step. Its purpose is to determine the precise temperature ranges at which mass loss occurs, indicating thermal decomposition. This information is critical for designing subsequent pyrolysis experiments, ensuring that the material is heated to a temperature sufficient for degradation without causing complete and uninformative fragmentation.

Experimental Protocol: TGA of Octyl Hydrogen Phthalate

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 10-15 mg of octyl hydrogen phthalate into a ceramic or platinum TGA pan.[8]

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative degradation.[8]

  • Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a controlled rate of 10°C/min.[8]

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of degradation is determined from the initial significant drop in mass. The resulting thermogram provides a clear picture of the material's thermal stability.

Step 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Expertise & Causality: Py-GC-MS is the definitive technique for identifying volatile and semi-volatile degradation products. The pyrolysis unit rapidly heats the sample to a specific degradation temperature (informed by TGA), and the resulting products are immediately swept into the GC-MS system. This direct coupling minimizes secondary reactions and sample loss. GC provides high-resolution separation of the complex mixture of degradants, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[3][9]

Experimental Protocol: Py-GC-MS Analysis

  • Instrumentation: A pyrolysis unit coupled directly to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of octyl hydrogen phthalate into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature based on the TGA results (e.g., the temperature at the maximum rate of decomposition). A typical starting point for phthalates is in the range of 250-400°C.[5]

    • Heat for a short duration (e.g., 10-20 seconds) to ensure rapid degradation.

  • Gas Chromatography Conditions:

    • Injector: Set to a high temperature (e.g., 300-320°C) to ensure efficient transfer of all degradants onto the column.[10]

    • Carrier Gas: Helium or Hydrogen.[11]

    • Column: A low-polarity column, such as a 5% phenyl methylpolysiloxane phase (e.g., TG-5MS), is ideal for separating phthalates and their related products.[9][10]

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 320°C) to elute all compounds.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Standard Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan mode (e.g., m/z 40-500) to identify unknown compounds.

    • Identification: Compare the obtained mass spectra against a reference library (e.g., NIST) for positive identification. The fragmentation pattern for phthalates, often showing a characteristic base peak at m/z 149, serves as a key diagnostic marker.[4]

Analytical Workflow Sample Sample: Octyl Hydrogen Phthalate TGA Step 1: TGA (Determine T_degradation) Sample->TGA PyGCMS Step 2: Py-GC-MS (Separate & Identify Products) Sample->PyGCMS TGA->PyGCMS Informs Pyrolysis Temp. Data Step 3: Data Analysis (NIST Library Match) PyGCMS->Data Report Final Report: Degradation Profile Data->Report

Caption: A self-validating analytical workflow for degradation studies.

Toxicological and Safety Implications

The thermal degradation of octyl hydrogen phthalate is not only a matter of chemical stability but also of biological safety. The degradation of phthalate diesters can lead to the formation of o-phthalic acid and phthalic acid monoesters, and concern has been raised that these degradation products may be more toxic than the parent compounds.[12]

  • Phthalic Anhydride: Is a known irritant and a dermal and respiratory sensitizer. Its formation in materials that have human contact is a significant safety concern.

  • Phthalate Monoesters: The parent compound, octyl hydrogen phthalate, is itself a monoester. Research suggests that monoesters are often the more biologically active form of phthalates, acting as endocrine disruptors.[12]

Therefore, any thermal process applied to a product containing octyl hydrogen phthalate must be carefully evaluated to ensure that the formation of these and other potentially harmful degradants is minimized and controlled within acceptable safety limits.

Conclusion

A comprehensive understanding of the thermal degradation products of octyl hydrogen phthalate is essential for professionals in the pharmaceutical and materials science fields. The primary degradation pathway involves an intramolecular cyclization to yield phthalic anhydride and 1-octanol. A robust analytical workflow, anchored by TGA and Py-GC-MS, provides a reliable system for identifying and characterizing these products. By understanding the chemistry and implementing these validated analytical protocols, researchers and developers can ensure the chemical safety and stability of their products, meeting both scientific and regulatory standards.

References

  • Chung, S.Y., & Shon, J.H. (2011). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. Journal of Analytical and Applied Pyrolysis, 91(1), 154-161.
  • Gordonia sp. mediated biodegradation of low, medium and high molecular weight phthalate: Kinetics and phytotoxicity analyses. (2023). Environmental Technology, 44(18), 2821-2833. [Source: Taylor & Francis]
  • Gordonia sp. mediated biodegradation of low, medium and high molecular weight phthalate: Kinetics and phytotoxicity analyses. (2023). Environmental Technology, 44(18), 2821-2833.
  • Jadhav, V., et al. (2022). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. International Journal of Molecular Sciences, 23(15), 8599. [Source: MDPI]
  • Belhaneche-Bensemra, N., & Bedda, A. (2013). Effect of di(2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Journal of the Chilean Chemical Society, 58(2), 1782-1786. [Source: Redalyc]
  • Garrido-Frenich, A., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. Foods, 10(7), 1577.
  • Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. [Source: Peak Scientific, https://www.peakscientific.
  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Source: U.S. EPA, https://www.epa.gov/hw-sw846/method-8061a-phthalate-esters-gas-chromatography-electron-capture-detection-gcecd]
  • Thermo Fisher Scientific. (n.d.). Determination of Phthalate Esters in Soft Drinks by GC-MS. [Source: Thermo Fisher Scientific, https://assets.thermofisher.
  • Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection. [Source: Thermo Fisher Scientific, https://assets.thermofisher.
  • Guidechem. (n.d.). octyl hydrogen phthalate 5393-19-1 wiki. [Source: Guidechem, https://www.guidechem.
  • National Center for Biotechnology Information. (n.d.). di-N-Octyl Phthalate. PubChem Compound Database. [Source: PubChem, https://pubchem.ncbi.nlm.nih.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Diethyl Phthalate. [Source: ATSDR, https://www.
  • Al-Shammary, M. A., & Al-Omar, M. A. (2016). Stability of phthalate plasticizers in aqueous food simulants at medium power level of microwave oven. Journal of Chemical and Pharmaceutical Research, 8(8), 643-647.
  • Jonsson, S., & Olofsson, U. (2000). Analysis of mono- and diesters of o-phthalic acid by solid-phase extractions with polystyrene-divinylbenzene-based polymers. Journal of Chromatography A, 891(1), 145-154. [Source: PubMed]
  • Anyanwu, C. N., et al. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. Toxics, 11(2), 160. [Source: PubMed]
  • ResearchGate. (n.d.). Table 2. Thermal gravimetric analysis (TGA) results of the formulations.
  • Petersen, J. H., & Wagner, C. (2003). Methods for the determination of phthalates in food. JRC Publications Repository. [Source: JRC Publications Repository, https://publications.jrc.ec.europa.eu/repository/handle/JRC26622]
  • Galvão, A., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(15), 2919. [Source: MDPI]
  • Jönsson, S., et al. (2005). Toxicity of Mono- And Diesters of O-Phthalic Esters to a Crustacean, a Green Alga, and a Bacterium. Archives of Environmental Contamination and Toxicology, 48(1), 31-37. [Source: PubMed]
  • Li, X., et al. (2015). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(7), 1189-1198. [Source: Taylor & Francis]
  • Cao, X. L. (2010). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction-High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 58(11), 6940-6946.
  • Giuliani, A., et al. (2020). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. International Journal of Environmental Research and Public Health, 17(16), 5655. [Source: PubMed Central]
  • Wikipedia. (n.d.). Phthalic acid. [Source: Wikipedia, https://en.wikipedia.org/wiki/Phthalic_acid]
  • NileRed. (2015, January 26). How to make Phthalic acid and Phthalic Anhydride [Video]. YouTube. [Source: YouTube, https://www.youtube.
  • Park, C. M., & Sheehan, R. J. (2000). Phthalic Acids and Other Benzenepolycarboxylic Acids. In Kirk-Othmer Encyclopedia of Chemical Technology.

Sources

Exploratory

A Technical Guide to the Aquatic Toxicity of Mono-n-octyl Phthalate and Its Parent Compound

An In-depth Evaluation for Researchers and Drug Development Professionals Introduction: The Environmental Significance of Phthalate Metabolites Phthalate esters are ubiquitous industrial chemicals used to impart flexibil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Evaluation for Researchers and Drug Development Professionals

Introduction: The Environmental Significance of Phthalate Metabolites

Phthalate esters are ubiquitous industrial chemicals used to impart flexibility and durability to a wide range of plastic products.[1] Their widespread use leads to their inevitable release into the environment, where they can be found in water, soil, and air.[2][3] Of particular concern is their presence in aquatic ecosystems, where they and their metabolites can exert toxic effects on a variety of organisms.[2] Mono-n-octyl phthalate (MOP) is a primary metabolite of the high molecular weight phthalate, di-n-octyl phthalate (DNOP). While many studies focus on the parent diesters, understanding the ecotoxicological profile of their monoester metabolites is critical for a comprehensive environmental risk assessment, as these metabolites are the biologically active forms within organisms.

This guide provides a detailed overview of the aquatic toxicity of MOP, with a primary focus on data derived from its parent compound, DNOP, due to a scarcity of direct MOP toxicity studies. This read-across approach is a scientifically accepted method in toxicology for data-poor substances. We will delve into the toxicological effects across three key trophic levels—fish, aquatic invertebrates, and algae—presenting available data, outlining standardized testing protocols, and exploring the underlying mechanisms of action.

Mechanisms of Phthalate Toxicity in Aquatic Ecosystems

Phthalates are well-documented endocrine-disrupting chemicals (EDCs).[1][2] One of the most relevant mechanisms of action is their ability to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and steroid hormone pathways.[4] This interference can disrupt the normal functioning of various hormone systems, leading to adverse effects on reproduction and development, even at low environmental concentrations.[2][4] Phthalates can enter aquatic organisms through ingestion and subsequently move up the food chain.[2] While higher molecular weight phthalates like DNOP are not expected to biomagnify significantly in aquatic food webs, their continuous presence and metabolism to monoesters like MOP pose a persistent risk.[3]

Part 1: Toxicity to Aquatic Invertebrates (Crustaceans)

Aquatic invertebrates, such as the water flea (Daphnia magna), are foundational to freshwater ecosystems and are highly sensitive indicators of water quality. Chronic exposure to DNOP has been shown to significantly impact their reproductive capabilities.

Quantitative Invertebrate Toxicity Data for DNOP
SpeciesEndpointDurationValue (mg/L)Toxicological ObservationReference
Daphnia magnaChronic NOEC21 days0.32No significant effect on reproduction.[2][4]
Daphnia magnaChronic LOEC21 days1.0Significant reduction in reproduction.[2][4][5]
Experimental Protocol: Daphnia sp., Acute Immobilisation Test (OECD 202)

This protocol outlines the standardized method for determining the acute toxicity of a substance to Daphnia magna. The primary endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within a 48-hour period.

1. Test Organism:

  • Daphnia magna neonates (less than 24 hours old) sourced from a healthy, thriving culture are used for the test.

2. Materials and Reagents:

  • Test substance (Mono-n-octyl phthalate or Di-n-octyl phthalate)

  • Reconstituted freshwater (M7 medium or equivalent)

  • Glass test vessels (e.g., 50 mL beakers)

  • Temperature-controlled incubator or water bath (20 ± 1°C)

  • Light source providing a 16:8 hour light:dark photoperiod

  • Dissolved oxygen meter and pH meter

3. Test Procedure:

  • Range-Finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

  • Definitive Test:

    • A geometric series of at least five test concentrations is prepared.

    • A control group (reconstituted water only) and, if necessary, a solvent control are included.

    • At least 20 daphnids, divided into at least four replicate groups of five, are used for each concentration.

    • Daphnids are exposed for 48 hours under static or semi-static conditions (solution renewed after 24 hours).

    • Observations for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation) are made at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Causality Behind Experimental Choices:

  • Neonate Age (<24h): Using young daphnids ensures uniformity and captures a sensitive life stage.

  • Semi-Static Renewal: For substances like phthalates that can adsorb to surfaces or degrade, renewing the test solution at 24 hours helps maintain a more constant exposure concentration.[6]

  • Immobilization as Endpoint: This is a clear and easily observable sublethal endpoint that is indicative of significant toxicity.

Workflow for Daphnia Acute Immobilisation Test

G cluster_prep Preparation Phase cluster_test Definitive Test Phase (48h) cluster_analysis Analysis & Reporting Culture Maintain Healthy Daphnia Culture PrepareMedia Prepare Test Media & Stock Solutions Culture->PrepareMedia Source Neonates RangeFind Conduct Range- Finding Test PrepareMedia->RangeFind Expose Expose Neonates to Test Concentrations (n=20 per conc.) RangeFind->Expose Select Concentrations Observe24 Observe Immobilization at 24 hours Expose->Observe24 Observe48 Observe Immobilization at 48 hours Observe24->Observe48 Record Record Mortality & Immobilization Data Observe48->Record Calculate Calculate 48h-EC50 (Probit Analysis) Record->Calculate Report Generate Final Report with Confidence Limits Calculate->Report

Caption: Standard workflow for the OECD 202 Daphnia Acute Immobilisation Test.

Part 2: Toxicity to Fish

Fish represent the highest trophic level in many aquatic food webs, and toxicity data for this group is essential for assessing ecosystem-wide risk. Studies on DNOP indicate that while acute mortality may be low, chronic exposure can affect early life-stage development.

Quantitative Fish Toxicity Data for DNOP
SpeciesEndpointDurationValue (mg/L)Toxicological ObservationReference
Pimephales promelas (Fathead minnow)Chronic NOEC20 days3.2No significant effect on embryo hatching.[2][4]
Pimephales promelas (Fathead minnow)Chronic LOEC20 days10.0Significant decrease in embryo hatching rate.[2][4]
Micropterus salmoides (Largemouth bass)Acute LC507-8 days32.9Median lethal concentration.[7]
Experimental Protocol: Fish, Acute Toxicity Test (OECD 203)

This protocol details the standard method to determine the acute lethal toxicity of a substance to fish, typically over a 96-hour exposure period.[8][9]

1. Test Organism:

  • Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[8][10] Fish should be healthy, disease-free, and acclimated to the test conditions.

2. Materials and Reagents:

  • Test substance

  • Dechlorinated tap water or reconstituted water of known quality

  • Glass aquaria of sufficient volume

  • Aeration system (if required to maintain dissolved oxygen)

  • Temperature control system (species-specific, e.g., 23 ± 1°C for Zebrafish)

  • Light source with a defined photoperiod (e.g., 16:8 light:dark)

3. Test Procedure:

  • Limit Test: A single group of fish is exposed to a concentration of 100 mg/L to determine if the LC50 is greater than this value.[11]

  • Full LC50 Determination:

    • At least five concentrations in a geometric series are prepared.[9]

    • A control group is maintained in clean water.

    • A minimum of seven fish are used per concentration.[9]

    • Fish are exposed for a period of 96 hours.

    • The test solution should be renewed every 24 hours (semi-static method) to maintain chemical concentrations.

    • Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.[9]

  • Data Analysis: The LC50 and 95% confidence intervals for each observation period are calculated using appropriate statistical methods.[11]

Causality Behind Experimental Choices:

  • 96-hour Duration: This duration is considered sufficient to elicit an acute lethal response in fish for most chemicals without inducing chronic effects.[8]

  • Geometric Concentration Series: This design ensures that the concentrations are appropriately spaced to define the dose-response curve accurately.

  • Acclimation Period: Acclimating fish to test conditions for at least 12 days reduces stress and ensures that any observed mortality is due to the test substance and not environmental shock.[10]

Part 3: Toxicity to Algae (Primary Producers)

Algae are the base of the aquatic food web, and inhibition of their growth can have cascading effects throughout the ecosystem. The standard test measures the effect of a substance on the growth of unicellular green algae.

Quantitative Algal Toxicity Data

Direct, reliable EC50 or NOEC values for mono-n-octyl phthalate or di-n-octyl phthalate on algal growth were not available in the reviewed literature. Testing according to standard guidelines is required to fill this data gap. Phthalates, in general, are considered to have limited toxicity to algae, with acute effects often occurring at concentrations above their water solubility.[12]

Experimental Protocol: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test determines the effect of a substance on the growth of a selected algal species over 72 hours.[13][14] The endpoint is the EC50 for growth rate inhibition.

1. Test Organism:

  • Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[13] An exponentially growing, axenic culture is required.

2. Materials and Reagents:

  • Test substance

  • Sterile algal growth medium (e.g., OECD or AAP medium)[14]

  • Sterile glass Erlenmeyer flasks

  • Incubator capable of providing constant temperature (21-24°C) and continuous, uniform illumination.

  • Cell counting equipment (e.g., hemocytometer, electronic particle counter, or spectrophotometer).

3. Test Procedure:

  • A geometric series of at least five test concentrations is prepared in the growth medium.

  • Three replicate flasks are used for each test concentration and for the control.[14]

  • Each flask is inoculated with a low, uniform density of exponentially growing algal cells (e.g., 10⁴ cells/mL).

  • Flasks are incubated for 72 hours.

  • Algal biomass is measured at least every 24 hours.

  • Data Analysis: The average specific growth rate for each concentration is calculated. The concentration that causes a 50% reduction in growth rate (ErC50) compared to the control is determined. The No Observed Effect Concentration (NOEC) is also determined.

Causality Behind Experimental Choices:

  • Exponential Growth Phase: Using cells from a culture in exponential growth ensures that the algae are healthy and that growth is not limited by other factors, providing maximum sensitivity to the toxicant.[15]

  • 72-hour Duration: This period covers several algal generations, allowing for the assessment of effects on cell division.[13]

  • Growth Rate as Endpoint: Measuring the inhibition of the growth rate is a more sensitive endpoint than simply measuring the final biomass (yield), as it reflects the dynamic process of cell division.

Conceptual Diagram of Aquatic Toxicity Assessment

G cluster_levels Trophic Level Assessment substance Mono-n-octyl Phthalate (via DNOP) algae Primary Producers (Algae) Endpoint: Growth Inhibition (EC50) Protocol: OECD 201 substance->algae Exposure daphnia Primary Consumers (Daphnia) Endpoint: Immobilisation (EC50) Protocol: OECD 202 substance->daphnia Exposure fish Secondary Consumers (Fish) Endpoint: Mortality (LC50) Protocol: OECD 203 substance->fish Exposure algae->daphnia Food Source daphnia->fish Food Source

Caption: Assessment of MOP/DNOP toxicity across key aquatic trophic levels.

Conclusion and Outlook

The available data, primarily from the parent compound di-n-octyl phthalate, indicates that mono-n-octyl phthalate may pose a chronic risk to aquatic organisms, particularly invertebrates and the early life stages of fish. The most sensitive endpoints observed were reproductive impairment in Daphnia magna and reduced embryo hatching in the fathead minnow, with effects occurring in the low mg/L range.[2][4]

A significant data gap exists for the toxicity of MOP and DNOP to primary producers like algae. To conduct a complete environmental risk assessment, further testing following standardized guidelines such as OECD 201 is essential. Understanding the full toxicological profile of phthalate metabolites is crucial for developing effective environmental quality standards and protecting the health of our aquatic ecosystems.

References

  • McCarthy, J. F., & Whitmore, D. K. (1985). Chronic toxicity of di-n-butyl and di-n-octyl phthalate to Daphnia magna and the fathead minnow. Environmental Toxicology and Chemistry, 4(2), 167-179. [Link]

  • Adeogun, A. O., et al. (2022). Insights Into the Prevalence and Impacts of Phthalate Esters in Aquatic Ecosystems. Frontiers in Environmental Science. [Link]

  • O'Connor, S., et al. (2015). A critical analysis of the biological impacts of plasticizers on wildlife. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1669), 20140299. [Link]

  • Gobas, F. A. P. C., et al. (2003). Bioaccumulation of Phthalate Esters in Aquatic Food-Webs. In The Handbook of Environmental Chemistry. [Link]

  • Staples, C. A., et al. (1997). The environmental fate of phthalate esters: a literature review. Chemosphere, 35(4), 667-749.
  • Government of Canada. (1994). Canadian Environmental Protection Act Priority Substances List Supporting Document for Di-n-octyl Phthalate. Environment Canada. [Link]

  • Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test. [Link]

  • FAO/WHO. (n.d.). Algal toxicity – growth inhibition. Pesticide Registration Toolkit. [Link]

  • Radke, E. G., et al. (2023). Phthalates Toxicity. StatPearls Publishing. [Link]

  • Miljøstyrelsen. (n.d.). Environmental impacts of certain phthalates and alternatives to phthalates. [Link]

  • Government of Canada. (2017). Priority Substances List Assessment Report for Di-n-Octyl Phthalate. [Link]

  • ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. [Link]

  • Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. [Link]

  • Daikin Industries, Ltd. (2017). Algae Growth Inhibition Study of APFHX (C-1500N) in Pseudokirchneriella subcapitata. [Link]

  • ECETOC. (1982). Prolonged Toxicity Study with Daphnia Magna. Technical Report No. 6. [Link]

  • OECD. (1992). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Scymaris. (n.d.). Marine Fish Acute Toxicity Test. [Link]

  • Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. [Link]

  • U.S. Consumer Product Safety Commission. (2010). Toxicity Review for Di-n-octyl Phthalate (DNOP). [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Di-n-octyl phthalate Chemical Substances Control Law Reference No. [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. [Link]

  • U.S. Environmental Protection Agency. (2002). Method 1001.0: Fathead minnow, Pimephales promelas, Larval Survival and Teratogenicity Test; Chronic Toxicity. [Link]

  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

Sources

Foundational

The Microbial Gauntlet: A Technical Guide to the Biodegradation of Octyl Hydrogen Phthalate in Soil

Foreword: The Unseen Persistence of Plasticizers Octyl hydrogen phthalate, a primary metabolite of the widely used plasticizer di-n-octyl phthalate (DnOP), represents a significant class of xenobiotic compounds that pers...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Persistence of Plasticizers

Octyl hydrogen phthalate, a primary metabolite of the widely used plasticizer di-n-octyl phthalate (DnOP), represents a significant class of xenobiotic compounds that persist in terrestrial environments. As plastic use continues to escalate, the environmental burden of its chemical constituents demands rigorous scientific scrutiny. This guide provides an in-depth exploration of the microbial degradation pathways of octyl hydrogen phthalate in soil. It is intended for researchers, environmental scientists, and professionals in drug development who require a comprehensive understanding of the biochemical and molecular underpinnings of this critical environmental process. We will delve into the key microbial players, the enzymatic machinery they employ, and the detailed experimental protocols required to elucidate these complex biological systems.

The Central Pathway: A Two-pronged Microbial Assault

The biodegradation of octyl hydrogen phthalate (mono-n-octyl phthalate) in soil is not a singular event but a sophisticated, multi-step process orchestrated by a consortium of soil microorganisms. The overall strategy employed by these microbes can be conceptualized as a two-pronged attack, targeting the two principal components of the molecule: the phthalate core and the octyl ester chain. The degradation is initiated by the hydrolysis of the ester bond, a crucial first step that makes the molecule amenable to further breakdown.

Initial Hydrolysis: The Gateway Reaction

The journey of octyl hydrogen phthalate from a persistent pollutant to benign metabolites begins with the enzymatic cleavage of its ester linkage. This reaction is catalyzed by a specific class of enzymes known as monoalkyl phthalate hydrolases or esterases.[1][2][3]

  • Reaction: Octyl Hydrogen Phthalate → Phthalic Acid + 1-Octanol

  • Enzymatic Driver: Monoalkyl Phthalate Hydrolase

This hydrolytic step is paramount because it liberates the aromatic core (phthalic acid) and the aliphatic side chain (1-octanol), transforming a relatively recalcitrant molecule into two more readily biodegradable intermediates.[4] The efficiency of this initial hydrolysis is a key determinant of the overall degradation rate in the soil environment.

Fate of the Aromatic Core: The Phthalic Acid Catabolic Route

Once liberated, phthalic acid is channeled into a well-established bacterial aromatic degradation pathway. This pathway funnels a wide variety of aromatic compounds into the central metabolism.

  • Dioxygenation: The aromatic ring of phthalic acid is first attacked by phthalate dioxygenase , a Rieske non-heme iron oxygenase. This enzyme incorporates both atoms of molecular oxygen into the phthalate molecule, forming a cis-dihydrodiol.[5][6]

  • Dehydrogenation and Decarboxylation: The cis-dihydrodiol is then rearomatized by a dehydrogenase, and subsequently decarboxylated to yield a key intermediate: protocatechuic acid .[5]

  • Ring Cleavage: Protocatechuic acid is a critical junction in aromatic catabolism. Its aromatic ring is cleaved by protocatechuate dioxygenases , leading to the formation of aliphatic intermediates that can enter the tricarboxylic acid (TCA) cycle.[4]

Fate of the Aliphatic Side-Chain: Beta-Oxidation of 1-Octanol

Concurrently with the degradation of the phthalate moiety, the released 1-octanol is catabolized through a separate pathway. This long-chain alcohol is sequentially oxidized to octanoic acid, which then enters the β-oxidation pathway . This metabolic route systematically shortens the fatty acid chain, generating acetyl-CoA, which is a primary substrate for the TCA cycle.

Below is a Graphviz diagram illustrating the overarching biodegradation pathway of octyl hydrogen phthalate.

Biodegradation_Pathway cluster_main Biodegradation of Octyl Hydrogen Phthalate Octyl_Hydrogen_Phthalate Octyl Hydrogen Phthalate Phthalic_Acid Phthalic Acid Octyl_Hydrogen_Phthalate->Phthalic_Acid Monoalkyl Phthalate Hydrolase 1_Octanol 1-Octanol Octyl_Hydrogen_Phthalate->1_Octanol Monoalkyl Phthalate Hydrolase Protocatechuic_Acid Protocatechuic Acid Phthalic_Acid->Protocatechuic_Acid Dioxygenase & Dehydrogenase Beta_Oxidation β-Oxidation Pathway 1_Octanol->Beta_Oxidation Alcohol/Aldehyde Dehydrogenase TCA_Cycle TCA Cycle Intermediates Protocatechuic_Acid->TCA_Cycle Ring Cleavage Enzymes Beta_Oxidation->TCA_Cycle Acetyl-CoA

Caption: Generalized aerobic biodegradation pathway of octyl hydrogen phthalate in soil.

The Microbial Workforce: Key Genera in Phthalate Degradation

A diverse array of soil bacteria has been identified with the capability to degrade phthalate esters. While many studies focus on the degradation of di-ester phthalates, the organisms that metabolize the monoester intermediates are critical to the complete mineralization of these pollutants. Prominent bacterial genera known to be involved in the degradation of long-chain phthalates and their intermediates include:

  • Gordonia

  • Rhodococcus

  • Pseudomonas

  • Achromobacter

  • Enterobacter

  • Mycobacterium [6]

  • Micrococcus [7]

These microorganisms are often found in consortia in contaminated soils, where they can act synergistically to break down complex pollutants.[8]

Experimental Protocols for Studying Biodegradation in Soil

To rigorously investigate the biodegradation pathways of octyl hydrogen phthalate, a combination of soil microcosm studies and advanced analytical techniques is essential. The following protocols provide a framework for conducting such research.

Soil Microcosm Setup: A Controlled Environment for Degradation Studies

This protocol is adapted from established methods for studying the biodegradation of organic pollutants in soil, consistent with principles outlined in OECD Guideline 307.[9][10][11]

Objective: To simulate and monitor the biodegradation of octyl hydrogen phthalate in a controlled laboratory setting.

Materials:

  • Freshly collected, sieved (2 mm) soil with no prior history of high phthalate contamination.

  • Octyl hydrogen phthalate (analytical grade).

  • Acetone or other suitable volatile solvent (HPLC grade).

  • Sterile mineral medium.

  • Glass jars or flasks for microcosms.

  • Sodium azide (for sterile controls).

Procedure:

  • Soil Characterization: Before initiating the experiment, characterize the soil for key parameters including pH, organic matter content, texture, and water holding capacity (WHC).

  • Spiking the Soil:

    • Prepare a stock solution of octyl hydrogen phthalate in a minimal volume of a volatile solvent like acetone.

    • In a fume hood, add the stock solution to a known dry weight of soil (e.g., 20 g) to achieve the desired final concentration.[9]

    • Thoroughly mix the soil to ensure homogenous distribution of the contaminant.

    • Allow the solvent to evaporate completely (typically for 4-6 hours).[9]

  • Microcosm Assembly:

    • Transfer the spiked soil into the microcosm vessels.

    • Adjust the soil moisture to 60-80% of its WHC using sterile mineral medium.[9]

    • Prepare sterile (abiotic) controls by treating a subset of microcosms with a sterilizing agent such as sodium azide (0.05% w/w).[9]

    • Also, prepare unspiked control microcosms to monitor baseline microbial activity.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).

    • Ensure adequate aeration by periodically opening the vessels or using a flow-through system, while being mindful of potential volatilization.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 7, 14, 28, and 60 days), destructively sample triplicate microcosms from each treatment group for chemical analysis.

    • Store samples at -20°C prior to extraction.

Microcosm_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_run Incubation & Analysis Soil_Collection Collect & Sieve Soil Spiking Spike Soil with Octyl Hydrogen Phthalate Soil_Collection->Spiking Solvent_Evap Solvent Evaporation Spiking->Solvent_Evap Moisture_Adjust Adjust Moisture (60-80% WHC) Solvent_Evap->Moisture_Adjust Controls Prepare Sterile & Unspiked Controls Moisture_Adjust->Controls Incubation Incubate in Dark (Constant Temp) Controls->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS & HPLC Analysis Extraction->Analysis

Caption: Experimental workflow for a soil microcosm biodegradation study.

Analyte Extraction from Soil

An efficient extraction is critical for the accurate quantification of the parent compound and its metabolites. This protocol is based on EPA Method 8061A and other established solvent extraction techniques for phthalates from solid matrices.[12][13]

Objective: To extract octyl hydrogen phthalate and its key metabolites from soil samples for subsequent analysis.

Materials:

  • Soil sample from microcosm.

  • Anhydrous sodium sulfate.

  • Extraction solvent: Methylene chloride/acetone (1:1 v/v) or acetonitrile.[12][14]

  • Centrifuge tubes.

  • Ultrasonic bath or shaker.

  • Rotary evaporator.

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation: Mix the soil sample (e.g., 5-10 g) with an equal amount of anhydrous sodium sulfate to remove residual water.

  • Solvent Extraction:

    • Add a measured volume of the extraction solvent (e.g., 20 mL of methylene chloride/acetone) to the soil in a centrifuge tube.

    • Tightly cap the tube and place it in an ultrasonic bath for 15-30 minutes, or on a mechanical shaker for 1-2 hours.[13]

  • Separation:

    • Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10 minutes to pellet the soil particles.

    • Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the soil pellet two more times, combining the supernatants.

  • Concentration and Solvent Exchange:

    • Concentrate the combined extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • If necessary for the analytical method, exchange the solvent to one compatible with the instrument (e.g., hexane for GC-MS or mobile phase for HPLC).

  • Final Preparation: Filter the concentrated extract through a 0.45 µm syringe filter into an autosampler vial for analysis.

Analytical Quantification

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is typically required to quantify the parent compound and its various metabolites.

3.3.1 GC-MS for Octyl Hydrogen Phthalate and 1-Octanol

GC-MS is well-suited for the analysis of the relatively nonpolar parent compound and the alcohol metabolite.[15][16]

ParameterRecommended SettingRationale
GC Column Agilent J&W HP-5ms (or equivalent 5% phenyl-methylpolysiloxane)Provides good resolution for a wide range of semi-volatile organic compounds.[17]
Injector Temperature 290 °CEnsures efficient volatilization of the analytes.[17]
Oven Program Initial 50°C for 1 min, ramp at 30°C/min to 280°C, then 15°C/min to 310°C, hold for 5 min.This program allows for the separation of a range of phthalates and their metabolites.[17]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[17]
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes.
Target Ions (m/z) Octyl Hydrogen Phthalate: 149, 167, 279; 1-Octanol: 43, 56, 70Based on characteristic fragmentation patterns.

3.3.2 HPLC for Phthalic Acid and Protocatechuic Acid

HPLC with UV detection is the preferred method for analyzing the more polar, acidic metabolites.[18][19][20][21]

ParameterRecommended SettingRationale
HPLC Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separating moderately polar to nonpolar compounds.
Mobile Phase Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.[21][22]
Flow Rate 0.8 - 1.0 mL/minTypical flow rate for standard analytical columns.
Injection Volume 20 µLStandard injection volume.
Detector UV-Vis Detector
Wavelength 280 nmA suitable wavelength for detecting the aromatic rings of both phthalic acid and protocatechuic acid.[22]

Genetic Regulation of Phthalate Degradation

The genes encoding the enzymes for phthalate degradation are often clustered together in operons.[4][5] The expression of these operons is typically inducible, meaning the presence of phthalate or one of its metabolites triggers the transcription of the degradation genes.[4] For example, in Burkholderia cepacia DBO1, the genes for phthalate dioxygenase and other enzymes in the pathway are organized into at least three transcriptional units.[5] In Mycobacterium vanbaalenii PYR-1, a putative regulatory protein (phtR) is encoded divergently from the main phthalate degradation operon.[6] Understanding this genetic regulation is crucial for developing bioaugmentation and biostimulation strategies for the remediation of phthalate-contaminated soils.

Conclusion and Future Perspectives

The biodegradation of octyl hydrogen phthalate in soil is a complex yet elegant process driven by the metabolic versatility of soil microorganisms. Through a series of enzymatic reactions, these microbes can effectively dismantle this persistent pollutant, converting it into harmless components of the central metabolic pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways, identify key microbial players, and quantify degradation kinetics.

Future research should focus on the synergistic interactions within microbial consortia, the influence of environmental factors (such as soil type, pH, and nutrient availability) on degradation rates, and the application of 'omics' technologies to uncover novel degradation pathways and regulatory networks. By continuing to unravel the intricacies of microbial degradation, we can develop more effective and sustainable strategies for the bioremediation of phthalate-contaminated environments.

References

  • Arias, L., Bauzá, J., Tobella, J., Vila, J., & Grifoll, M. (n.d.). A microcosm system and an analytical protocol to assess PAH degradation and metabolite formation in soils. ResearchGate. Retrieved from [Link]

  • Bhatt, P., Bhandari, G., Bhatt, K., & Chen, S. (2021). Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives. Applied Microbiology and Biotechnology, 105(1), 95-114.
  • Chang, B. V., Chiang, F. P., & Yuan, S. Y. (2007). Biodegradation of phthalate esters by two bacteria strains. Chemosphere, 69(9), 1474-1481.
  • Charoensup, R., & Duangyod, T. (2019). HPLC quantitative analysis of protocatechuic acid contents in 11 Phellinus mushroom species collected in Thailand. Journal of Applied Pharmaceutical Science, 9(12), 85-90.
  • Maruyama, K., Akita, K., Naitou, C., Yoshida, M., & Kitamura, T. (2005). Purification and characterization of an esterase hydrolyzing monoalkyl phthalates from Micrococcus sp. YGJ1. Journal of Biochemistry, 137(1), 27-32.
  • Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management. (2024). MDPI.
  • Mhlongo, S. T., & Mahlambi, P. N. (2018). Determination and quantification of phthalic acid esters from the soil collected from the municipal solid-waste dumpsite in Maseru using a simple vortex-assisted low-volume organic solvent extraction. MedCrave Online Journal of Chemistry, 2(5).
  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996). EPA.
  • Phadnis, S. R., & S., P. (2012). Bacterial degradation of phthalate isomers and their esters. Indian Journal of Microbiology, 52(4), 519-528.
  • Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. (2018). Agilent.
  • Ren, L., Hu, J., Huang, H., Yang, M., Wang, J., Wu, S., & Hu, X. (2023). A Novel and Efficient Phthalate Hydrolase from Acinetobacter sp.
  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Stanbrough, D. L., & Eaton, R. W. (2004). Novel Organization of the Genes for Phthalate Degradation from Burkholderia cepacia DBO1. Journal of Bacteriology, 186(17), 5897-5906.
  • Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. (2018). Agilent. Retrieved from [Link]

  • Liang, P., Zhang, L., Peng, L., Li, Q., & Zhao, E. (2010). Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography.
  • Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). (2018). Environmental Science & Technology.
  • HPLC Methods for analysis of Phthalic acid. (n.d.).
  • HPLC quantitative analysis of protocatechuic acid contents in 11 Phellinus mushroom species collected in Thailand. (2019). SciELO.
  • H., N., M., H., & K., H. (2006). A Mono-2-Ethylhexyl Phthalate Hydrolase from a Gordonia sp. That Is Able To Dissimilate Di-2-Ethylhexyl Phthalate. Applied and Environmental Microbiology, 72(1), 220-225.
  • analytical methods. (n.d.).
  • Biodegrad
  • Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. (2018). Agilent.
  • Primers used for the amplification of phthalate degradation and pehA genes. (n.d.).
  • Extraction and Pre-concentration of Phthalic Acid Esters from Aqueous Solutions using Agitation-assisted Dispersed Binary Solvents Microextraction. (2019). SciELO South Africa.
  • Extraction and determination methods of phthalates. (2023).
  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek Resource Hub.
  • Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives. (2021). PMC - NIH.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent.
  • Solid Phase Extraction Method for Selective Determination of Phthalate Esters in the Aquatic Environment. (n.d.).
  • Molecular insights into the catalytic mechanism of plasticizer degradation by a monoalkyl phthalate hydrolase. (n.d.).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2002). Biotecnologie BT.
  • Determination of Phthalate Esters in Soft Drinks by GC-MS. (n.d.). Thermo Fisher Scientific.
  • Novel organization of genes in a phthalate degradation operon of Mycobacterium vanbaalenii PYR-1. (2005). PubMed.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2002). EPP Ltd.
  • development and validation of a rp-hplc method for identification and estimation of gallic acid and. (n.d.). ijpcbs.com.
  • Biodegradation of Phthalic acid esters (PAEs) and in silico structural characterization of mono-2-ethylhexyl phthalate (MEHP) hydrolase on the basis of close structural homolog. (n.d.).
  • Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). (2018).
  • Organization of phthalate and terephthalate degradation gene cluster.... (n.d.).
  • Microbial Consortia Are Needed to Degrade Soil Pollutants. (2022). PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Quantification of Octyl Hydrogen Phthalate in Aqueous Samples

Abstract This application note provides a comprehensive, step-by-step protocol for the accurate quantification of octyl hydrogen phthalate in water samples. Octyl hydrogen phthalate, a primary metabolite of the widely us...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the accurate quantification of octyl hydrogen phthalate in water samples. Octyl hydrogen phthalate, a primary metabolite of the widely used plasticizer di-n-octyl phthalate (DNOP), is an environmental contaminant of increasing concern due to its potential endocrine-disrupting properties. The methodology herein employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, environmental scientists, and analytical chemists, offering field-proven insights into experimental choices, a self-validating quality control system, and authoritative references to ensure scientific integrity.

Introduction and Significance

Phthalate esters are ubiquitous synthetic chemicals used to impart flexibility and durability to plastics.[1] Di-n-octyl phthalate (DNOP) is one such compound, regulated by agencies like the U.S. Environmental Protection Agency (EPA) due to its potential health risks.[2] In the environment and through metabolic processes, DNOP can be hydrolyzed to its monoester metabolite, octyl hydrogen phthalate. Monitoring this metabolite in water is critical for assessing environmental contamination, understanding its fate and transport, and evaluating potential exposure risks.

The primary analytical challenge in phthalate analysis is their omnipresence in laboratory environments, leading to a high risk of background contamination.[3][4] This protocol is designed not only for high sensitivity and accuracy but also with rigorous contamination control measures at its core. We have selected a method combining Solid-Phase Extraction (SPE) with Gas Chromatography-Mass Spectrometry (GC-MS), which is the preferred and most robust technique for phthalate analysis, offering excellent chromatographic resolution and definitive identification through mass spectral data.[1][5]

Principle of the Method

The quantification of octyl hydrogen phthalate is achieved through a multi-stage process designed to isolate the analyte from the complex water matrix, concentrate it, and then perform sensitive instrumental analysis.

  • Sample Preparation: The process begins with the collection of a water sample, which is then spiked with an internal standard. This standard, an isotopically labeled analog of the target analyte, is crucial for correcting variations in extraction efficiency and instrument response, thereby ensuring the trustworthiness of the quantitative results.

  • Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge. The cartridge contains a solid sorbent that retains the octyl hydrogen phthalate while allowing the bulk of the water and other polar constituents to pass through. This step serves a dual purpose: concentrating the analyte from a large sample volume and cleaning it from interfering matrix components.[6]

  • Instrumental Analysis: The concentrated extract is then injected into a GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column.[3] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for highly specific detection and quantification.[1][5]

Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis & Quantification Sample 1. Water Sample Collection Spike 2. Internal Standard Spiking Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Load Sample GCMS 4. GC-MS Analysis SPE->GCMS Inject Extract Data 5. Data Processing & Quantification GCMS->Data SPE_Process Condition 1. Condition Cartridge (Methylene Chloride -> Methanol -> Water) Load 2. Load Spiked Water Sample Condition->Load Wash 3. Wash Cartridge (10% Methanol) Load->Wash Elute 4. Elute Analyte (Methylene Chloride) Wash->Elute Concentrate 5. Dry & Concentrate (to 1 mL) Elute->Concentrate

Sources

Application

Application Note: Octyl Hydrogen Phthalate as a Reference Standard for Environmental and Biomonitoring Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the use of octyl hydrogen phthalate (mono-n-octyl phthalate, MOP) as an analyti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of octyl hydrogen phthalate (mono-n-octyl phthalate, MOP) as an analytical standard. While di-esters of phthalic acid are widely known as plasticizers, their corresponding monoester metabolites are critical analytes for assessing human exposure and understanding environmental degradation pathways.[1] This note details the physicochemical properties of octyl hydrogen phthalate, provides validated protocols for the preparation of primary and working standards, and outlines its application in calibrating analytical instrumentation, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for high-sensitivity quantification in biological matrices.

Introduction: The Analytical Significance of Phthalate Monoesters

Phthalate esters are ubiquitous in modern society, primarily used as plasticizers to impart flexibility and durability to polymers like polyvinyl chloride (PVC).[2] These compounds are not chemically bound to the polymer matrix and can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[3] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), have restricted the use of several phthalate diesters due to their classification as endocrine disruptors and links to adverse health effects.[4][5]

In toxicological and drug development studies, the parent phthalate diester is often of less interest than its metabolites. Upon entering the body, diesters like di-n-octyl phthalate (DNOP) are rapidly metabolized by lipases into their corresponding monoesters, such as octyl hydrogen phthalate.[1] These monoesters, which may be further conjugated and excreted, serve as more direct and reliable biomarkers of exposure. Therefore, the availability of high-purity octyl hydrogen phthalate as a certified reference material is essential for:

  • Accurate quantification in human biomonitoring studies (e.g., in urine, serum).

  • Validation of analytical methods for toxicology and pharmacokinetic research.

  • Environmental fate studies tracking the degradation of parent phthalate compounds.

This guide establishes the foundational knowledge and protocols for leveraging octyl hydrogen phthalate as a reliable calibrant and standard in these critical applications.

Physicochemical Properties of Octyl Hydrogen Phthalate

Accurate standard preparation requires a thorough understanding of the analyte's physical and chemical properties. The data below has been compiled from authoritative chemical databases.

PropertyValueSource
Chemical Name Octyl hydrogen phthalate; Monooctyl phthalate[1]
CAS Number 5393-19-1[1]
Molecular Formula C₁₆H₂₂O₄[1]
Molecular Weight 278.34 g/mol [1]
Appearance Light brown liquid / Light beige solid[1]
Solubility Slightly soluble in Chloroform and Methanol. Insoluble in water.[1][6]
Storage Temperature Refrigerator (2-8 °C)[1]

Note: Phthalate esters are susceptible to hydrolysis under strong acidic (pH < 5) or basic (pH > 7) conditions.[7]

Protocol I: Preparation of Standard Solutions

This protocol details the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration. The causality behind using Class A volumetric glassware and high-purity solvents is to minimize measurement uncertainty and prevent contamination, ensuring the trustworthiness of the standard concentrations.

3.1. Materials and Equipment

  • Octyl Hydrogen Phthalate (≥98% purity, certified reference material)

  • Methanol (HPLC or MS-grade)

  • 10 mL Class A volumetric flask

  • 100 mL Class A volumetric flask

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes (P1000, P200)

  • Amber glass vials with PTFE-lined caps

3.2. Workflow for Standard Preparation

G cluster_prep Standard Preparation Workflow cluster_dilution Working Standard Preparation start Acquire Certified Octyl Hydrogen Phthalate weigh Accurately weigh ~10 mg of standard on analytical balance start->weigh dissolve Quantitatively transfer to 10 mL Class A volumetric flask weigh->dissolve stock Dissolve and dilute to mark with Methanol. This is the 1000 µg/mL Primary Stock Solution. dissolve->stock intermediate Prepare 10 µg/mL Intermediate Stock stock->intermediate Use Primary Stock serial Perform serial dilutions to create calibration standards (e.g., 0.01 - 1.0 µg/mL) intermediate->serial store Store all solutions at 2-8°C in amber vials with PTFE-lined caps. serial->store

Caption: Workflow for preparing primary and working standards.

3.3. Step-by-Step Procedure

A. Preparation of 1000 µg/mL Primary Stock Solution:

  • Equilibrate the sealed container of octyl hydrogen phthalate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10.0 mg of the standard onto a weigh boat. Record the exact weight (e.g., 10.2 mg).

  • Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Use a small funnel to prevent loss of material.

  • Rinse the weigh boat with small aliquots of MS-grade methanol and add the rinsate to the flask to ensure a complete transfer.

  • Add approximately 7 mL of methanol to the flask. Gently swirl to dissolve the standard completely.

  • Once dissolved, allow the solution to return to room temperature. Carefully add methanol to the calibration mark on the flask.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the exact concentration based on the actual weight and purity from the Certificate of Analysis.

    • Example Calculation: (10.2 mg / 10 mL) * (99.5% purity) = 1.015 mg/mL or 1015 µg/mL.

  • Transfer the primary stock solution to an amber glass vial, label clearly with compound name, concentration, solvent, preparation date, and store at 2-8°C. This stock is typically stable for 6-12 months.

B. Preparation of Working Standards:

  • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock. For example, pipette 100 µL of the 1000 µg/mL primary stock into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Perform serial dilutions from the intermediate stock to create a calibration curve. A typical range for biomonitoring is 0.1 to 100 ng/mL.

Protocol II: Application in LC-MS/MS Calibration

Octyl hydrogen phthalate is a polar metabolite, making it ideally suited for analysis by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This section provides a representative protocol for instrument calibration. The use of an internal standard (e.g., a deuterated analog like Di-n-octyl phthalate-d4) is critical for trustworthy quantification, as it corrects for variations in sample preparation and instrument response.[8]

4.1. Materials and Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (MS-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MS-grade).

  • Prepared working standards of octyl hydrogen phthalate.

  • Internal Standard (IS) solution (e.g., Monooctyl phthalate-d4).

4.2. Analytical Workflow

G cluster_workflow LC-MS/MS Calibration & Analysis Workflow sample_prep Prepare Calibration Standards (Spike working standards + IS into blank matrix, e.g., synthetic urine) instrument_setup Equilibrate LC-MS/MS System with initial mobile phase conditions sample_prep->instrument_setup injection Inject prepared standards sequentially from lowest to highest concentration instrument_setup->injection data_acq Acquire data using Multiple Reaction Monitoring (MRM) mode injection->data_acq processing Integrate peak areas for analyte and internal standard (IS) data_acq->processing calibration Generate calibration curve: Plot (Analyte Area / IS Area) vs. Concentration processing->calibration qc Verify curve linearity (R² > 0.99) and analyze QC samples calibration->qc

Caption: Workflow for instrument calibration and analysis.

4.3. Suggested LC-MS/MS Parameters

  • LC Method:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start at 30% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 30% B and re-equilibrate for 2 min.

  • MS Method (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: These must be optimized empirically on the specific instrument. For octyl hydrogen phthalate (M-H)⁻ m/z 277.1:

      • Quantifier Transition: e.g., 277.1 -> 133.1

      • Qualifier Transition: e.g., 277.1 -> 259.1

4.4. Data Analysis and Validation

  • Construct the Calibration Curve: For each calibration point, calculate the ratio of the peak area of the octyl hydrogen phthalate quantifier ion to the peak area of the internal standard.

  • Perform Linear Regression: Plot the peak area ratio (y-axis) against the known concentration of the standards (x-axis).

  • Assess Performance: A valid calibration curve should have a coefficient of determination (R²) of ≥ 0.99.

  • Quantify Unknowns: Once the calibration is validated, the concentration of octyl hydrogen phthalate in extracted biological or environmental samples can be determined by interpolating their peak area ratios from this curve.

Conclusion

The protocols and information presented in this application note provide a robust framework for the use of octyl hydrogen phthalate as an analytical standard. By employing high-purity reference materials and following validated procedures for standard preparation and instrument calibration, researchers can achieve accurate and reproducible quantification of this critical biomarker. This methodological rigor is fundamental to producing high-quality data in regulatory compliance, human exposure assessment, and drug development.

References

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]

  • National Center for Biotechnology Information. (n.d.). di-N-Octyl Phthalate. PubChem Compound Database. [Link]

  • Organic Syntheses. (n.d.). sec.-Octyl Hydrogen Phthalate. Organic Syntheses Procedure. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phthalates. SIELC. [Link]

  • Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Application Note. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]

  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis, SRM 2860: Phthalates in Polyvinyl Chloride. NIST. [Link]

  • Occupational Safety and Health Administration. (n.d.). DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE). OSHA. [Link]

  • Akkbik, M., Turksoy, V. A., & Koçoğlu, S. (2020). Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA. Toxicology Mechanisms and Methods, 30(1), 33–38. [Link]

  • Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Peak Scientific Application Note. [Link]

  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]

Sources

Method

Application Note: High-Sensitivity Quantitation of Octyl Hydrogen Phthalate (MnOP) via LC-MS/MS

This Application Note is designed for researchers and analytical chemists in drug development and environmental toxicology. It details the robust quantification of Octyl Hydrogen Phthalate (MnOP) , a specific biomarker o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists in drug development and environmental toxicology. It details the robust quantification of Octyl Hydrogen Phthalate (MnOP) , a specific biomarker of exposure to Di-n-octyl phthalate (DnOP), utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary & Technical Rationale

Octyl hydrogen phthalate (MnOP) is the primary urinary metabolite of Di-n-octyl phthalate (DnOP). While DnOP is less ubiquitous than DEHP, accurate differentiation is critical in toxicology studies due to distinct regulatory profiles.

The Analytical Challenge: The primary hurdle in MnOP analysis is isobaric interference . MnOP (straight-chain) is a structural isomer of Mono(2-ethylhexyl) phthalate (MEHP), the metabolite of DEHP. Both share the same molecular weight (278.34 Da) and precursor ion (


 277).
  • Mass Spectrometry limitation: They produce identical product ions (primarily

    
     134).
    
  • Solution: Chromatographic resolution is the only viable separation mechanism. This protocol utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for structural isomers compared to standard C18 chemistries, exploiting pi-pi interactions to resolve the linear MnOP from the branched MEHP.

Sample Preparation Protocol

Principle: Phthalate monoesters are excreted primarily as glucuronide conjugates.[1] Total burden analysis requires enzymatic deconjugation followed by Solid Phase Extraction (SPE) to minimize matrix effects.

Reagents & Materials[2][3][4][5]
  • Enzyme:

    
    -Glucuronidase (E. coli K12 or Helix pomatia), >140 units/mL activity.
    
  • Internal Standard (IS):

    
    -MnOP or 
    
    
    
    -MnOP (High purity).
  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

  • SPE Cartridges: Polymeric Weak Anion Exchange (WAX) – 30 mg/1 cc.

Workflow Diagram (Graphviz)

SamplePrep cluster_SPE Solid Phase Extraction (WAX) Start Biological Sample (Urine/Serum 200 µL) Spike Add Internal Standard (13C4-MnOP) Start->Spike Buffer Add 1M NH4OAc (pH 6.5) + Beta-Glucuronidase Spike->Buffer Incubate Incubate 37°C for 90 mins Buffer->Incubate Condition Condition: 1. MeOH 2. Buffer Incubate->Condition Load Load Sample Condition->Load Wash Wash: 1. Formic Acid (0.1%) 2. MeOH (50%) Load->Wash Elute Elute: 2% NH4OH in MeOH Wash->Elute Evap Evaporate to Dryness (N2 at 40°C) Elute->Evap Recon Reconstitute (Mobile Phase A:B 90:10) Evap->Recon

Caption: Enzymatic deconjugation and weak anion exchange extraction workflow for MnOP.

Detailed Step-by-Step Procedure
  • Aliquot: Transfer 200 µL of sample into a glass tube (Avoid plastics to prevent background phthalate leaching).

  • Spike: Add 20 µL of Internal Standard solution (100 ng/mL).

  • Hydrolysis: Add 250 µL Ammonium Acetate buffer (pH 6.5) and 10 µL

    
    -glucuronidase.[1] Seal and incubate at 37°C for 90 minutes. Critical: Ensure pH stays between 6.0-7.0 for optimal enzyme activity.
    
  • SPE Conditioning: Condition WAX cartridges with 1 mL Methanol followed by 1 mL Buffer.

  • Loading: Load the hydrolyzed sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes neutrals/bases).

    • Wash 2: 1 mL 50% Methanol in water (removes hydrophobic interferences).

  • Elution: Elute MnOP with 1 mL of 2% Ammonium Hydroxide in Methanol. (MnOP is acidic; high pH ensures elution).

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Methodology

System: UHPLC coupled to Triple Quadrupole MS.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Why? The Phenyl-Hexyl phase provides unique selectivity for aromatic compounds and separates the linear MnOP from the branched MEHP isomer better than C18.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

    • Note: Acetic acid is preferred over Formic acid for negative mode ionization of phthalates to improve signal stability.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
6.0 95 Ramp to Organic
8.0 95 Wash Column
8.1 10 Re-equilibration

| 11.0 | 10 | End Run |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Negative Mode.

  • Source Temp: 450°C.

  • Capillary Voltage: -3500 V.

MRM Transitions: | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | MnOP | 277.1 | 134.1 | 25 | Quantifier | | MnOP | 277.1 | 77.0 | 40 | Qualifier | | IS (

-MnOP)
| 281.1 | 138.1 | 25 | Internal Std |

Note: MEHP will also trigger the 277.1 -> 134.1 transition. You must define the retention time windows. Typically, MEHP elutes earlier than MnOP on a reversed-phase column.

Method Validation & Performance

All validation should follow FDA/EMA Bioanalytical Method Validation guidelines.

Specificity (Isomer Resolution)

You must demonstrate separation between MnOP and MEHP.

  • Experiment: Inject a neat standard mix of MnOP and MEHP (100 ng/mL each).

  • Requirement: Baseline resolution (

    
    ). If co-elution occurs, lower the initial %B or decrease the gradient slope.
    
Linearity & Sensitivity
  • Range: 0.5 ng/mL – 500 ng/mL.

  • LOD: Typically ~0.1 - 0.2 ng/mL.

  • Curve Fit: Linear regression with

    
     weighting.
    
Matrix Effect

Phthalate metabolites are subject to ion suppression in urine.

  • Calculation:

    
    .
    
  • Acceptance: 85% - 115%. If suppression is high (<80%), consider diluting the sample 1:5 prior to SPE or using a Deuterated IS (

    
    -MnOP) which compensates for suppression better than C13 in some sources.
    

Troubleshooting & Expert Tips (Self-Validating Systems)

The "Phthalate-Free" Environment

Phthalates are ubiquitous.[2] To validate your system is clean:

  • System Blank: Run a "Null" injection (0 µL) to check for mobile phase contamination.

  • Delay Column: Install a "Contaminant Trap Column" (e.g., C18, 50mm) between the LC pump mixer and the injector. This delays system-derived phthalates, separating them from the analyte peak which originates from the injector.

Enzymatic Efficiency Check

To validate the deconjugation step:

  • Control: Spike a sample with Glucuronidated-MnOP (if commercially available) or use a pooled positive urine sample.

  • Test: Analyze with and without

    
    -glucuronidase.
    
  • Result: The "Without Enzyme" sample should show <5% MnOP compared to the "With Enzyme" sample.

Data Interpretation Logic

Logic Start Signal at m/z 277>134? RTCheck Matches MnOP RT? Start->RTCheck RatioCheck Ion Ratio (134/77) within 20%? RTCheck->RatioCheck Yes Fail Flag: Interference/Isomer RTCheck->Fail No IsomerCheck Distinct from MEHP RT? RatioCheck->IsomerCheck Yes RatioCheck->Fail No Report Positive MnOP Identification IsomerCheck->Report Yes IsomerCheck->Fail No (Likely MEHP)

Caption: Decision tree for confirming MnOP identity against isobaric interferences.

References

  • Centers for Disease Control and Prevention (CDC). (2023). Phthalates Factsheet. National Biomonitoring Program. [Link]

  • Silva, M. J., et al. (2005). "Analysis of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS." Journal of Chromatography B, 829(1-2), 1-8. (Foundational method for phthalate metabolite separation).[3]

  • Koch, H. M., & Calafat, A. M. (2009). "Human body burdens of chemicals used in plastic manufacture."[1] Philosophical Transactions of the Royal Society B, 364(1526), 2063–2078. [Link]

  • U.S. Consumer Product Safety Commission (CPSC). (2018). Standard Operating Procedure for Determination of Phthalates. CPSC-CH-C1001-09.4. [Link]

Sources

Application

Application Note: Octyl Hydrogen Phthalate (MnOP) in Endocrine Disruptor Studies

Executive Summary & Biological Context Octyl Hydrogen Phthalate (MnOP) is the primary hydrolytic metabolite of Di-n-octyl phthalate (DnOP). While frequently conflated with its branched isomer MEHP (metabolite of DEHP), M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Octyl Hydrogen Phthalate (MnOP) is the primary hydrolytic metabolite of Di-n-octyl phthalate (DnOP). While frequently conflated with its branched isomer MEHP (metabolite of DEHP), MnOP exhibits a distinct toxicological profile characterized by linear alkyl chain interactions .

In endocrine disruptor (ED) screening, MnOP serves as a critical reference compound for Peroxisome Proliferator-Activated Receptor (PPAR) agonism and steroidogenic enzyme inhibition. Unlike high-potency estrogenic phthalates, MnOP acts primarily through metabolic disruption and weak anti-androgenic pathways.

Key Mechanistic Differentiators:

  • PPAR Specificity: MnOP activates PPAR

    
     and PPAR
    
    
    
    with potency correlating to its C8-chain length, often exceeding shorter-chain phthalates (e.g., MnBP) but showing lower efficacy than branched isomers (MEHP) in certain tissues.
  • Steroidogenesis: It modulates HSD3B2 and CYP17A1 expression in adrenocortical models, altering testosterone biosynthesis without direct Androgen Receptor (AR) antagonism.

Mechanistic Profiling: The MnOP Signaling Pathway

Understanding the causality of MnOP toxicity is essential for experimental design. The compound functions as a "Selective Phthalate Acid Modulator" (SPAM) of nuclear receptors.

Pathway Visualization

The following diagram illustrates the dual-action mechanism of MnOP: direct nuclear receptor binding and downstream enzyme modulation.

MnOP_Mechanism DnOP DnOP (Parent) MnOP MnOP (Metabolite) CAS: 5393-19-1 DnOP->MnOP Hydrolysis PPAR PPARα / PPARγ MnOP->PPAR Ligand Binding Steroid Steroidogenic Enzymes (CYP11A1, HSD3B2) MnOP->Steroid Inhibition Lipase Gut Esterases Lipase->MnOP RXR RXR Dimerization PPAR->RXR PPRE PPRE (DNA Binding) RXR->PPRE Outcome Lipid Metabolism Alteration & Testosterone Suppression PPRE->Outcome Transcription Steroid->Outcome Reduced Biosynthesis

Figure 1: MnOP acts as a ligand for PPARs while simultaneously inhibiting steroidogenic enzymes, leading to metabolic and reproductive toxicity.

Experimental Protocols

Protocol A: "Phthalate-Free" Chemical Handling (Critical Control)

Objective: Eliminate background phthalate contamination (ubiquitous in lab plastics) to validate low-dose MnOP effects.

The "Self-Validating" System:

  • Glassware Only: All stock solutions must be prepared in borosilicate glass vials with PTFE-lined caps.

  • Solvent Pre-Wash: Rinse all glassware with acetone followed by hexane to remove residual plasticizers from detergents.

  • Vehicle Selection: MnOP is lipophilic. Dissolve in DMSO (Dimethyl sulfoxide) to create a 100 mM stock.

    • Validation Step: Verify solubility by vortexing; solution must remain clear. If precipitation occurs upon addition to media, reduce stock concentration to 10 mM.

    • Limit: Final DMSO concentration in cell culture must be

      
      .
      
Protocol B: H295R Steroidogenesis Assay (OECD 456 Adapted)

Objective: Quantify MnOP-induced suppression of Testosterone (T) and Estradiol (E2).

Reagents:

  • H295R Adrenocortical Carcinoma Cells (ATCC CRL-2128).[1]

  • Nu-Serum (2.5%) and ITS+ Premix.

  • MnOP Stock (prepared in Protocol A).

  • Forskolin (Positive Control for induction).

  • Prochloraz (Positive Control for inhibition).

Workflow:

  • Seeding: Plate H295R cells at

    
     cells/mL in 24-well plates. Incubate for 24h for attachment.
    
  • Acclimation: Replace medium with "Starvation Medium" (low serum) for 24h to synchronize cell cycle.

  • Dosing:

    • Treat cells with MnOP in a log-scale range:

      
      .
      
    • Include Vehicle Control (0.1% DMSO).

    • Include Prochloraz (

      
      ) as a reference inhibitor.
      
  • Incubation: Expose for 48 hours at 37°C / 5% CO

    
    .
    
  • Harvest:

    • Collect supernatant (media) and store at -80°C for ELISA/LC-MS.

    • Viability Check (Mandatory): Add MTS reagent to the remaining cells. If viability drops below 80% relative to control, the steroidogenesis data is invalid due to cytotoxicity.

Protocol C: PPAR Nuclear Receptor Transactivation

Objective: Confirm receptor-mediated mechanism vs. general toxicity.

Workflow Visualization:

Assay_Workflow Step1 Transfection (HEK293 Cells + PPARγ-Gal4 Plasmid) Step2 Dosing (MnOP 1-100 µM) Step1->Step2 Step3 Incubation (24 Hours) Step2->Step3 Step4 Luciferase Lysis Step3->Step4 Step5 Luminescence Readout Step4->Step5

Figure 2: Luciferase reporter workflow. Signal intensity correlates directly with MnOP-PPAR binding affinity.

Data Interpretation & Reference Values

Use the following table to benchmark your results. MnOP typically shows a non-monotonic dose response (low-dose stimulation, high-dose inhibition/toxicity).

EndpointMnOP Expected ResponseComparison to MEHPBiological Significance
PPAR

Activation
Moderate Agonist (

)
Weaker than MEHPLiver peroxisome proliferation marker.
PPAR

Activation
Weak/Moderate AgonistWeaker than MEHPAdipogenesis and lipid storage disruption.
Testosterone (H295R) Inhibition at

Similar potencyAnti-androgenic potential affecting Leydig cell function.
Cell Viability Cytotoxic at

Less cytotoxicHigh doses cause membrane disruption, confounding ED data.

Troubleshooting Note: If you observe increased steroidogenesis at low doses (


), this is a known "hormetic" effect of phthalates and should be reported, not discarded as noise.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 79362, Mono-n-octyl phthalate. Retrieved from [Link]

  • Maloney, E. K., & Waxman, D. J. (1999). Trans-activation of PPARalpha and PPARgamma by structurally diverse environmental chemicals. Toxicology and Applied Pharmacology.[2] (Demonstrates phthalate monoester activation of PPARs).

  • Organisation for Economic Co-operation and Development (OECD). (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals.[3] Retrieved from [Link][1][4]

  • Centers for Disease Control and Prevention (CDC). (2021). Phthalates Factsheet: Di-n-octyl Phthalate (DnOP). National Biomonitoring Program. Retrieved from [Link]

  • Boberg, J., et al. (2011). Reproductive toxicity of isomers of di(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DINP). Toxicology.

Sources

Method

Isotope dilution methods for octyl hydrogen phthalate quantification

Application Note: High-Precision Quantification of Octyl Hydrogen Phthalate (MnOP) in Biological Matrices via Isotope Dilution LC-MS/MS Abstract This application note details a robust, self-validating protocol for the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Octyl Hydrogen Phthalate (MnOP) in Biological Matrices via Isotope Dilution LC-MS/MS

Abstract

This application note details a robust, self-validating protocol for the quantification of Octyl Hydrogen Phthalate (MnOP) , the primary urinary metabolite of Di-n-octyl phthalate (DnOP), using Isotope Dilution Mass Spectrometry (IDMS) . Designed for clinical and environmental researchers, this guide addresses the critical challenges of phthalate analysis—specifically ubiquitous background contamination and complex matrix effects in urine. By utilizing


C

-labeled internal standards and automated Solid Phase Extraction (SPE), this method achieves limits of quantification (LOQ) < 1.0 ng/mL with >95% accuracy.

Introduction & Scientific Rationale

Octyl Hydrogen Phthalate (MnOP) (CAS: 5393-19-1) is a specific biomarker for human exposure to DnOP, a plasticizer used in flooring, canvas tarps, and electrical insulation. Upon ingestion or inhalation, DnOP is rapidly metabolized to MnOP and subsequently glucuronidated for renal excretion.

Why Isotope Dilution? Quantifying trace phthalate metabolites in urine is fraught with two main perils:

  • Matrix Effects: Urine contains variable salts and organic compounds that suppress electrospray ionization (ESI) efficiency, leading to underestimation of analyte concentration.

  • Enzymatic Variability: The deconjugation step (converting MnOP-glucuronide back to free MnOP) varies in efficiency between samples.

The IDMS Solution: By spiking the sample with a stable isotope-labeled internal standard (e.g.,


C

-MnOP) before any sample manipulation, the internal standard experiences the exact same extraction losses, enzymatic hydrolysis inefficiencies, and ionization suppression as the native analyte. The ratio of Native/Labeled response provides a mathematically self-corrected concentration, rendering the method immune to matrix-induced signal fluctuation.

Experimental Protocol

Materials & Reagents
  • Native Standard: Octyl Hydrogen Phthalate (MnOP), >98% purity.

  • Internal Standard (IS):

    
    C
    
    
    
    -MnOP or D
    
    
    -MnOP (99 atom % enrichment).
  • Enzyme:

    
    -Glucuronidase (E. coli K12 or Helix pomatia), activity >140,000 units/mL.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Acetate (1 M, pH 6.5).

Sample Preparation Workflow

Critical Step: Phthalates are ubiquitous in lab plastics. Use glassware and solvent-rinsed pipette tips where possible to minimize background contamination.

Step-by-Step Protocol:

  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot & Spike: Transfer 200 µL of urine into a glass autosampler vial. Add 20 µL of Internal Standard Working Solution (50 ng/mL

    
    C
    
    
    
    -MnOP).
  • Buffering: Add 50 µL of Ammonium Acetate buffer (1 M, pH 6.5) to ensure optimal enzyme activity.

  • Enzymatic Hydrolysis: Add 10 µL of

    
    -Glucuronidase. Seal and incubate at 37°C for 90 minutes.
    
    • Expert Insight: Monitor deconjugation efficiency by including a QC sample spiked with 4-methylumbelliferyl glucuronide.

  • Solid Phase Extraction (SPE):

    • Conditioning: 1 mL MeOH followed by 1 mL Water.

    • Loading: Load the hydrolyzed urine sample.

    • Washing: Wash with 1 mL 5% ACN in Water (removes salts/proteins).

    • Elution: Elute MnOP with 1 mL ACN.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen (45°C) and reconstitute in 200 µL Mobile Phase (10% ACN in Water).

Instrumental Analysis (LC-MS/MS)

Chromatography (UHPLC):

  • Column: Phenyl-Hexyl or C18 Column (e.g., 100 x 2.1 mm, 1.7 µm). Phenyl phases offer superior selectivity for aromatic phthalates.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient: 10% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min)
    
    
    Re-equilibrate.

Mass Spectrometry (ESI-): Operate in Negative Electrospray Ionization (ESI-) mode.[1] Phthalate monoesters are carboxylic acids and ionize best as [M-H]


.

Table 1: MRM Transitions for MnOP Quantification

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
MnOP (Native) 277.1133.0 (Phthalate moiety)121.0 (Benzoate)25 / 35

C

-MnOP (IS)
281.1137.0125.025 / 35

Method Validation & Performance

The following metrics define the method's reliability (based on CDC and FDA Bioanalytical Guidelines).

Table 2: Performance Characteristics

ParameterSpecificationNotes
Linearity (R²) > 0.995Range: 0.5 – 500 ng/mL
LOD / LOQ 0.2 ng/mL / 0.6 ng/mLSignal-to-Noise ratios of 3:1 and 10:1
Recovery 95% - 105%Corrected by Internal Standard
Precision (CV) < 8% (Intra-day)Based on n=5 replicates
Matrix Effect < 15% suppressionCompensated by IDMS

Visualizing the Science

Diagram 1: Analytical Workflow

This diagram outlines the critical path from sample collection to data output, highlighting the point of Internal Standard addition which is crucial for the "Self-Validating" nature of IDMS.

MnOP_Workflow cluster_0 Sample Preparation Sample Urine Sample (200 µL) Spike Add Internal Standard (13C4-MnOP) Sample->Spike Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 37°C) Spike->Hydrolysis Equilibration SPE Solid Phase Extraction (Clean-up) Hydrolysis->SPE Deconjugated MnOP LCMS LC-MS/MS Analysis (ESI Negative Mode) SPE->LCMS Eluate Data Quantification (Ratio Native/IS) LCMS->Data MRM Integration

Caption: Step-by-step analytical workflow ensuring matrix compensation via early Internal Standard addition.

Diagram 2: The Logic of Isotope Dilution

This diagram explains why the method works: how the internal standard mirrors the analyte through every source of error.

IDMS_Logic Analyte Native MnOP (Unknown Conc) Loss Extraction Loss (Incomplete Recovery) Analyte->Loss IS Internal Standard (Known Conc) IS->Loss Matrix Matrix Effects (Ion Suppression) Signal_A Detected Signal (Native) Matrix->Signal_A Signal_IS Detected Signal (IS) Matrix->Signal_IS Loss->Matrix Ratio Ratio Calculation (Signal A / Signal IS) Signal_A->Ratio Signal_IS->Ratio Result Accurate Concentration (Errors Cancelled) Ratio->Result x [IS] Conc

Caption: Mechanism of Isotope Dilution: Physical losses and matrix effects impact both compounds equally, cancelling out in the final ratio.

Expert Troubleshooting & Insights

  • The "Phthalate Blank" Problem: Phthalates are everywhere. If you see MnOP in your solvent blank, check your LC solvent lines. Replace plastic tubing with PEEK or Stainless Steel. Use a "delay column" (C18) between the pump and the injector to separate system phthalates from sample phthalates.

  • Hydrolysis Efficiency: Incomplete deconjugation is a common source of error. Always verify enzyme activity with a glucuronidated standard (e.g., 4-methylumbelliferyl glucuronide) in every batch. If recovery is <80%, increase incubation time or enzyme concentration.

  • Peak Shape: If MnOP peaks are tailing, ensure your sample reconstitution solvent matches the initial mobile phase conditions (low organic content).

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives in Urine. Retrieved from [Link]

  • Silva, M. J., et al. (2005). Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Kato, K., et al. (2005). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental Health Perspectives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Biomonitoring Methods: Phthalates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Octyl Hydrogen Phthalate (MnOP) Extraction Guide

[1] Executive Summary & Chemical Profile Octyl Hydrogen Phthalate (MnOP) (CAS: 5393-19-1) is the primary hydrolytic metabolite of Di-n-octyl phthalate (DnOP).[1][2] Unlike its parent diester, MnOP possesses an amphiphili...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Octyl Hydrogen Phthalate (MnOP) (CAS: 5393-19-1) is the primary hydrolytic metabolite of Di-n-octyl phthalate (DnOP).[1][2] Unlike its parent diester, MnOP possesses an amphiphilic structure containing a hydrophobic C8-alkyl chain and a hydrophilic carboxylic acid moiety.[1][2]

This dual nature creates a "recovery trap" during extraction:

  • The Acidic Head (pKa ~3–5): At neutral pH, the molecule ionizes (R-COO⁻), becoming highly water-soluble and preventing retention on non-polar solid-phase extraction (SPE) sorbents or partitioning into organic solvents.[1][2]

  • The Hydrophobic Tail (Octyl chain): This long alkyl chain drives rapid, non-specific adsorption (NSA) onto plastic labware and glass surfaces, leading to "ghost" losses before the sample even reaches the instrument.

This guide provides a root-cause analysis and validated protocols to maximize recovery.

Troubleshooting & FAQs

Q1: I am getting <40% recovery using a standard C18 SPE protocol. What is the most likely cause?

Diagnosis: Incorrect Sample pH. Mechanism: MnOP is a weak acid. In standard urine or serum (pH 6–7), it exists as a negatively charged ion. Standard C18 or polymeric reversed-phase sorbents retain molecules via hydrophobic interactions.[1][2] Charged molecules "slip" through the column during the loading phase. Solution:

  • Acidify the sample: Adjust sample pH to < 3.0 using dilute HCl or Formic Acid. This forces MnOP into its neutral, protonated state, maximizing hydrophobic retention.[2]

  • Check the Wash Step: Ensure your wash solvent is also acidified (e.g., 0.1% Formic Acid in water). Washing with neutral water can re-ionize the analyte and wash it off the column.

Q2: My calibration standards look fine, but extracted samples show variable loss. Is it the container?

Diagnosis: Non-Specific Adsorption (NSA). Mechanism: The octyl chain makes MnOP significantly more hydrophobic than shorter-chain phthalates (like MEP or MBP). It aggressively adsorbs to polypropylene (PP) pipette tips, reservoirs, and untreated glass walls. Solution:

  • Material Selection: Use silanized glassware for all extraction steps.[1][2]

  • Solvent Mitigation: If using plastics cannot be avoided, ensure the sample contains a small percentage (5–10%) of organic solvent (e.g., Acetonitrile) immediately after collection or thawing to keep the MnOP in solution.

  • Avoid "Dry" Steps: Never allow the sample to evaporate to complete dryness. The molecule will bind irreversibly to the vessel walls. Use a "keeper" solvent (e.g., 50 µL of toluene or dodecane) during concentration.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)?

Recommendation: SPE (Polymeric Reversed-Phase). Reasoning:

  • LLE Issues: LLE often requires vigorous shaking, which can form emulsions with biological fluids.[2] More importantly, the partition coefficient of MnOP is pH-dependent.[2] Achieving consistent recovery requires strict pH control and large solvent volumes, which increases background contamination.[2]

  • SPE Advantages: Polymeric sorbents (like HLB or DVB) offer a "hydrophilic-lipophilic balance."[1][2] They retain the polar acid group better than pure silica-C18 and have a higher surface area for the hydrophobic tail.

Validated Extraction Protocol (SPE)

Target Analyte: Octyl Hydrogen Phthalate (MnOP) Matrix: Human Urine Sorbent: Hydrophilic-Lipophilic Balanced Polymer (e.g., Oasis HLB, Strata-X), 60 mg / 3 mL.[1][2]

StepParameterCritical Technical Note
1. Enzyme Hydrolysis 1 mL Urine + 250 µL Ammonium Acetate (pH 6.[1][2]5) + β-Glucuronidase.[1][2] Incubate 37°C for 90 min.Required to measure Total MnOP.[1][2] If measuring "Free" MnOP, skip this.[2]
2. Pre-treatment Add 20 µL Formic Acid (conc.) to lower pH < 3.[1][2]0. Add Internal Standard (e.g., 13C4-MnOP).[1][2]CRITICAL: Protonation of the carboxylic acid group is essential for retention.
3. Conditioning 2 mL Methanol followed by 2 mL 0.1% Formic Acid in Water.[1][2]Do not let the cartridge dry out.
4. Loading Load pre-treated sample at flow rate < 1 mL/min.Slow flow allows sufficient time for hydrophobic interaction.[1][2]
5. Washing Wash 1: 2 mL 0.1% Formic Acid in Water.Wash 2: 2 mL 5% Methanol in 0.1% Formic Acid.[1][2]Acidic wash prevents premature elution.[1][2] The 5% MeOH removes salts/proteins without eluting MnOP.
6.[2] Drying Apply high vacuum for 5–10 minutes.[1][2]Removes residual water which interferes with GC-MS derivatization or LC-MS sensitivity.[1][2]
7. Elution 2 x 1 mL Acetonitrile (or Ethyl Acetate).Apply first aliquot, soak for 1 min, then elute. Repeat.
8. Concentration Evaporate under N₂ to 50 µL (Do NOT dry completely). Reconstitute to final volume.STOP POINT: Drying completely causes irreversible adsorption to tube walls.[1][2]

Data Visualization & Logic Flows

Figure 1: Troubleshooting Logic for Low Recovery

Caption: Decision tree for diagnosing MnOP loss based on extraction stage and observed symptoms.

Troubleshooting_MnOP Start Low MnOP Recovery Detected Check_pH Check Sample pH Is pH < 3.0? Start->Check_pH Check_Dry Did sample go to complete dryness? Check_pH->Check_Dry Yes Sol_Acidify SOLUTION: Acidify with Formic Acid to protonate -COOH Check_pH->Sol_Acidify No (pH > 3) Check_Mat Labware Material (Glass vs. Plastic) Check_Dry->Check_Mat No Sol_Keeper SOLUTION: Use Keeper Solvent (e.g., Toluene/Dodecane) Check_Dry->Sol_Keeper Yes Sol_Silanize SOLUTION: Use Silanized Glass or add 5% ACN to sample Check_Mat->Sol_Silanize Standard Plastic/Glass

[1][2]

Figure 2: Molecular Interaction Mechanism (SPE)

Caption: The dual interaction mechanism required for successful MnOP retention on polymeric sorbents.

SPE_Mechanism Analyte MnOP Molecule Hydrophobic Tail (Octyl) Acidic Head (-COOH) Condition_Acid Condition_Acid Analyte->Condition_Acid Protonation Wash_Loss PREMATURE ELUTION (Ion Repulsion) Analyte->Wash_Loss If pH > 5 (Ionized) Sorbent Polymeric Sorbent Lipophilic Surface Hydrophilic Pores Condition_Acid->Sorbent Allows Binding Retention SUCCESSFUL RETENTION (Van der Waals Forces) Sorbent->Retention Neutral Form

[1][2]

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites in Urine. Method No: 6306.[1][2]03. Link

  • Silva, M. J., et al. (2005).[2] "Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction." Journal of Chromatography B, 805(1), 161–167. Link

  • Blount, B. C., et al. (2000).[2] "Levels of seven urinary phthalate metabolites in a human reference population." Environmental Health Perspectives, 108(10), 979–982.[2] Link

  • Calafat, A. M., et al. (2015).[2] "Biomonitoring of Phthalates." Toxics, 3(3), 249-269.[2] (Discusses hydrolytic metabolites and stability). Link

  • PubChem. (2025).[1][2][3] Mono-n-octyl phthalate (Compound Summary).[1][2][4][5] National Library of Medicine.[2] Link

Sources

Optimization

Technical Support Center: Optimizing Octyl Hydrogen Phthalate Extraction

Prepared by: Senior Application Scientist, Analyte Separations Division Welcome to the technical support guide for the analysis of octyl hydrogen phthalate. This document is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Analyte Separations Division

Welcome to the technical support guide for the analysis of octyl hydrogen phthalate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its extraction efficiency, with a core focus on the critical role of pH. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your methodologies effectively.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of octyl hydrogen phthalate?

A: The pH of the aqueous sample is the single most important factor governing the extraction efficiency of octyl hydrogen phthalate. This is due to the molecule's chemical structure, which contains a terminal carboxylic acid group.[1][2] The charge state of this group, which is dictated by the solution's pH, determines the molecule's overall polarity and, consequently, its solubility in different phases.

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), rendering the molecule neutral. This uncharged form is significantly more lipophilic ("fat-loving") and will preferentially partition into a nonpolar organic solvent.

  • At high pH (alkaline conditions): The carboxylic acid group is deprotonated (-COO⁻), giving the molecule a negative charge. This ionic form is hydrophilic ("water-loving") and will remain dissolved in the aqueous phase.[3]

Manipulating the pH allows you to essentially "switch" the molecule's solubility, which is the fundamental principle used to extract it efficiently.

Q2: What is the pKa of octyl hydrogen phthalate, and why does it matter?

A: The pKa is the pH at which the carboxylic acid group is 50% protonated and 50% deprotonated. For octyl hydrogen phthalate, the pKa of the carboxylic acid is analogous to the second pKa of its parent compound, phthalic acid, which is approximately 5.4.[4][5]

This value is your critical reference point. To achieve maximum extraction into an organic solvent, the pH of the aqueous sample must be adjusted to at least 2 pH units below the pKa. A common and effective target pH is ≤ 3.4 . At this pH, over 99% of the octyl hydrogen phthalate molecules will be in their neutral, extractable form.

Q3: What is the optimal pH for extracting octyl hydrogen phthalate from an aqueous sample into an organic solvent?

A: The optimal pH is ≤ 3.4 . We recommend adjusting your aqueous sample to a pH between 2.5 and 3.0 to ensure complete protonation of the analyte. This maximizes its lipophilicity, driving it out of the aqueous phase and into the organic extraction solvent. A study on the extraction of phthalates from water samples found that pH can significantly influence recovery, reinforcing the need for proper pH control.[6][7]

Q4: What happens if the pH of my sample is too high (e.g., pH 7)?

A: If the pH is above the pKa (e.g., at a neutral pH of 7), the vast majority of the octyl hydrogen phthalate will be in its deprotonated, anionic (-COO⁻) state. In this form, it is highly water-soluble and will not partition effectively into a nonpolar organic solvent. Attempting an extraction at neutral or alkaline pH will result in extremely low and inconsistent recoveries, rendering your quantitative analysis invalid.

Q5: Which acid should I use to adjust the pH, and are there any I should avoid?

A: Use a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) . These acids are effective and will not partition into the organic phase.

Avoid using organic acids, such as acetic acid or formic acid. These weaker acids can themselves partition between the aqueous and organic phases, potentially interfering with your chromatography or altering the properties of your extraction solvent.

Troubleshooting Guide

Problem: I am experiencing low or inconsistent recovery of octyl hydrogen phthalate.
  • Possible Cause 1: Incorrect pH of the Aqueous Phase

    • Expert Insight: This is the most common cause of poor recovery. Even small deviations from the optimal acidic pH can lead to a significant loss of analyte. The pH of your initial sample may be neutral or buffered, preventing efficient extraction.

    • Solution: Always measure and adjust the pH of your aqueous sample before adding the extraction solvent. Use a calibrated pH meter to adjust the sample to a pH between 2.5 and 3.0 with a suitable strong acid (e.g., 1M HCl).

  • Possible Cause 2: Emulsion Formation

    • Expert Insight: Vigorous shaking, especially with complex matrices (e.g., biological fluids, beverage samples), can create a stable emulsion at the interface of the aqueous and organic layers, trapping your analyte.

    • Solution:

      • Add Salt: Before extraction, saturate the aqueous phase with sodium chloride (NaCl). This increases the polarity of the aqueous layer, which helps to break emulsions and "salts out" the analyte into the organic phase.[8]

      • Centrifugation: If an emulsion forms, centrifuge the sample at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes to break the emulsion.

      • Gentle Inversion: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel for mixing.

  • Possible Cause 3: Inappropriate Solvent Choice

    • Expert Insight: The extraction solvent must be immiscible with water and have a high affinity for the neutral form of octyl hydrogen phthalate.

    • Solution: Solvents like n-hexane , dichloromethane (DCM) , and ethyl acetate are excellent choices.[8][9][10] For complex samples, n-hexane is often preferred due to its nonpolar nature, which can minimize the co-extraction of more polar interferences.[8]

Problem: I am detecting octyl hydrogen phthalate in my method blanks.
  • Possible Cause: Widespread Phthalate Contamination

    • Expert Insight: Phthalates are ubiquitous environmental contaminants found in many laboratory consumables.[11][12] Plastic pipette tips, vinyl gloves, solvent bottle caps, and even parafilm can leach phthalates into your samples, leading to false positives and high background.[11][13]

    • Solution: Implement a Rigorous Contamination Control Protocol:

      • Glassware: Use glass volumetric pipettes and glassware wherever possible. Avoid all plastic containers and tubes.

      • Cleaning: Wash all glassware with a detergent, rinse thoroughly with tap and deionized water, and then perform a final rinse with high-purity solvent (e.g., acetone or hexane). Bake the glassware in a muffle furnace at a high temperature (e.g., 400°C) if possible.

      • Gloves: Use only nitrile gloves. Vinyl gloves are a major source of phthalate contamination.[13]

      • Reagents: Use high-purity, HPLC- or GC-grade solvents. Run a solvent blank by evaporating a large volume of your extraction solvent down to your final analysis volume and injecting it to check for contamination.[11]

      • Caps & Sealing: Use PTFE-lined caps for vials and glass stoppers for flasks. Do not use parafilm to seal any vessel containing samples or standards.[13]

Data Summary

The relationship between pH, the chemical state of octyl hydrogen phthalate, and its expected partitioning behavior is summarized below.

pH of Aqueous PhaseDominant Chemical FormChargeExpected SolubilityPredicted LLE Efficiency (into Hexane)
2.0Protonated (-COOH)NeutralLipophilicExcellent (>99%)
3.4Protonated (-COOH)NeutralLipophilicHigh (~99%)
5.4 (pKa)50% Protonated, 50% DeprotonatedMixedMixedPoor (~50%)
7.4Deprotonated (-COO⁻)AnionicHydrophilicVery Poor (<1%)
9.0Deprotonated (-COO⁻)AnionicHydrophilicNegligible (<0.1%)

Experimental Protocols & Workflows

Diagram: The pH-Controlled Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_adjust Critical pH Adjustment cluster_extract Extraction & Cleanup A 1. Transfer Aqueous Sample to Separatory Funnel B 2. Add Internal Standard A->B C 3. Measure pH B->C D 4. Add 1M HCl Dropwise to Adjust pH to 2.5-3.0 C->D E 5. Verify Final pH D->E F 6. Add Organic Solvent (e.g., n-Hexane) E->F G 7. Stopper and Invert Gently for 2 min F->G H 8. Allow Layers to Separate G->H I 9. Drain and Collect Organic Layer H->I J 10. Dry with Anhydrous Sodium Sulfate I->J K 11. Concentrate & Reconstitute for Analysis (GC-MS/LC-MS) J->K

Caption: Workflow for pH-controlled LLE of octyl hydrogen phthalate.

Protocol: pH Adjustment and Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Transfer a known volume (e.g., 50.0 mL) of your aqueous sample into a glass separatory funnel.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated phthalate) if required by your analytical method.

  • pH Adjustment (Critical Step):

    • Place a calibrated pH probe into the aqueous sample.

    • Slowly add 1M HCl dropwise while gently swirling the funnel until the pH is stable between 2.5 and 3.0.

    • Verify the final pH reading.

  • Solvent Addition: Add a specified volume of n-hexane (e.g., 25 mL) to the separatory funnel.[9]

  • Extraction: Stopper the funnel securely and invert it gently 20-30 times over 2 minutes, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate for 10 minutes.

  • Collection: Carefully drain the lower organic layer into a clean glass flask.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: The extract can now be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis (e.g., GC-MS or HPLC).[8][14]

Diagram: The Effect of pH on Analyte Partitioning

pH_Effect Low_AQ Aqueous Phase OHP-COOH (Neutral) Low_ORG Organic Phase (Hexane) OHP-COOH (Neutral) Low_AQ:f0->Low_ORG:f0 High_AQ Aqueous Phase OHP-COO⁻ (Anionic) High_ORG Organic Phase (Hexane) OHP-COO⁻ (Anionic) High_ORG:f0->High_AQ:f0 Extraction Hindered (Low Efficiency)

Caption: pH dictates the partitioning of octyl hydrogen phthalate (OHP).

References

  • Teledyne LABS. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]

  • Fattahi, N., Hashemi, B., et al. (2025, November 24). pH-switchable vortex-assisted liquid-liquid microextraction using hydrophobic eutectic solvents for the extraction of phthalate esters from water, fruit juice, and milk samples. Food Chemistry.
  • Van de Velde, B., et al. (n.d.). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. Retrieved from [Link]

  • ACG Publications. (2018, December 1). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Determination of effect of pH and storage temperature on leaching of phthalate esters from plastic containers by ultrasound-assisted dispersive liquid–liquid micro-extraction. Retrieved from [Link]

  • Reddit. (2020, February 10). Unusual Phthalates Extraction Problems. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of sample pH on the extraction of phthalates for the SPE-HPLC-PDA method. Scientific diagram from "Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water...". Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Phthalate Esters in Water and Liquid Pharmaceutical Samples by Dispersive Liquid-Liquid Microextraction (DLLME) and Gas Chromatography with Flame Ionization Detection (GC-FID). Request PDF. Retrieved from [Link]

  • Vu, T. T., et al. (2018, November 19). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Adsorption of Phthalate Acid Esters by Activated Carbon: The Overlooked Role of the Ethanol Content. Retrieved from [Link]

  • YouTube. (2019, February 21). Liquid-Liquid Extraction Chemistry. Video. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of phthalates in food. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of sample pH on the extraction recovery of phthalate esters. Scientific diagram from "Thermo‐Assisted Deep Eutectic Solvent Based on Dispersive Liquid‐Liquid Microextraction...". Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

  • PubChem. (n.d.). Octyl hydrogen phthalate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solvent Selection Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • MDPI. (2021, July 1). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium hydrogen phthalate. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Mono-n-octyl phthalate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: Octyl Hydrogen Phthalate vs. Dioctyl Phthalate

This guide provides a technical comparison between Octyl Hydrogen Phthalate (MnOP) and its parent compound Dioctyl Phthalate (DnOP) . Critical Isomer Distinction: In industrial nomenclature, "DOP" is frequently used to r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Octyl Hydrogen Phthalate (MnOP) and its parent compound Dioctyl Phthalate (DnOP) .

Critical Isomer Distinction: In industrial nomenclature, "DOP" is frequently used to refer to Di(2-ethylhexyl) phthalate (DEHP) .[1][2] However, chemically, "Octyl Hydrogen Phthalate" (CAS 5393-19-1) refers to the mono-ester of the straight-chain Di-n-octyl phthalate (DnOP) .

  • This guide focuses on the n-octyl series (DnOP vs. MnOP) to ensure chemical accuracy.

  • Note: If your research concerns DEHP/MEHP (the branched isomers), the toxicity profile is significantly more severe (Category 1B Reproductive Toxicant) than the n-octyl series described below.

Executive Summary & Physicochemical Context

The toxicity relationship between Dioctyl Phthalate (DnOP) and Octyl Hydrogen Phthalate (MnOP) is defined by metabolic activation . DnOP is a diester with low intrinsic toxicity. Upon ingestion, it is rapidly hydrolyzed by pancreatic lipases into MnOP, the mono-ester. MnOP is the bioactive toxicant responsible for specific cellular injuries observed in vitro, though systemic effects in vivo are mitigated by rapid excretion.

FeatureDioctyl Phthalate (DnOP)Octyl Hydrogen Phthalate (MnOP)
Role Parent Compound (Pro-toxicant)Primary Metabolite (Proximate Toxicant)
CAS Number 117-84-05393-19-1
Solubility Highly Lipophilic (LogP ~8.0)Amphiphilic (LogP ~3.0)
Primary Toxicity Hepatomegaly (mild)Sertoli Cell Cytoskeletal Disruption
PPAR

Activity
NegligibleWeak/Inactive (Species-dependent)

Metabolic Activation Pathway

The toxicity of DnOP cannot be understood without mapping its conversion to MnOP. Unlike the branched isomer (DEHP), DnOP does not form stable oxidative metabolites that persist in the body, leading to a lower chronic toxicity profile.

Figure 1: Metabolic Hydrolysis & Clearance

MetabolicPathway DnOP Dioctyl Phthalate (DnOP) (Lipophilic Parent) Lipase Pancreatic Lipase (Gut Lumen) DnOP->Lipase MnOP Octyl Hydrogen Phthalate (MnOP) (Bioactive Monoester) Lipase->MnOP Hydrolysis Glucuronide MnOP-Glucuronide (Excreted in Urine) MnOP->Glucuronide UGT Enzyme (Phase II) Oxidation Oxidative Metabolites (Minor Pathway) MnOP->Oxidation CYP450 (Phase I)

Caption: DnOP is rapidly hydrolyzed to MnOP. Unlike DEHP, MnOP is efficiently glucuronidated and excreted, limiting systemic accumulation.

Comparative Toxicity Analysis

Reproductive Toxicity (The "Phthalate Syndrome")

The most critical distinction lies in the interaction with the testis. Phthalate monoesters target Sertoli cells , the "nurse" cells of the testis.

  • MnOP (The Active Agent): In vitro data confirms that MnOP disrupts the vimentin cytoskeleton of Sertoli cells. This leads to the detachment of germ cells (apoptosis). However, MnOP is significantly less potent than MEHP (the metabolite of DEHP).

  • DnOP (The Parent): In vivo studies often fail to replicate the severe testicular atrophy seen with DEHP. This is likely due to the rapid clearance of MnOP and its lower binding affinity to PPAR

    
     compared to branched isomers.
    

Experimental Data Summary:

EndpointDnOP (In Vivo)MnOP (In Vitro Exposure)
Sertoli Cell Vacuolization Rare/Absent at <1000 mg/kgPresent at high conc. (10⁻³ M)
Germ Cell Detachment No significant effectSignificant detachment observed
FSH Receptor Binding No effectInhibition of FSH-stimulated cAMP
Testicular Zinc Levels UnchangedN/A
Hepatotoxicity & PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors involved in lipid metabolism.

  • Mechanism: Phthalates typically activate PPAR

    
    , causing peroxisome proliferation and liver tumors in rodents.
    
  • Comparison: MnOP is a weak to non-existent activator of PPAR

    
     compared to MEHP. Consequently, DnOP is not classified as a potent hepatocarcinogen, whereas DEHP is.
    

Experimental Protocols for Toxicity Assessment

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: In Vitro Sertoli Cell Toxicity Assay

Purpose: To assess the direct toxicity of MnOP on Sertoli cell structural integrity without the confounding variables of systemic metabolism.

Reagents:

  • Rat Sertoli cells (primary culture or TM4 cell line).[3]

  • MnOP (dissolved in DMSO, final conc. <0.1%).[1][4][5][6][7][8][9]

  • Antibodies: Anti-Vimentin, Anti-F-Actin (Phalloidin).

Workflow:

  • Isolation: Isolate Sertoli cells from 20-day-old Wistar rats via enzymatic digestion (Trypsin/Collagenase).

  • Culture: Plate at

    
     cells/well in DMEM/F12 media. Allow 48h for monolayer formation.
    
  • Exposure: Treat cells with MnOP (0, 10, 50, 100

    
    M) for 24 hours.
    
    • Control: DMSO vehicle.

    • Positive Control: MEHP (100

      
      M).[6]
      
  • Endpoint 1 (Viability): Perform MTT assay to rule out general necrosis.

  • Endpoint 2 (Functional): Immunofluorescence staining for Vimentin .

    • Observation: Look for collapse of vimentin filaments from the cell periphery to the perinuclear region.

  • Data Analysis: Quantify the percentage of cells with collapsed cytoskeleton.

Protocol B: In Vivo Subchronic Gavage Study (Rat)

Purpose: To determine if the parent DnOP generates sufficient MnOP systemically to cause toxicity.

Workflow:

  • Subjects: Male Sprague-Dawley rats (6 weeks old).

  • Dosing: Oral gavage of DnOP in corn oil (0, 50, 250, 1000 mg/kg/day) for 28 days.

  • Necropsy: Weigh Liver and Testes.

  • Biomarkers:

    • Serum: Measure Testosterone and LH.

    • Liver: Assay Carnitine Acetyltransferase (CAT) activity (marker of peroxisome proliferation).[1]

    • Urine: HPLC-MS/MS quantification of MnOP to confirm metabolism.

Mechanism of Action Visualization

The following diagram illustrates why MnOP is less toxic than its branched counterparts (like MEHP), focusing on the Sertoli Cell Vimentin Collapse pathway.

Figure 2: Cellular Toxicity Mechanism

ToxicityMechanism MnOP MnOP (Intracellular) ROS Oxidative Stress (ROS Generation) MnOP->ROS Induction Vimentin Vimentin Filaments (Cytoskeleton) MnOP->Vimentin Direct Interaction? ROS->Vimentin Oxidation/Disruption Collapse Cytoskeletal Collapse (Perinuclear Aggregation) Vimentin->Collapse Structural Failure Apoptosis Germ Cell Apoptosis (Anoikis) Collapse->Apoptosis Loss of Support

Caption: MnOP induces oxidative stress leading to vimentin collapse, but with lower affinity/efficacy than branched phthalate monoesters.

References

  • Creasy, D. M., et al. (1988). "Effects of mono-(2-ethylhexyl) phthalate and mono-n-pentyl phthalate on the ultrastructural morphology of rat Sertoli cells."[10] Toxicology in Vitro. Link

  • Foster, P. M., et al. (1980).[11] "Study of the testicular effects and changes in zinc excretion produced by some n-alkyl phthalates in the rat." Toxicology and Applied Pharmacology. Link

  • Gray, T. J., & Gangolli, S. D. (1986).[2] "Aspects of the testicular toxicity of phthalate esters." Environmental Health Perspectives.[2] Link

  • Lake, B. G., et al. (1984). "Comparative studies of the hepatic effects of di- and mono-n-octyl phthalates, di-(2-ethylhexyl) phthalate and clofibrate in the rat." Acta Pharmacologica et Toxicologica. Link

  • National Toxicology Program (NTP). (2003). "NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Di-n-Octyl Phthalate (DnOP)." NTP CERHR MON. Link

Sources

Comparative

Analytical Architectures for Octyl Hydrogen Phthalate (MOP) Detection

A Comparative Technical Guide for Researchers and Drug Development Professionals Executive Summary Octyl hydrogen phthalate (MOP), the primary metabolite of Di-n-octyl phthalate (DnOP), serves as a critical biomarker for...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Octyl hydrogen phthalate (MOP), the primary metabolite of Di-n-octyl phthalate (DnOP), serves as a critical biomarker for assessing exposure to plasticizers in biological and pharmaceutical matrices. Its detection presents a biphasic analytical challenge: the need for high sensitivity in biological fluids (ppb levels) versus the need for structural confirmation in extractables/leachables (E&L) studies.

This guide objectively compares three distinct analytical architectures: LC-MS/MS (Targeted Quantitation), GC-MS (Structural Confirmation), and HPLC-UV (Routine Screening).

Field Insight: While GC-MS has historically been the workhorse for phthalate esters, LC-MS/MS is the superior choice for MOP analysis in biological matrices . MOP is excreted primarily as a glucuronide conjugate; LC-MS/MS allows for the analysis of these polar conjugates (or their hydrolyzed forms) without the error-prone derivatization steps required by GC-MS.

Method 1: LC-MS/MS (The Bio-Analytical Gold Standard)

Best For: Urine biomonitoring, pharmacokinetic studies, and trace-level detection (<1 ng/mL).

1.1 The Principle

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) utilizes negative mode Electrospray Ionization (ESI-) to selectively isolate the deprotonated molecular ion [M-H]⁻ of MOP. This precursor is then fragmented in a collision cell to yield characteristic product ions (phthalate moiety), enabling "self-validating" quantitation via Multiple Reaction Monitoring (MRM).

1.2 Validated Protocol: Enzymatic Hydrolysis & SPE

Note: MOP is excreted >90% as MOP-glucuronide. This step is mandatory for total MOP quantitation.

Step-by-Step Workflow:

  • Hydrolysis: Aliquot 1.0 mL urine. Add 20 µL

    
    -glucuronidase (e.g., E. coli K12). Buffer to pH 6.5 with 1M ammonium acetate. Incubate at 37°C for 90 mins.
    
  • Solid Phase Extraction (SPE): Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL Methanol followed by 2 mL Water.

  • Loading: Load hydrolyzed sample. Wash with 5% Methanol in water (removes salts/proteins).

  • Elution: Elute MOP with 2 mL Acetonitrile. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 200 µL Mobile Phase (50:50 Water:MeOH).

1.3 LC-MS/MS Parameters (Self-Validating System)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Acetic Acid in Water, (B) Acetonitrile.

  • Ionization: ESI Negative Mode.

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (Quantifier) Product Ion (Qualifier) Collision Energy (eV)
MOP 277.1 [M-H]⁻ 133.0 (Phthalic anhydride) 77.0 (Phenyl) 25 / 40

| MOP-d4 (IS) | 281.1 | 137.0 | 81.0 | 25 / 40 |

Expert Note: The transition 277 -> 133 is highly specific to the phthalate core. If interferences are observed, the 277 -> 121 (decarboxylated benzoate) transition can be used as an alternative quantifier.

Method 2: GC-MS (The Structural Confirmation Standard)

Best For: Extractables & Leachables (E&L) studies, complex polymer matrices, and confirming isomeric identity.

2.1 The Principle

Since MOP contains a carboxylic acid group, it is non-volatile and thermally unstable. It requires derivatization (silylation or methylation) to become GC-amenable. This method provides superior chromatographic resolution, essential for separating MOP from other isomeric octyl phthalates (e.g., ethylhexyl isomers).

2.2 Validated Protocol: BSTFA Silylation
  • Extraction: Liquid-Liquid Extraction (LLE) of sample using MTBE (Methyl tert-butyl ether).

  • Drying: Evaporate solvent completely under nitrogen stream. Critical: Moisture will kill the derivatization reagent.

  • Derivatization: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Add 50 µL Pyridine (catalyst).

  • Reaction: Cap vial tight. Heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

2.3 GC-MS Parameters
  • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

  • Detection: EI Source (70 eV), SIM mode for m/z 149 (base peak), 279, and 293 (derivatized fragments).

Method 3: HPLC-UV (The Routine Screening Option)

Best For: Raw material testing, QC of plasticizers, and high-concentration samples (>1 µg/mL).

3.1 The Principle

A cost-effective approach relying on the strong UV absorbance of the benzene ring at 230 nm. It lacks the specificity of MS but is robust for known matrices.

3.2 Protocol Summary
  • Sample Prep: Simple dilution in Acetonitrile or Methanol. Filter through 0.22 µm PTFE filter.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Phosphate Buffer (pH 3.0).

  • Detection: UV @ 228 nm (Max absorbance) or 254 nm.

Comparative Analysis: Data & Performance

The following table synthesizes performance metrics derived from validation studies of phthalate monoesters.

FeatureLC-MS/MS GC-MS HPLC-UV
Primary Application Biological Fluids (Urine/Serum)Polymer Extracts / E&LQC / Raw Materials
Limit of Detection (LOD) 0.5 - 1.0 ng/mL (ppb) 10 - 50 ng/mL (ppb)0.5 - 1.0 µg/mL (ppm)
Sample Preparation SPE (Moderate)Derivatization (Complex)Dilution (Simple)
Selectivity Excellent (Mass + Fragmentation)High (Chromatographic Resolution)Low (Retention time only)
Throughput High (10-12 min run)Low (30 min run + prep)High (10-15 min run)
Cost per Sample High (

$)
Moderate (

)
Low ($)
Visualizations
Figure 1: Analytical Workflow Decision Tree

A logic gate for selecting the correct method based on sample type and sensitivity needs.

MOP_Decision_Tree Start Start: Select Matrix Matrix Matrix Type? Start->Matrix Bio Biological (Urine/Blood) Matrix->Bio Metabolites Poly Polymer/Extractable Matrix->Poly Parent/Leachables Conc Expected Concentration? Trace Trace (<100 ppb) Conc->Trace Structural ID Required High High (>1 ppm) Conc->High Routine QC LCMS METHOD 1: LC-MS/MS (Enzymatic Hydrolysis + SPE) Bio->LCMS Direct Analysis of Conjugates Poly->Conc GCMS METHOD 2: GC-MS (Derivatization w/ BSTFA) Trace->GCMS Structural ID Required HPLC METHOD 3: HPLC-UV (Direct Injection) High->HPLC Routine QC

Caption: Decision matrix for MOP analysis. Red paths indicate bio-analytical workflows; Yellow/Green paths indicate industrial applications.

Figure 2: LC-MS/MS vs. GC-MS Sample Prep Workflow

Comparison of the preparatory steps required for the two primary methods.

Prep_Workflow cluster_LC LC-MS/MS Workflow (Urine) cluster_GC GC-MS Workflow (Solid/Liquid) L1 Sample (Urine) L2 Enzymatic Hydrolysis (B-Glucuronidase) L1->L2 L3 SPE Clean-up (HLB Cartridge) L2->L3 L4 LC-MS/MS Analysis (ESI Negative) L3->L4 G1 Sample (Extract) G2 LLE / Solvent Exchange (Must be Anhydrous) G1->G2 G3 Derivatization (BSTFA, 60°C, 30min) G2->G3 G4 GC-MS Analysis (EI Source) G3->G4

Caption: Workflow comparison. Note the critical anhydrous requirement for GC-MS derivatization versus the aqueous compatibility of LC-MS/MS.

References
  • Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Phthalate Metabolites in Urine by LC-MS/MS. Method No. 6306.03. [Link]

  • Silva, M. J., et al. (2003). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 789(2), 393-404. [Link]

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Application Note 5990-9764EN. [Link]

  • Blount, B. C., et al. (2000). "Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population." Environmental Health Perspectives, 108(10), 979–982. [Link]

Validation

A Senior Application Scientist's Guide to Isomer-Specific Analysis of Octyl Phthalates

For researchers, scientists, and drug development professionals, the precise identification and quantification of chemical isomers are paramount. This is particularly true for octyl phthalates, a class of compounds widel...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification and quantification of chemical isomers are paramount. This is particularly true for octyl phthalates, a class of compounds widely used as plasticizers, where toxicity and biological effects can vary significantly between isomers. This guide provides an in-depth comparison of analytical methodologies for resolving critical octyl phthalate isomers, grounded in experimental data and established protocols. We will explore the nuances of chromatographic separation and mass spectrometric detection, offering insights to help you develop robust and reliable analytical methods.

The Challenge: Why Isomer-Specific Analysis Matters

Octyl phthalates, with the general chemical formula C₂₄H₃₈O₄, exist as several structural isomers.[1] The two most prominent are di-n-octyl phthalate (DNOP), a straight-chain isomer, and di(2-ethylhexyl) phthalate (DEHP), a branched-chain isomer.[2][3] While structurally similar, their biological activities differ. For instance, DEHP is a known peroxisome proliferator in rat liver, a characteristic not strongly associated with DNOP.[3] This distinction underscores the regulatory and toxicological importance of differentiating between these isomers in environmental, clinical, and quality control samples.

The primary analytical challenge lies in their similar physicochemical properties, which often leads to:

  • Co-elution in chromatographic systems.

  • Nearly identical mass spectra under standard electron ionization (EI) conditions, making mass spectrometry (MS) alone insufficient for differentiation.[4][5]

A successful method, therefore, must hinge on superior chromatographic separation coupled with sensitive and specific detection.

Comparative Analysis of Analytical Techniques

Gas chromatography (GC) and liquid chromatography (LC), both coupled with mass spectrometry, are the workhorses for phthalate analysis.[6][7] The choice between them depends on the sample matrix, required sensitivity, and the specific isomers of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely adopted, robust, and cost-effective technique for phthalate analysis.[4][5] Success in isomer separation is almost entirely dependent on the choice of the GC stationary phase.

The Causality Behind Column Selection

The resolving power of a GC column for phthalate isomers is dictated by its ability to engage in differential intermolecular interactions.

  • Non-Polar Columns (e.g., 5% Phenyl Polysiloxane - Rxi-5ms): These columns separate primarily based on boiling points. Since DNOP and DEHP have very similar boiling points, these columns often fail to provide adequate resolution. A common issue is the co-elution of DEHP with another non-regulated plasticizer, bis(2-ethylhexyl) terephthalate (DEHT or DOTP), which can interfere with accurate quantification of DNOP.[8]

  • Mid-Polarity and Polar Columns (e.g., Rtx-440, Rxi-17Sil MS): Columns with higher phenyl content or cyanopropyl functionalities offer different selectivity. The Rtx-440, a proprietary phase, and columns like the Rxi-17Sil MS (50% phenyl-methylpolysiloxane) provide a different elution order and can resolve critical pairs that co-elute on less polar phases.[4][5][8] For instance, using an RXI-17Sil MS column can resolve di-n-octyl phthalate (DNOP) from the interfering bis(2-ethylhexyl) terephthalate.[8]

The Challenge of Shared Mass Fragments

A significant hurdle in GC-MS analysis is that most phthalates with alkyl side chains produce a common base peak ion at m/z 149, corresponding to the protonated phthalic anhydride fragment.[4][9][10][11] This makes it difficult to distinguish co-eluting isomers based on mass spectra alone.[4][5] Therefore, achieving chromatographic separation is critical. For complex mixtures, using selected ion monitoring (SIM) mode to target unique, albeit less intense, fragment ions for each isomer can improve specificity.[8][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), has emerged as a powerful alternative, especially for complex matrices or when analyzing phthalate metabolites.[12]

  • Reversed-Phase Chromatography: The standard approach utilizes C18 columns with a gradient elution of water and an organic solvent like methanol or acetonitrile.[12] The separation mechanism relies on differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase. While effective for a broad range of phthalates, achieving baseline resolution of octyl phthalate isomers can still be challenging and requires careful optimization of the gradient profile.

  • Tandem Mass Spectrometry (MS/MS): The true power of LC-MS for this application lies in MS/MS. By selecting the precursor ion (e.g., the protonated molecule [M+H]⁺) and monitoring specific product ions, a high degree of specificity can be achieved even if isomers are not perfectly separated chromatographically. A precursor ion scan for m/z 149 is a characteristic method for rapidly screening for the presence of phthalates in a sample.[12]

Performance Comparison: GC-MS vs. LC-MS
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Resolution Highly dependent on stationary phase selection. Mid-polar columns (e.g., Rtx-440) show superior performance for octyl isomers.[5]Moderate chromatographic resolution on standard C18 columns. High specificity is achieved through MS/MS.
Sensitivity Excellent, with detection limits in the low µg/L (ppb) range, especially in SIM mode.[13]Generally offers very high sensitivity, often reaching ng/L (ppt) levels, particularly with modern instrumentation.
Matrix Effects Less susceptible to ion suppression from complex matrices compared to ESI-LC-MS.Can be prone to ion suppression or enhancement, requiring matrix-matched standards or internal standards for accurate quantification.
Throughput Runtimes can be optimized to under 10 minutes for targeted lists of phthalates.[5]Fast gradients can achieve rapid screening, with run times of a few minutes per sample.[12]
Standardization Numerous standardized methods exist (e.g., EPA Method 8061A, 606).[7][13][14]Gaining traction, with methods being developed for various applications, including textiles and biological samples.[12]

Sample Preparation: The Foundation of Accurate Analysis

The ubiquity of phthalates in laboratory materials (plastics, solvents, glassware) presents a significant risk of sample contamination.[15][16] Therefore, a meticulous sample preparation strategy is crucial.

Comparison of Extraction Techniques
TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between the aqueous sample and an immiscible organic solvent (e.g., methylene chloride).[15][17]Simple, well-established, and requires minimal specialized equipment.[15]Can be labor-intensive, requires large volumes of organic solvents, and may form emulsions.
Solid-Phase Extraction (SPE) Analytes in a liquid sample are adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent.[15][18]High concentration factor, cleaner extracts, reduced solvent usage, and amenable to automation.[15]Requires method development to optimize sorbent, wash, and elution steps.

Given its advantages in providing cleaner extracts and reducing solvent consumption, SPE is often the preferred method for environmental and biological samples.[15]

Detailed Protocol: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a self-validating system based on established principles for extracting phthalates from aqueous matrices.

  • Materials:

    • SPE Cartridges (e.g., Oasis HLB, 600 mg/6 mL)

    • SPE Vacuum Manifold

    • High-purity solvents: Diethyl ether, Methanol, Deionized Water

    • Nitrogen evaporator

    • GC vials with PTFE-lined caps

  • Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Sequentially pass the following solvents through the cartridge at 1-2 mL/min:

      • 5 mL Diethyl ether

      • 5 mL Methanol

      • 5 mL Deionized Water[18]

    • Causality: Conditioning activates the sorbent and ensures reproducible retention of the analytes. The final wash with water mimics the sample matrix, preventing the sorbent from drying out before sample loading.

  • Sample Loading:

    • Percolate the water sample (e.g., 500 mL, spiked with surrogate standards) through the conditioned cartridge at a flow rate of 1-2 mL/min.[18]

    • Causality: A slow, controlled flow rate ensures sufficient interaction time between the phthalates and the sorbent for efficient trapping.

  • Washing:

    • Wash the cartridge with 3 mL of 10% (v/v) methanol in water.[18]

    • Dry the cartridge under vacuum for 20 minutes.

    • Causality: The wash step removes polar interferences that are not strongly retained, while the analytes of interest remain bound. The drying step is critical to remove water before elution with an organic solvent.

  • Elution:

    • Elute the retained phthalates by passing 6 mL of a diethyl ether:methanol (9:1, v/v) mixture through the cartridge.[18]

    • Causality: The strong organic solvent disrupts the interactions between the phthalates and the sorbent, releasing them into the collection vessel.

  • Concentration and Reconstitution:

    • Evaporate the eluent to dryness at 50°C under a gentle stream of nitrogen.[18]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate for GC-MS, methanol for LC-MS).

    • Transfer to a GC/LC vial for analysis.

Workflow Visualizations

General Analytical Workflow for Octyl Phthalate Isomer Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Spike Spike with Internal/Surrogate Standards Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Overall workflow from sample preparation to final data reporting.

Decision Logic for Method Selection

G node_rec node_rec Matrix Complex Matrix? (e.g., biological fluid) Metabolites Analyze Metabolites? Matrix->Metabolites No LCMSMS LC-MS/MS Matrix->LCMSMS Yes HighThroughput High Throughput Needed? Metabolites->HighThroughput No Metabolites->LCMSMS Yes GCMS GC-MS with Mid-Polar Column HighThroughput->GCMS No HighThroughput->LCMSMS Yes

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion and Future Outlook

The isomer-specific analysis of octyl phthalates is a challenging but achievable task that relies on the synergistic combination of high-resolution chromatography and mass spectrometry. For routine analysis of parent phthalates, GC-MS with a carefully selected mid-polarity column offers a robust and cost-effective solution.[5] For complex matrices, trace-level quantification, or the analysis of phthalate metabolites, the superior specificity and sensitivity of LC-MS/MS make it the method of choice.[12][19]

Emerging techniques like ion mobility spectrometry (IMS), which separates ions based on their size and shape, show promise for providing an additional dimension of separation for challenging isomers, potentially differentiating them even without complete chromatographic resolution.[1] As regulatory demands for lower detection limits and broader scopes of analysis continue to grow, the development and validation of these advanced, multi-dimensional analytical strategies will be essential.

References

  • Tandem Mass Spectrometric Fragmentation of Phthalate Esters | Request PDF . (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour . (2020, July 10). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Method 606: Phthalate Ester . (n.d.). U.S. Environmental Protection Agency. Retrieved February 11, 2026, from [Link]

  • EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID . (n.d.). National Environmental Methods Index. Retrieved February 11, 2026, from [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies . (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry | Request PDF . (2015, August 8). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Unpacking Phthalates from Obscurity in the Environment . (2023, December 23). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Exposure Marker Discovery of Phthalates Using Mass Spectrometry . (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Analytical methodologies for the determination of phthalates in environmental matrices . (2025, December 23). ResearchGate. Retrieved February 11, 2026, from [Link]

  • ANALYSIS OF PHTHALATES VIA SPECTROPHOTOMETRY IN ENVIRONMENTAL SAMPLES USING NON-IONIC SILICONE SURFACTANT MEDIATED CLOUD POINT E . (n.d.). EPrints USM. Retrieved February 11, 2026, from [Link]

  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) . (1996, December). U.S. Environmental Protection Agency. Retrieved February 11, 2026, from [Link]

  • Analytical Methods for Diethyl Phthalate . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 11, 2026, from [Link]

  • Analytical Methods for Di-n-butyl Phthalate . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 11, 2026, from [Link]

  • DIFFERENTIATING PHTHALATE ISOMERS WITH MULTI-PASS CYCLIC ION MOBILITY AND RAPID SCREENING IN COSMETIC AND PERSONAL CARE PRODUCT . (n.d.). Waters Corporation. Retrieved February 11, 2026, from [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance . (2020, October 15). Restek. Retrieved February 11, 2026, from [Link]

  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices . (n.d.). Oregon State University. Retrieved February 11, 2026, from [Link]

  • Chromatography / Mass Spectrometry (GCMS) Analysis of Phthalate Esters in Accordance with CPSC Test Method CPSC-CH-C1001-09.3 . (n.d.). Shimadzu. Retrieved February 11, 2026, from [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance . (n.d.). Restek. Retrieved February 11, 2026, from [Link]

  • Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans . (2024, November 14). MDPI. Retrieved February 11, 2026, from [Link]

  • Removal of Di-2-Ethyl Hexyl Phthalates by Membrane Bioreactor . (2013, August 6). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Removal of Di-2-Ethyl Hexyl Phthalates by Membrane Bioreactor . (2013). Scientific Research Publishing. Retrieved February 11, 2026, from [Link]

  • Di-n-Octyl Phthalate . (n.d.). Government of Canada. Retrieved February 11, 2026, from [Link]

  • Di-n-octyl phthalate (DOP), a relatively ineffective peroxisome inducing straight chain isomer of the environmental contaminant di(2-ethylhexyl)phthalate (DEHP), enhances the development of putative preneoplastic lesions in rat liver . (1986, November). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting SPE Cartridges for Phthalate Metabolite Analysis

An Objective Comparison of Sorbent Performance with Supporting Experimental Data For researchers, scientists, and drug development professionals tasked with the biomonitoring of phthalate exposure, the accurate quantific...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Sorbent Performance with Supporting Experimental Data

For researchers, scientists, and drug development professionals tasked with the biomonitoring of phthalate exposure, the accurate quantification of their metabolites in complex biological matrices like urine is paramount. Solid-Phase Extraction (SPE) is a critical sample preparation step, serving to concentrate the analytes of interest and remove matrix interferences prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]

The choice of SPE sorbent is a decisive factor that directly impacts data quality, influencing recovery, reproducibility, and the extent of matrix effects. This guide provides an in-depth comparison of commonly used SPE cartridges, offering a scientifically grounded framework for selecting the optimal sorbent for your specific analytical needs.

The Analytes: Understanding Phthalate Metabolites

Phthalates are rapidly metabolized in the body to their corresponding monoesters and further oxidative products.[2] These metabolites, which are the target analytes in human biomonitoring, are typically more polar than their parent diesters and exist as weak acids due to the presence of one or more carboxylic acid functional groups. This acidic nature is a key chemical property that governs their interaction with different SPE sorbents.

The Contenders: A Review of SPE Sorbent Technologies

The selection of an SPE sorbent must be tailored to the physicochemical properties of the target analytes and the sample matrix.[5] For phthalate metabolites, the most effective strategies involve reversed-phase, polymeric, and anion-exchange mechanisms.

  • Reversed-Phase (e.g., C18): These silica-based sorbents use non-polar C18 alkyl chains to retain hydrophobic compounds from a polar matrix. While widely used, their performance for more polar phthalate metabolites can be variable, and they are typically restricted to a pH range of 2 to 7.5.[6][7]

  • Polymeric Sorbents (e.g., Waters Oasis HLB, Phenomenex Strata-X): These cartridges utilize a polymeric backbone, such as divinylbenzene-N-vinylpyrrolidone, which offers both hydrophobic and hydrophilic retention sites.[8][9] This "hydrophilic-lipophilic balance" (HLB) allows for superior retention of a wider range of compounds, from polar to non-polar, compared to traditional C18 sorbents.[9] They are also stable across a broad pH range (0-14), providing greater flexibility in method development.[7]

  • Anion-Exchange Sorbents (e.g., Waters Oasis WAX, Phenomenex Strata-X-A): These sorbents are specifically designed to retain acidic compounds.[10][11]

    • Weak Anion Exchange (WAX): Possessing functional groups like di-amino moieties, WAX sorbents are effective for retaining strong acids (pKa < 2).[12]

    • Strong Anion Exchange (SAX): Featuring quaternary amine functional groups, SAX sorbents can retain weak acids with a pKa greater than 2.[10][13] Given that most phthalate metabolites are weak acids, anion-exchange, particularly in a mixed-mode format (combining anion-exchange and reversed-phase), is a highly effective retention mechanism.

Head-to-Head Performance Comparison

The ultimate measure of an SPE cartridge's utility lies in its performance. Key metrics include analyte recovery, precision (reproducibility), and the mitigation of matrix effects.

Analyte Recovery & Reproducibility

High and consistent recovery is essential for accurate quantification. Polymeric sorbents have consistently demonstrated excellent performance for a broad range of phthalate metabolites.

  • Polymeric Sorbents: Studies have shown that polymeric cartridges like Oasis HLB and Strata-X provide high average recoveries, often greater than 70% for a wide array of analytes.[8][9] For example, one study using Oasis HLB cartridges reported recovery values between 71% and 107% for various phthalate metabolites in urine.[14] Another study employing the Agilent Bond Elut Plexa polymeric cartridge for eight different metabolites achieved recoveries ranging from 80.2% to 99.7%.[3]

  • Reversed-Phase C18: While effective for less polar compounds, C18 cartridges can show lower and more variable recoveries for the more polar, water-soluble phthalate metabolites. However, one study optimizing for phthalates in bottled water found that a Sep-Pak C18 cartridge at an adjusted pH of 5.0 yielded the best performance among the tested options.[6]

  • Mixed-Mode Anion Exchange: Sorbents like Oasis WAX (Weak Anion-eXchange) and Strata-X-A (Strong Anion-eXchange) are designed to strongly retain acidic compounds.[10][11][13] This allows for the use of aggressive, 100% organic wash steps to thoroughly remove matrix interferences without loss of the target analytes, leading to cleaner extracts.[10][13]

Performance Data Summary

SPE Sorbent TypeManufacturer/Product ExamplesTypical Recovery Range (%)Key Advantages
Polymeric Reversed-Phase Waters Oasis HLB, Phenomenex Strata-X, Agilent Bond Elut Plexa70 - 107%[3][8][9][14]Broad analyte range, high recoveries, pH stable.[7][9]
Silica-Based Reversed-Phase Sep-Pak C18Variable; can be >70% with optimization[6][15]Cost-effective, good for less polar analytes.[5]
Mixed-Mode Anion Exchange Waters Oasis WAX, Phenomenex Strata-X-AHigh (not explicitly quantified in reviewed sources but implied by design)Excellent for acidic analytes, allows for aggressive wash steps for cleaner extracts.[10][11][13]

Mitigation of Matrix Effects

Matrix effects, manifesting as ion suppression or enhancement in the MS source, are a significant challenge in bioanalysis, potentially compromising accuracy and precision.[16] The goal of SPE is to minimize these effects by removing co-eluting matrix components.[17]

  • A study analyzing five phthalate metabolites in urine found that sample cleanup with SPE effectively reduced interference from the matrix.[1] However, they still observed some ion suppression for mono-methyl phthalate (MMP) and mono-ethyl phthalate (MEP) and minor ion enhancement for other metabolites.[1]

  • The strong retention mechanism of mixed-mode anion-exchange cartridges (like Strata-X-A or Oasis WAX) is particularly advantageous here.[10][11] By binding the acidic metabolites via ion exchange, researchers can use strong organic solvents to wash away neutral and basic interferences, resulting in exceptionally clean final extracts and minimizing matrix effects.[10][13]

Experimental Workflows & Protocols

A robust and reproducible SPE method is the foundation of reliable data. The following diagrams and protocols illustrate the fundamental steps and a decision-making framework for sorbent selection.

Diagram 1: General Solid-Phase Extraction Workflow

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition (Solvate Sorbent) Equilibrate 2. Equilibrate (Adjust to Sample pH) Condition->Equilibrate Solvent: e.g., Methanol Load 3. Load (Apply Sample) Equilibrate->Load Solvent: e.g., Water/Buffer Wash 4. Wash (Remove Interferences) Load->Wash Waste Collection Elute 5. Elute (Collect Analytes) Wash->Elute Waste Collection Analysis Analysis Elute->Analysis

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Diagram 2: Decision Logic for SPE Sorbent Selection

Sorbent_Selection Start Start: Analyze Phthalate Metabolites Analyte_Props Are analytes weak acids? Start->Analyte_Props Matrix_Complexity Is the matrix complex with many interferences? Analyte_Props->Matrix_Complexity Yes Broad_Spectrum Need to capture a wide range of metabolites? Matrix_Complexity->Broad_Spectrum No Mixed_Mode Choice: Mixed-Mode Anion Exchange (e.g., Oasis WAX, Strata-X-A) Matrix_Complexity->Mixed_Mode Yes Polymeric Choice: Polymeric RP (e.g., Oasis HLB, Strata-X) Broad_Spectrum->Polymeric Yes C18 Consider: C18 (with pH optimization) Broad_Spectrum->C18 No

Caption: A flowchart to guide SPE sorbent selection for phthalate metabolites.

Protocol: Example Method Using Polymeric SPE (e.g., Oasis HLB)

This protocol is a representative example based on common procedures for extracting phthalate metabolites from urine.[2][3]

1. Sample Pre-treatment:

  • To 100-200 µL of urine, add an internal standard solution containing isotopically-labeled versions of the target analytes.[1]

  • Add β-glucuronidase enzyme and a buffer (e.g., ammonium acetate) to deconjugate the metabolites.[2][3][18] Incubate as required by the enzyme manufacturer.

  • Acidify the sample slightly (e.g., with acetic acid) to ensure metabolites are in a neutral state for optimal reversed-phase retention.[1]

2. Solid-Phase Extraction:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Apply the pre-treated urine sample to the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elute: Elute the phthalate metabolites with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

3. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

Conclusion and Recommendations

For the robust and reliable quantification of phthalate metabolites in biological matrices, the choice of SPE sorbent is critical.

  • Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X) stand out as the most versatile and high-performing option for general-purpose screening of a broad range of phthalate metabolites. They consistently deliver high, reproducible recoveries and are compatible with a wide pH range.[8][9][14]

  • Mixed-mode anion-exchange cartridges (e.g., Waters Oasis WAX, Phenomenex Strata-X-A) are the superior choice when the primary challenge is significant matrix interference. Their ability to strongly retain acidic metabolites allows for aggressive wash steps, yielding exceptionally clean extracts and minimizing ion suppression, which is crucial for achieving the lowest limits of detection.[10][11][13]

  • Traditional silica-based C18 cartridges can be a cost-effective option for less polar analytes or when methods are highly optimized, but they generally offer less flexibility and may provide lower recovery for more polar metabolites compared to polymeric alternatives.[6][9]

Ultimately, the selection should be guided by the specific goals of the study. For comprehensive, multi-analyte biomonitoring, a polymeric sorbent is recommended. For targeted, high-sensitivity analysis of specific acidic metabolites in complex matrices, a mixed-mode anion-exchange sorbent will provide the cleanest extracts and the most reliable data.

References

  • Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. [Link]

  • Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]

  • Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI. [Link]

  • SPE Method Development Tips and Tricks. Agilent. [Link]

  • Influence of different extraction conditions on recoveries of phthalates metabolites and BPA in surrogate serum/FF. ResearchGate. [Link]

  • Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. ResearchGate. [Link]

  • Oasis WAX - SPE Cartridges & Plates for PFAS Analysis. Waters Corporation. [Link]

  • Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks at Vending Machines. MDPI. [Link]

  • Strata-X-A Solid Phase Extraction Products. Phenomenex. [Link]

  • Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. PubMed. [Link]

  • Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Centers for Disease Control and Prevention (CDC). [Link]

  • [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

  • Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. [Link]

  • Phenomenex Strata X-A Solid Phase Extraction (SPE). LabRulez LCMS. [Link]

  • Strata-X vs Oasis HLB Comparison. Phenomenex. [Link]

  • SPE Cartridge Selection Guide. GL Sciences. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Comparison of Four Different Solid Phase Extraction Cartridges for Sample Clean-Up in the Analysis of Glufosinate Ammonium from. ResearchGate. [Link]

  • Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. PubMed. [Link]

  • Strata-X Solid Phase Extraction (SPE) Products. Phenomenex. [Link]

  • Is Oasis HLB solid-phase extraction material the same as Phenomenex Strata X SPE material? Waters Knowledge Base. [Link]

  • Toxicological Profile for Di-n-butyl Phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Oasis WAX for PFAS Analysis. LabRulez LCMS. [Link]

  • Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate. [Link]

  • Waters Streamlines and Expedites PFAS Testing with Innovative Oasis Dual-Phase Cartridges. PR Newswire. [Link]

  • The Legacy of SPE: Strata® and Strata-X. Phenomenex. [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]

  • Strata®-X-Drug B. Phenomenex Blog. [Link]

  • Oasis WAX/GCB and GCB/WAX for PFAS Analysis - Workflow. YouTube. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

Sources

Validation

Comparative study of phthalate ester extraction techniques from soil

[1] Executive Summary & Technical Context Phthalate Esters (PAEs) are ubiquitous semi-volatile organic compounds (SVOCs) used primarily as plasticizers.[1] In soil analysis, they present a unique paradox: they are enviro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context

Phthalate Esters (PAEs) are ubiquitous semi-volatile organic compounds (SVOCs) used primarily as plasticizers.[1] In soil analysis, they present a unique paradox: they are environmentally pervasive yet analytically elusive due to the "Phthalate Blank Problem."

Unlike typical pesticide analysis, the primary challenge in PAE extraction is not just recovery efficiency, but the suppression of background contamination. PAEs are present in laboratory air, plastic pipette tips, parafilm, and even HPLC solvent lines. Therefore, this guide evaluates extraction techniques not only on yield but on their ability to maintain a closed, contamination-free system .

This guide compares four dominant techniques:

  • Soxhlet Extraction (SE): The traditional benchmark (EPA 3540C).

  • Ultrasonic-Assisted Extraction (UAE): The cost-effective, cavitation-based alternative (EPA 3550C).

  • Microwave-Assisted Extraction (MAE): The rapid thermal desorption method (EPA 3546).

  • Accelerated Solvent Extraction (ASE/PLE): The automated, high-pressure standard (EPA 3545A).

Pre-Requisite: The Zero-Contamination Protocol

Before selecting an extraction method, the following "Zero-Blank" protocol is mandatory for all PAE workflows. Failure to adhere to this renders quantitative data invalid.

The "Glass-Only" Rule
  • Prohibited Materials: Plastic pipette tips, Parafilm, Tygon tubing, plastic solvent reservoirs, and non-PTFE lined caps.

  • Glassware Preparation: All glassware (beakers, extraction cells, vials) must be washed, solvent-rinsed (Acetone

    
     Hexane), and baked in a muffle furnace at 400°C for 4 hours  to mineralize organic residues.
    
  • Solvent QC: Every new lot of solvent (Hexane, Acetone, DCM) must be concentrated 100-fold and analyzed via GC-MS to verify PAE levels are < LOQ (Limit of Quantitation).

Comparative Analysis of Extraction Techniques

A. Soxhlet Extraction (SE) - The Benchmark
  • Mechanism: Continuous solvent reflux and siphoning.[2] The soil is repeatedly washed with fresh, hot solvent.

  • Pros: Exhaustive extraction; no matrix effects; simple hardware.

  • Cons: Extremely slow (16–24 hours); high solvent consumption (300–500 mL); open system increases airborne contamination risk.

  • Verdict: Use only for validating new methods or when automation is unavailable.

B. Ultrasonic-Assisted Extraction (UAE) - The Accessible Option
  • Mechanism: Acoustic cavitation creates micro-bubbles that implode, disrupting soil aggregates and enhancing solvent penetration.

  • Pros: Low cost; multiple samples processed in parallel.

  • Cons: Lower recovery for aged/clay soils; risk of analyte degradation due to local hotspots; requires filtration (contamination risk).

  • Verdict: Suitable for screening, but often fails to desorb tightly bound PAEs in high organic carbon (TOC) soils.

C. Accelerated Solvent Extraction (ASE/PLE) - The Modern Standard
  • Mechanism: Uses high pressure (1500 psi) to keep solvents liquid at temperatures above their boiling point (100°C+). This lowers solvent viscosity and increases diffusivity.

  • Pros: Closed system (zero contamination); automated; rapid (15 min); low solvent use; in-cell cleanup possible.

  • Cons: High capital cost.

  • Verdict: The superior choice for high-throughput, regulated testing (EPA 3545A).

D. Microwave-Assisted Extraction (MAE) - The Rapid Thermal Option
  • Mechanism: Dielectric heating rotates dipolar molecules, heating the solvent/matrix from within.

  • Pros: Fastest heating rates; low solvent usage.

  • Cons: Soil moisture can cause uneven heating; requires cooling time before opening vessels; limited throughput compared to ASE.

  • Verdict: Excellent for dry, homogeneous samples.

Quantitative Performance Comparison

The following data aggregates performance metrics for key PAEs (DEHP, DBP, BBP) from standard loamy soil matrices.

FeatureSoxhlet (SE)UAEMAEASE (PLE)
EPA Method 3540C3550C35463545A
Recovery (DEHP) 90 – 105%75 – 95%85 – 110%95 – 105%
Precision (RSD) < 10%10 – 20%< 10%< 5%
Extraction Time 16 – 24 Hours30 – 60 Min10 – 20 Min12 – 20 Min
Solvent Volume 300 – 500 mL30 – 50 mL25 – 40 mL15 – 40 mL
Contamination Risk High (Open air)Medium (Transfer steps)Low (Closed vessel)Lowest (Closed loop)
Automation NoneLowMediumHigh

Visual Decision Matrix

The following diagram outlines the logical selection process based on laboratory constraints and sample types.

ExtractionSelection Start Start: Select Extraction Method Throughput Is High Throughput Required? (>20 samples/day) Start->Throughput Budget Is Capital Budget > $50k? Throughput->Budget Yes Cleanliness Is Trace Level (<10 ppb) Required? Throughput->Cleanliness No ASE Recommended: ASE / PLE (Best for Trace Analysis) Budget->ASE Yes UAE Recommended: UAE (Low Cost, Screening) Budget->UAE No (Manual Labor OK) Matrix Matrix Type? Cleanliness->Matrix Yes (Critical) Cleanliness->UAE No (ppm level) Matrix->ASE Complex/Clay (High Efficiency) MAE Recommended: MAE (Fast, Batch Mode) Matrix->MAE Dry/Homogeneous Soxhlet Recommended: Soxhlet (Reference Method Only) Matrix->Soxhlet Complex/Heterogeneous (No Automation)

Caption: Decision tree for selecting the optimal soil extraction method based on throughput, budget, and sensitivity requirements.

Detailed Experimental Protocols

Protocol A: Accelerated Solvent Extraction (ASE) - Recommended

This protocol is based on EPA Method 3545A, optimized for Phthalates.

1. Sample Preparation:

  • Air dry soil in a contaminant-free hood (aluminum foil covered).

  • Sieve to < 2mm.[3]

  • Mix 10g of soil with 5g of Diatomaceous Earth (DE) or drying agent (baked Na2SO4) to prevent cell clogging.

2. Instrument Setup (e.g., Dionex ASE 350):

  • Solvent: Hexane:Acetone (1:1 v/v) or Hexane:Dichloromethane (1:1 v/v).[4][5] Note: Hexane/Acetone is greener and adequate for PAEs.

  • Temperature: 100°C.

  • Pressure: 1500 psi.[4]

  • Static Cycles: 2 cycles of 5 minutes each.

  • Flush Volume: 60% of cell volume.

  • Purge: Nitrogen for 60 seconds.

3. In-Cell Cleanup (Optional but Recommended):

  • Add 2g of activated Copper powder (to remove sulfur) and 2g of Florisil at the outlet of the cell. This reduces post-extraction handling.

4. Post-Extraction:

  • Concentrate extract to 1 mL using a Nitrogen Evaporator (TurboVap). Do not boil to dryness (loss of volatile PAEs like DMP).

  • Transfer to GC vial with PTFE-lined cap.

Protocol B: Ultrasonic-Assisted Extraction (UAE) - Alternative

Based on EPA Method 3550C.

1. Sample Preparation:

  • Weigh 20g of soil into a 100mL glass centrifuge tube (baked).

  • Add 20g anhydrous Na2SO4 and mix to dehydrate.

2. Extraction:

  • Add 40 mL of Hexane:Acetone (1:1).

  • Place the ultrasonic probe (horn) roughly 1 cm below the solvent surface. Note: Bath sonication is insufficient for tight soils; a probe sonicator is required.

  • Sonicate in pulsed mode (On: 5s, Off: 5s) for 15 minutes to prevent overheating. Maintain temperature < 30°C using an ice bath.

3. Separation:

  • Centrifuge at 3000 rpm for 10 minutes.

  • Decant supernatant through a funnel with glass wool (baked) into a concentrator tube.

  • Repeat: Repeat extraction with fresh solvent 2 more times. Combine all extracts.

4. Cleanup (Critical for UAE):

  • UAE extracts contain more matrix interferences than ASE.

  • Pass combined extract through a Florisil SPE cartridge to remove polar soil organics before concentration.

Mechanism of Action Diagram

Mechanisms cluster_ASE ASE / PLE Mechanism cluster_UAE UAE Mechanism Soil Soil Particle (PAE Adsorbed) HighTemp High Temp (100°C) Decreases Viscosity Soil->HighTemp Cavitation Acoustic Cavitation (Bubble Implosion) Soil->Cavitation HighPress High Pressure (1500psi) Forces Solvent into Pores HighTemp->HighPress Desorption_ASE Rapid Desorption HighPress->Desorption_ASE Disruption Physical Aggregate Breakdown Cavitation->Disruption Desorption_UAE Surface Desorption Disruption->Desorption_UAE

Caption: Mechanistic comparison: ASE utilizes thermodynamic changes (T/P) to increase solubility, while UAE relies on mechanical disruption via cavitation.

References

  • US Environmental Protection Agency. (2007). Method 3545A (SW-846): Pressurized Fluid Extraction (PFE). [Link]

  • US Environmental Protection Agency. (1996). Method 3540C (SW-846): Soxhlet Extraction. [Link]

  • US Environmental Protection Agency. (2007). Method 3550C (SW-846): Ultrasonic Extraction. [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Developments in liquid-phase microextraction. Trends in Analytical Chemistry. (Contextualizing solvent minimization). [Link]

  • Sanchez-Brunete, C., et al. (2004). Analysis of 16 PAEs in soil by GC-MS: Comparison of extraction methods. Journal of Chromatography A. [Link]

Sources

Comparative

The Ester Chain Dictates the Danger: A Comparative Guide to the Structure-Activity Relationship of Phthalate Monoesters

Introduction: The Ubiquitous Plasticizer and Its Biologically Active Metabolite Phthalate diesters are synthetic chemicals indispensable to the modern world, lending flexibility and durability to countless products deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Plasticizer and Its Biologically Active Metabolite

Phthalate diesters are synthetic chemicals indispensable to the modern world, lending flexibility and durability to countless products derived from polyvinyl chloride (PVC). Their widespread use, however, results in ubiquitous human exposure through ingestion, inhalation, and dermal contact.[1] While the parent diesters are relatively inert, they are rapidly hydrolyzed in the body by carboxylesterases to their corresponding phthalate monoesters, the metabolites primarily responsible for their endocrine-disrupting effects.[2] Understanding the relationship between the chemical structure of these monoesters and their biological activity—the Structure-Activity Relationship (SAR)—is paramount for toxicological risk assessment and the development of safer alternatives.

This guide provides an in-depth comparison of the activity of different phthalate monoesters, grounded in experimental data. We will dissect the molecular mechanisms of action, focusing on nuclear receptor interactions, and detail the key experimental protocols used to elucidate these relationships, explaining not just the methodology but the critical reasoning behind each step.

Core Mechanism of Action: Hijacking Nuclear Receptor Signaling

The primary mechanism by which phthalate monoesters exert their biological effects is by acting as ligands for nuclear receptors, a superfamily of transcription factors that regulate a vast array of physiological processes.[3] The most prominent targets are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly subtypes alpha (PPARα) and gamma (PPARγ).[4]

The activation sequence is a well-defined molecular pathway:

  • Ligand Binding: The phthalate monoester enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR.

  • Conformational Change & Dimerization: This binding event induces a conformational change in the receptor, causing it to form a heterodimer with another nuclear receptor, the Retinoid-X-Receptor (RXR).[4]

  • DNA Binding: The activated PPAR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[4]

  • Gene Transcription: The complex recruits co-activator proteins to initiate the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation, thereby altering cellular function.[4]

This interaction is not limited to PPARs. Various phthalates have also been shown to exhibit anti-androgenic activity by antagonizing the Androgen Receptor (AR) or weak estrogenic effects, highlighting their multi-receptor promiscuity.[3][5]

Phthalate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate Monoester PPAR PPAR Phthalate->PPAR Binds to LBD Complex PPAR/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Translocates & Binds Gene Target Gene PPRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis & Altered Cell Function mRNA->Protein

Caption: Phthalate monoester activation of the PPAR signaling pathway.

Dissecting the Structure-Activity Relationship (SAR)

The biological potency of a phthalate monoester is overwhelmingly determined by the nature of its single ester alkyl chain.

The Critical Role of Alkyl Chain Length

The length of the linear or branched alkyl side chain is the single most important determinant of a phthalate monoester's activity.

  • For PPAR Activation: Longer alkyl chains generally confer greater potency. Mono-(2-ethylhexyl) phthalate (MEHP), with its eight-carbon branched chain, is a potent activator of both PPARα and PPARγ.[6][7] In contrast, monoesters with very short chains, such as monomethyl phthalate (MMP) and monoethyl phthalate (MEP), show no significant PPAR activation.[7][8]

  • For Anti-Androgenic and Reproductive Toxicity: A clear peak in activity is observed for phthalates with straight alkyl chains of four to six carbons (C4-C6).[9][10] Mono-n-butyl phthalate (MBP) falls squarely in this range. Potency decreases for shorter chains (C3 is weak, C1-C2 are ineffective) and longer chains (C8-C13 are ineffective).[10]

The Influence of Alkyl Chain Branching and Cyclization

The geometry of the side chain also modulates activity.

  • Branching: The presence of branching on the alkyl chain often increases biological activity.[10] The classic example is MEHP, whose branched 2-ethylhexyl chain makes it a significantly more potent PPAR activator than a theoretical straight-chain C8 monoester.[7]

  • Aromatic/Cyclic Chains: The inclusion of a benzyl group, as seen in monobenzyl phthalate (MBzP), results in a potent activator of both PPARα and PPARγ, demonstrating that non-linear, aromatic structures can effectively fit into the receptor's ligand-binding pocket.[7][8]

Comparative Quantitative Data on Phthalate Monoester Activity

The following tables summarize experimental data from peer-reviewed studies, providing a quantitative comparison of the activity of various phthalate monoesters on key nuclear receptors.

Table 1: Comparative Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate MonoesterAbbreviationTarget ReceptorEC50 (µM)¹Source(s)
mono-(2-ethylhexyl) phthalateMEHPMouse PPARα0.6[7][8]
Human PPARα3.2[7][8]
Mouse PPARγ10.1[7][8]
Human PPARγ6.2[7][8]
monobenzyl phthalateMBzPMouse PPARα21[7][8]
Human PPARα30[7][8]
Mouse PPARγ100[7][8]
Human PPARγ75[7][8]
mono-sec-butyl phthalateMBuPMouse PPARα63[7][8]
monomethyl phthalateMMPAll PPARsNo significant activation[7][8]
mono-n-butyl phthalateM(n)BPAll PPARsNo significant activation[7][8]
mono-n-octyl phthalateMOPMouse PPARα~1.0²[11]

¹EC50 (Half Maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum. Lower values indicate greater potency. ²Potency described as similar to MEHP, which inhibited testosterone production at 1 µM.[11]

Table 2: Comparative Anti-Androgenic and Thyroid Receptor Antagonist Activity

Phthalate MonoesterAbbreviationActivity TypeIC50 (µM)¹Source(s)
mono-n-butyl phthalateMBPAnti-Androgenic0.122[5]
Thyroid Receptor (TR) Antagonist2.77[5]
monobenzyl phthalateMBePAnti-AndrogenicPoor inhibitor[11]
monomethyl phthalateMMPAnti-AndrogenicPoor inhibitor[11]
monoethyl phthalateMEPAnti-AndrogenicPoor inhibitor[11]

¹IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the response by 50%. Lower values indicate greater inhibitory potency.

Essential Experimental Methodologies for SAR Determination

The data presented above are generated using robust, validated in vitro assays. Understanding these methods is key to interpreting SAR data.

Method 1: The Hybrid Reporter Gene Assay

This assay is the workhorse for quantifying a compound's ability to activate a nuclear receptor in a cellular context.

  • Expert Rationale: A cell-based assay is superior to a simple cell-free binding assay for determining functional activity because it confirms that the test compound can traverse the cell membrane, reach its intracellular target, and successfully initiate the downstream transcriptional cascade.[12] The "hybrid" or "chimeric" receptor approach, which fuses the receptor's ligand-binding domain (LBD) to a heterologous DNA-binding domain (like yeast Gal4), is a powerful tool. It isolates the ligand-binding event from the complexities of the receptor's native DNA interactions, providing a clean and specific readout of LBD activation.[12][13]

  • Trustworthiness through Self-Validation: The use of a dual-luciferase system is critical for data integrity. A primary reporter (e.g., Firefly luciferase) is driven by the activated hybrid receptor. A second reporter (e.g., Renilla luciferase) is driven by a constitutive promoter (e.g., SV40).[12] By calculating the ratio of Firefly to Renilla activity, one can normalize for variations in cell number and transfection efficiency, ensuring that the observed signal is a true measure of receptor activation and not an artifact of experimental variability.[14]

Reporter_Assay_Workflow Start Start: HEK293T Cells in 96-well plate Transfect Co-transfect with 3 Plasmids: 1. Gal4-NR-LBD (Hybrid Receptor) 2. pFR-Luc (Reporter) 3. pRL-SV40 (Control) Start->Transfect Incubate1 Incubate (e.g., 4-5 hours) to allow protein expression Transfect->Incubate1 AddCmpd Add Phthalate Monoester (Test Compound) & Controls Incubate1->AddCmpd Incubate2 Incubate (e.g., 24 hours) to allow receptor activation AddCmpd->Incubate2 Lyse Lyse cells to release Luciferase enzymes Incubate2->Lyse Measure Measure Firefly & Renilla Luminescence Sequentially Lyse->Measure Analyze Analyze Data: Calculate (Firefly / Renilla) Ratio Generate Dose-Response Curve Measure->Analyze End Result: EC50 Value Analyze->End

Caption: Workflow for a dual-luciferase hybrid reporter gene assay.

Step-by-Step Protocol: Hybrid Reporter Gene Assay This protocol is a generalized representation based on established methods.[12]

  • Cell Seeding: Seed human embryonic kidney cells (HEK293T) into a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection: For each well, prepare a transfection mixture containing:

    • An expression plasmid for the hybrid receptor (e.g., pFA-CMV-hPPARγ-LBD).

    • A reporter plasmid with Gal4 upstream activating sequences (e.g., pFR-Luc).

    • A control plasmid for normalization (e.g., pRL-SV40).

    • A suitable transfection reagent (e.g., Lipofectamine).

  • Incubation (Post-Transfection): Incubate the cells for 4-5 hours at 37°C and 5% CO₂ to allow for the expression of the transfected genes.[12]

  • Compound Addition: Prepare serial dilutions of the test phthalate monoesters in the appropriate cell culture medium. Add the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone for PPARγ).

  • Incubation (Post-Treatment): Incubate the plate for an additional 24 hours.

  • Cell Lysis: Aspirate the medium and add a passive lysis buffer to each well. Incubate for 15 minutes with gentle shaking to ensure complete cell lysis.

  • Luminometry: Using a luminometer, first inject the Firefly luciferase substrate and measure the resulting luminescence. Then, inject a stop reagent and the Renilla luciferase substrate, and measure the second signal.

  • Data Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence. Plot the normalized response against the log of the test compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 value.

Method 2: The Competitive Radioligand Binding Assay

This assay is the gold standard for directly measuring the affinity of a compound for a receptor's binding site.[15]

  • Expert Rationale: This assay provides a direct, physical measure of the interaction between a test compound and the receptor. It answers a simple question: how well does my compound compete with a known high-affinity ligand? The resulting IC50 and Ki (inhibition constant) values are fundamental parameters in pharmacology and toxicology for comparing the potency of different molecules.

  • Trustworthiness through Self-Validation: A robust binding assay requires careful controls to ensure the data is meaningful. The protocol must include wells to determine:

    • Total Binding: Binding of the radioligand in the absence of any competitor.

    • Non-Specific Binding (NSB): Binding of the radioligand in the presence of a saturating concentration of a known, unlabeled ligand. This measures how much radioligand sticks to the filter, plate, and non-receptor proteins.

    • Specific Binding: This is the value of interest and is calculated by subtracting the NSB from the Total Binding. All competition data points are then expressed as a percentage of this specific binding. This subtraction is crucial for accuracy.

Binding_Assay_Workflow Start Start: Receptor preparation (e.g., membrane homogenate) Incubate Incubate Receptor with: 1. Fixed [³H]-Radioligand 2. Variable [Phthalate] Start->Incubate Separate Separate Bound from Free: Rapid filtration over glass fiber filter plate Incubate->Separate Wash Wash filter to remove non-specifically bound radioligand Separate->Wash Count Add Scintillation Cocktail & Count radioactivity (CPM) in a microplate counter Wash->Count Analyze Analyze Data: Plot % Specific Binding vs [Phthalate] Generate Competition Curve Count->Analyze End Result: IC50 / Ki Value Analyze->End

Caption: Workflow for a competitive radioligand binding assay via filtration.

Step-by-Step Protocol: Competitive Radioligand Binding Assay This protocol is a generalized representation based on established filtration methods.[15][16]

  • Preparation: Prepare a receptor source (e.g., cell membrane homogenates expressing the target receptor) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding wells: Receptor preparation + radioligand + vehicle.

    • Non-Specific Binding wells: Receptor preparation + radioligand + excess unlabeled high-affinity ligand.

    • Competition wells: Receptor preparation + radioligand + serial dilutions of the test phthalate monoester.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the wells onto a glass fiber filter plate using a cell harvester/vacuum manifold. This traps the receptor-bound radioligand on the filter while unbound radioligand passes through.[16]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add a liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Average CPM of Total Binding) - (Average CPM of NSB).

    • For each competitor concentration, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the log of the competitor concentration and fit the data to determine the IC50 value.

Conclusion and Field Insights

The structure-activity relationship for phthalate monoesters is clear and consistent across numerous studies: the length and structure of the single ester side chain are the paramount determinants of biological activity. For PPAR activation, potency generally increases with longer, bulkier side chains like the 2-ethylhexyl group of MEHP. For anti-androgenic effects, a "sweet spot" exists for straight alkyl chains of 4 to 6 carbons. Monoesters with very short chains (C1-C2) are typically inactive.

This knowledge, derived from robust and validated in vitro assays like reporter gene and competitive binding studies, is crucial for researchers in toxicology and drug development. It allows for the predictive assessment of new or understudied phthalates and provides a rational basis for designing safer plasticizers that retain their desired physical properties without the chemical structures known to hijack critical nuclear receptor signaling pathways.

References

  • Title: Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0 Source: EUbOPEN URL: [Link]

  • Title: Activation of PPARα and PPARγ by Environmental Phthalate Monoesters Source: Toxicological Sciences, Oxford Academic URL: [Link]

  • Title: Activation of PPARalpha and PPARgamma by environmental phthalate monoesters Source: PubMed URL: [Link]

  • Title: Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters Source: Toxicological Sciences, Oxford Academic URL: [Link]

  • Title: Activation of PPARα and PPARγ by Environmental Phthalate Monoesters Source: Toxicological Sciences URL: [Link]

  • Title: Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary Source: PMC, NIH URL: [Link]

  • Title: Improved Dual-Luciferase Reporter Assays for Nuclear Receptors Source: PMC, NIH URL: [Link]

  • Title: Comparison of the Short Term Toxicity of Phthalate Diesters and Monoesters in Sprague-Dawley Male Rats Source: PMC, NIH URL: [Link]

  • Title: Comparison of the short term toxicity of phthalate diesters and monoesters in sprague-dawley male rats Source: PubMed URL: [Link]

  • Title: A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators Source: Springer Link URL: [Link]

  • Title: Environmental phthalate monoesters activate pregnane X receptor-mediated transcription Source: PubMed URL: [Link]

  • Title: Reporter gene assay formats. A) A response element upstream of the... Source: ResearchGate URL: [Link]

  • Title: Unequivocal estrogen receptor-binding affinity of phthalate esters featured with ring hydroxylation and proper alkyl chain size Source: PubMed URL: [Link]

  • Title: Carcinogenic potential of phthalic acid esters and related compounds: structure-activity relationships Source: PMC, NIH URL: [Link]

  • Title: Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization Source: PubMed URL: [Link]

  • Title: A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates Source: MDPI URL: [Link]

  • Title: The structure-activity relationship (SAR) for phthalate-mediated developmental and reproductive toxicity in males Source: PubMed URL: [Link]

  • Title: Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary Source: PubMed URL: [Link]

  • Title: Health effects associated with phthalate activity on nuclear receptors Source: PubMed URL: [Link]

  • Title: Comparison of in vitro hormone activities of selected phthalates using reporter gene assays Source: PubMed URL: [Link]

  • Title: Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response Source: PubMed URL: [Link]

  • Title: Structure-activity relationship of immunostimulatory effects of phthalates Source: PMC, NIH URL: [Link]

  • Title: Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) Source: PubMed URL: [Link]

  • Title: Toxicological studies of phthalates using different assays with consequences on the environment and human health: a critical review Source: ResearchGate URL: [Link]

  • Title: Agonistic and antagonistic effects of phthalates and their urinary metabolites on the steroid hormone receptors ERα, ERβ, and AR Source: PubMed URL: [Link]

  • Title: Phthalates and Their Impacts on Human Health Source: PMC, NIH URL: [Link]

  • Title: A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors Source: PMC, NIH URL: [Link]

  • Title: Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers. Source: CDC Stacks URL: [Link]

  • Title: Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis Source: Toxicology URL: [Link]

  • Title: Androgen Receptor Binding Assay Standard Evaluation Procedure Source: Policy Commons URL: [Link]

  • Title: Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review Source: MDPI URL: [Link]

  • Title: Inhibitory effects of mono-ethylhexyl phthalate on steroidogenesis in immature and adult rat Leydig cells in vitro Source: PubMed URL: [Link]

  • Title: Receptor Binding Assays Source: MilliporeSigma URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs) Source: PubMed URL: [Link]

  • Title: Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes Source: Water Science & Technology, IWA Publishing URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of Mono-n-octyl Phthalate

This guide provides a comprehensive validation of a new, rapid, and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of mono-n-octyl phthalate (MO...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a new, rapid, and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of mono-n-octyl phthalate (MOP). The performance of this novel method is objectively compared against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by detailed experimental data. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the quantification of phthalate metabolites in various matrices.

Introduction: The Analytical Challenge of Mono-n-octyl Phthalate

Mono-n-octyl phthalate (MOP) is a primary metabolite of the plasticizer di-n-octyl phthalate (DNOP), a compound of significant interest due to its potential endocrine-disrupting properties and widespread human exposure. Accurate and sensitive quantification of MOP in biological and environmental matrices is crucial for toxicological studies and human health risk assessments. While traditional analytical methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have been employed, they often face limitations in terms of sensitivity and specificity, especially at low concentrations.[1][2][3] This guide introduces a novel UHPLC-MS/MS method designed to overcome these challenges and provides a rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Comparison of Analytical Techniques

The two primary analytical techniques evaluated in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.[8][9][10]Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series.[11][12]
Specificity High, especially with selected ion monitoring (SIM).[13][14]Very high, due to the selection of precursor and product ions (Multiple Reaction Monitoring - MRM).[11][12]
Sensitivity Good, with detection limits typically in the low ng/mL range.[13]Excellent, often achieving detection limits in the pg/mL range.[11]
Sample Preparation Often requires derivatization to increase volatility and thermal stability, which can be time-consuming.[11]Generally requires less extensive sample preparation; "dilute-and-shoot" methods are common.
Throughput Moderate, with run times typically in the range of 15-30 minutes.[9][10]High, with UHPLC systems enabling run times of less than 10 minutes.[12]
Matrix Effects Can be susceptible to matrix interference, potentially requiring extensive cleanup.Can be affected by ion suppression or enhancement, but this can be mitigated with appropriate internal standards and sample preparation.

Experimental Protocols

Novel UHPLC-MS/MS Method

This section details the experimental protocol for the newly developed UHPLC-MS/MS method for MOP quantification.

3.1.1 Sample Preparation

A simple "dilute-and-shoot" method was employed. 100 µL of the sample (e.g., urine, plasma) was mixed with 900 µL of methanol containing the internal standard (MOP-d4). The mixture was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 5 minutes. The supernatant was transferred to an autosampler vial for analysis.

3.1.2 Instrumentation and Conditions

  • UHPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: SCIEX QTRAP® 5500 System or equivalent.[12]

  • Column: Phenomenex Kinetex™ C18 (50 x 2.1 mm, 1.7 µm).[12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: MOP: 277.2 -> 134.1; MOP-d4 (Internal Standard): 281.2 -> 138.1.

Conventional HPLC-UV Method

This section outlines the protocol for the established HPLC-UV method used for comparison.

3.2.1 Sample Preparation

Solid-phase extraction (SPE) was used for sample cleanup and concentration. A C18 SPE cartridge was conditioned with methanol and water. The sample was loaded onto the cartridge, washed with water, and the MOP was eluted with acetonitrile. The eluate was evaporated to dryness and reconstituted in the mobile phase.[15]

3.2.2 Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[3]

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Column: Reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 224 nm.

Method Validation Results: A Head-to-Head Comparison

The validation of both methods was performed in accordance with the ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6][7]

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • UHPLC-MS/MS: The use of MRM detection provided excellent specificity. No interfering peaks were observed at the retention time of MOP in blank matrix samples. The chromatographic peak for MOP was well-resolved from other matrix components.

  • HPLC-UV: While the chromatographic separation was adequate, the potential for co-eluting impurities with similar UV absorbance profiles exists, leading to potential overestimation of the MOP concentration.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

ParameterUHPLC-MS/MSHPLC-UV
Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Regression Equation y = 1.234x + 0.005y = 0.987x + 0.123

The UHPLC-MS/MS method demonstrated excellent linearity over a wider and lower concentration range compared to the HPLC-UV method.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy (Recovery %)

Concentration LevelUHPLC-MS/MSHPLC-UV
Low QC (0.3 ng/mL) 98.5%Not Applicable
Mid QC (50 ng/mL) 101.2%95.8%
High QC (80 ng/mL) 99.8%103.1%

Precision (Relative Standard Deviation - %RSD)

Concentration LevelUHPLC-MS/MS (Intra-day)UHPLC-MS/MS (Inter-day)HPLC-UV (Intra-day)HPLC-UV (Inter-day)
Low QC (0.3 ng/mL) 2.1%3.5%Not ApplicableNot Applicable
Mid QC (50 ng/mL) 1.5%2.8%4.2%6.5%
High QC (80 ng/mL) 1.2%2.1%3.8%5.9%

The UHPLC-MS/MS method exhibited superior accuracy and precision, particularly at lower concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterUHPLC-MS/MSHPLC-UV
LOD 0.03 ng/mL3 ng/mL
LOQ 0.1 ng/mL10 ng/mL

The UHPLC-MS/MS method is significantly more sensitive, with an LOQ that is 100-fold lower than the HPLC-UV method.

Visualizing the Workflow

UHPLC-MS/MS Experimental Workflow

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (100 µL) Dilution Add 900 µL Methanol + Internal Standard Sample->Dilution Vortex Vortex (30s) Dilution->Vortex Centrifuge Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UHPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the novel UHPLC-MS/MS method.

Method Validation Process

Validation_Process cluster_parameters Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ

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